molecular formula C16H9BrF6N6O B1680097 Endovion CAS No. 265646-85-3

Endovion

货号: B1680097
CAS 编号: 265646-85-3
分子量: 495.18 g/mol
InChI 键: AEFYFGMSRKDXHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

NS3728 is an orally active chloride channel blocker for the treatment of cancer.

属性

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF6N6O/c17-9-1-2-12(11(6-9)13-26-28-29-27-13)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFYFGMSRKDXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Endovion: Unraveling the Mechanism of Action in Drug-Resistant Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract:

The emergence of drug resistance remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents with distinct mechanisms of action. This document provides a comprehensive technical overview of Endovion, a promising investigational agent, and its core mechanism in overcoming drug resistance in various tumor models. We will delve into the intricate signaling pathways modulated by this compound, present key quantitative data from preclinical studies, and outline the detailed experimental protocols utilized to elucidate its activity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's potential in the landscape of cancer therapeutics.

Introduction to this compound and the Challenge of Drug Resistance

Drug resistance in cancer can be intrinsic or acquired, arising from a multitude of factors including genetic mutations, epigenetic alterations, and changes in the tumor microenvironment.[1][2] These mechanisms can lead to drug inactivation, target alteration, increased drug efflux, and activation of alternative survival pathways, ultimately rendering conventional therapies ineffective.[1][2] this compound is a novel small molecule inhibitor designed to counteract these resistance mechanisms, thereby re-sensitizing tumors to chemotherapy and targeted agents.

Core Mechanism of Action: Targeting the TGF-β Signaling Pathway

Preclinical research has identified the Transforming Growth Factor-beta (TGF-β) signaling pathway as a primary target of this compound. The deactivation of the MED12 gene has been observed in a variety of drug-resistant cancer types, leading to the activation of TGF-β signaling.[3] This activation promotes cell division even in the presence of anti-cancer drugs.[3] this compound acts as a potent inhibitor of the TGF-β pathway, thereby disrupting this resistance mechanism.

Visualization of the this compound-Targeted Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the context of the TGF-β signaling pathway and its role in drug resistance.

Endovion_Mechanism_of_Action cluster_cell Cancer Cell Drug Conventional Anti-Cancer Drug Target Drug Target Drug->Target Inhibits Proliferation Cell Proliferation and Survival Target->Proliferation Blocks Resistance Drug Resistance Resistance->Target Circumvents MED12_off MED12 Gene Deactivated TGF_beta TGF-β Signaling Pathway MED12_off->TGF_beta Activates TGF_beta->Proliferation Promotes This compound This compound This compound->TGF_beta Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Parental Cancer Cell Lines Generate_Resistant Generate Drug-Resistant Cell Lines Cell_Culture->Generate_Resistant MTT_Assay Cytotoxicity Assay (MTT) Generate_Resistant->MTT_Assay Xenograft Establish Xenograft Models Generate_Resistant->Xenograft Transition to In Vivo Western_Blot Mechanism Validation (Western Blot) MTT_Assay->Western_Blot Treatment Administer this compound +/- Chemotherapy Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Analysis Endpoint Analysis Tumor_Measurement->Analysis

References

Endovion (SCO-101): A Comprehensive Technical Overview of its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endovion (SCO-101) is a pioneering investigational drug with a multi-faceted mechanism of action, positioning it as a promising agent in oncology, particularly in the context of overcoming drug resistance. This technical guide provides an in-depth exploration of the molecular targets of SCO-101, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. SCO-101's therapeutic potential stems from its ability to concurrently inhibit key proteins involved in drug efflux, alternative splicing, and drug metabolism, thereby enhancing the efficacy of conventional chemotherapeutic agents.

Primary Molecular Targets of this compound (SCO-101)

This compound exerts its pharmacological effects through the modulation of three primary molecular targets:

  • ATP-binding cassette sub-family G member 2 (ABCG2): A crucial ATP-binding cassette (ABC) transporter protein, also known as Breast Cancer Resistance Protein (BCRP). ABCG2 functions as a drug efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from the cell. This action reduces the intracellular concentration of chemotherapeutic agents, leading to multidrug resistance (MDR). SCO-101 is a potent inhibitor of ABCG2, and some evidence suggests it may also promote the degradation of the pump. By inhibiting ABCG2, SCO-101 effectively traps chemotherapy drugs inside cancer cells, augmenting their cytotoxic effects.[1][2]

  • Serine/arginine-rich splicing factor protein kinase 1 (SRPK1): A key enzyme that phosphorylates serine/arginine-rich (SR) proteins. These SR proteins are critical components of the spliceosome and play a vital role in the regulation of pre-mRNA alternative splicing. Aberrant alternative splicing is a hallmark of cancer, contributing to tumorigenesis, metastasis, and drug resistance. SRPK1 is frequently overexpressed in various cancers and is associated with poor prognosis.[3] By inhibiting SRPK1, SCO-101 can modulate the splicing of cancer-related genes, leading to the production of protein isoforms that may inhibit cell proliferation and promote apoptosis.[1]

  • UDP-glucuronosyltransferase 1-1 (UGT1A1): A pivotal phase II metabolizing enzyme primarily located in the liver. UGT1A1 is responsible for the glucuronidation of a wide array of substrates, including bilirubin and the active metabolites of several chemotherapy drugs. A notable example is SN-38, the highly potent active metabolite of irinotecan. Glucuronidation by UGT1A1 inactivates SN-38, facilitating its excretion. SCO-101 inhibits UGT1A1, thereby preventing the premature inactivation of SN-38. This leads to a significant increase in the plasma concentration and prolonged half-life of active SN-38, enhancing its anti-tumor activity.

Quantitative Data on SCO-101 Inhibition

The inhibitory potency of SCO-101 against its primary molecular targets has been quantified in various preclinical studies. The following table summarizes the available data.

Molecular TargetParameterValue (µM)Substrate/Conditions
ABCG2 IC500.16ATP-dependent uptake of a probe substrate
UGT1A1 IC50 (estimated)~0.1SN-38 glucuronidation
SRPK1 IC50Not explicitly reported for SCO-101, but described as a "potent inhibitor". Other potent SRPK1 inhibitors have IC50 values in the nM to low µM range.-

Signaling Pathways and Mechanisms of Action

ABCG2-Mediated Drug Efflux and its Inhibition by SCO-101

The ABCG2 transporter is a homodimeric protein embedded in the cell membrane. It utilizes the energy from ATP hydrolysis to actively transport substrate molecules out of the cell, against their concentration gradient. This process is a major contributor to the development of multidrug resistance in cancer.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ABCG2 {ABCG2 (BCRP) Transporter | ATP-Binding Cassette} Chemo_out Chemotherapy (e.g., SN-38) ABCG2->Chemo_out Efflux ADP ADP + Pi ABCG2->ADP Chemo_in Chemotherapy (e.g., SN-38) Chemo_in->ABCG2 Binds to Transporter ATP ATP ATP->ABCG2 Hydrolysis SCO101 This compound (SCO-101) SCO101->ABCG2 Inhibits

Caption: Mechanism of ABCG2-mediated drug efflux and its inhibition by SCO-101.

SRPK1 Signaling Pathway in Cancer and its Disruption by SCO-101

SRPK1 plays a crucial role in the regulation of alternative splicing, a process that is often dysregulated in cancer. Overexpression of SRPK1 can lead to the production of pro-oncogenic protein isoforms. SRPK1 is also implicated in key cancer-related signaling pathways, such as the PI3K/AKT pathway.

cluster_pathway SRPK1 Signaling in Cancer PI3K_AKT PI3K/AKT Pathway SRPK1 SRPK1 PI3K_AKT->SRPK1 Activates SR_proteins SR Proteins (e.g., SRSF1) SRPK1->SR_proteins Phosphorylates p_SR_proteins Phosphorylated SR Proteins Splicing Alternative Splicing p_SR_proteins->Splicing Regulates Pro_oncogenic Pro-oncogenic Protein Isoforms Splicing->Pro_oncogenic Leads to Proliferation Cell Proliferation, Metastasis, Angiogenesis Pro_oncogenic->Proliferation SCO101 This compound (SCO-101) SCO101->SRPK1 Inhibits

Caption: The SRPK1 signaling pathway in cancer and its inhibition by SCO-101.

Detailed Experimental Protocols

ABCG2 Transporter Activity Assay (Pheophorbide A Efflux Assay)

Objective: To determine the inhibitory effect of SCO-101 on the efflux activity of the ABCG2 transporter.

Principle: Pheophorbide A (PhA) is a fluorescent substrate of ABCG2. In cells overexpressing ABCG2, PhA is actively transported out of the cell, resulting in low intracellular fluorescence. Inhibition of ABCG2 by SCO-101 will lead to the intracellular accumulation of PhA and a corresponding increase in fluorescence, which can be quantified using flow cytometry.

Materials:

  • Cancer cell line overexpressing ABCG2 (and a corresponding parental cell line as a negative control).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Pheophorbide A (PhA) stock solution.

  • This compound (SCO-101) stock solution.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the ABCG2-overexpressing and parental cells in appropriate culture vessels and grow to 70-80% confluency.

  • Treatment:

    • For the control group, incubate cells with culture medium containing the vehicle (e.g., DMSO).

    • For the PhA group, incubate cells with a final concentration of 10 µM PhA.

    • For the inhibitor group, pre-incubate cells with various concentrations of SCO-101 for 30 minutes, followed by the addition of 10 µM PhA for a further 60-90 minutes.

  • Incubation: Incubate all groups at 37°C in a CO2 incubator.

  • Washing: After incubation, wash the cells twice with ice-cold PBS to remove extracellular PhA.

  • Cell Detachment: Detach the cells using a gentle cell scraper or a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the intracellular fluorescence of PhA using a flow cytometer. PhA can be excited at 488 nm and its emission detected using a long-pass filter (e.g., 670 nm).

  • Data Analysis:

    • Calculate the mean fluorescence intensity (MFI) for each sample.

    • The inhibition of ABCG2 activity by SCO-101 is determined by the increase in MFI in the presence of the inhibitor compared to the PhA-only control.

    • Plot the percentage of inhibition against the concentration of SCO-101 to determine the IC50 value.

SRPK1 Kinase Assay (Radioisotope-Based)

Objective: To measure the kinase activity of SRPK1 and the inhibitory effect of SCO-101.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-32P]ATP) by SRPK1 to a substrate protein (e.g., a synthetic peptide or a recombinant SR protein). The amount of incorporated radioactivity is proportional to the kinase activity.

Materials:

  • Recombinant active SRPK1 enzyme.

  • SRPK1 substrate (e.g., SRSF1 protein or a specific peptide).

  • Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

  • [γ-32P]ATP.

  • This compound (SCO-101) stock solution.

  • Phosphocellulose paper.

  • 1% Phosphoric acid solution.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing kinase assay buffer, SRPK1 enzyme, and the substrate protein. For the inhibition assay, add varying concentrations of SCO-101.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-32P]ATP to the mixture.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting a small aliquot of the reaction mixture onto a phosphocellulose paper strip.

  • Washing: Wash the phosphocellulose paper strips three times with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Scintillation Counting: Place the washed and dried paper strips into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of 32P incorporated into the substrate by comparing the counts per minute (cpm) to a standard curve.

    • Calculate the specific activity of the kinase.

    • For the inhibition assay, plot the percentage of SRPK1 activity against the concentration of SCO-101 to determine the IC50 value.

UGT1A1 Inhibition Assay (In Vitro)

Objective: To determine the inhibitory potential of SCO-101 on UGT1A1-mediated glucuronidation of SN-38.

Principle: This assay utilizes human liver microsomes (HLMs) as a source of UGT1A1. The conversion of SN-38 to its inactive glucuronide metabolite (SN-38G) is measured in the presence and absence of SCO-101. The amount of SN-38G formed is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Pooled human liver microsomes (HLMs).

  • SN-38 (substrate).

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) (cofactor).

  • This compound (SCO-101) (inhibitor).

  • Alamethicin (to permeabilize the microsomal membrane).

  • Tris-HCl buffer (pH 7.4).

  • Magnesium chloride (MgCl2).

  • Acetonitrile (for reaction termination).

  • LC-MS/MS system.

Procedure:

  • Microsome Activation: Pre-incubate the HLMs with alamethicin on ice to ensure access of the substrate and cofactor to the active site of the UGT enzyme.

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl2, activated HLMs, and varying concentrations of SCO-101.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Start the reaction by adding SN-38 and UDPGA to the incubation mixture.

  • Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction proceeds under linear conditions.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of SN-38G in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of SN-38G formation in the presence of different concentrations of SCO-101.

    • Plot the percentage of UGT1A1 activity against the concentration of SCO-101 to determine the IC50 value.

Conclusion

This compound (SCO-101) is a novel investigational agent that targets key mechanisms of cancer cell survival and drug resistance. Its ability to potently inhibit the ABCG2 drug efflux pump, the SRPK1 splicing kinase, and the UGT1A1 metabolizing enzyme provides a strong rationale for its clinical development in combination with standard-of-care chemotherapies. The quantitative data and experimental methodologies outlined in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the multifaceted pharmacology of SCO-101. The continued exploration of its molecular interactions and clinical efficacy holds significant promise for improving outcomes for patients with difficult-to-treat cancers.

References

Endovion's Impact on the ABCG2 Efflux Pump: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endovion, also known as SCO-101, is a potent, orally bioavailable small molecule inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). ABCG2 is a key contributor to multidrug resistance (MDR) in cancer by actively extruding a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. This compound has demonstrated the ability to reverse ABCG2-mediated drug resistance, making it a promising agent for combination cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on the ABCG2 efflux pump, detailed experimental protocols for its characterization, and its broader biological activities, including the inhibition of Serine/Arginine-Rich Splicing Factor Protein Kinase 1 (SRPK1) and UDP Glucuronosyltransferase Family 1 Member A1 (UGT1A1).

Introduction to ABCG2 and Multidrug Resistance

The ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that utilize the energy of ATP hydrolysis to transport various substrates across cellular membranes. ABCG2, a member of this family, is a half-transporter that homodimerizes to form a functional efflux pump. It is highly expressed in various tissues, including the intestine, liver, and the blood-brain barrier, where it plays a protective role by limiting the absorption and distribution of xenobiotics. However, the overexpression of ABCG2 in cancer cells is a major mechanism of acquired resistance to numerous anticancer drugs, such as SN-38 (the active metabolite of irinotecan), topotecan, and mitoxantrone. By actively pumping these drugs out of the cell, ABCG2 prevents them from reaching their intracellular targets, leading to treatment failure.

This compound (SCO-101): A Dual-Action ABCG2 Inhibitor

This compound (SCO-101) is a novel drug candidate developed to counteract ABCG2-mediated multidrug resistance. It exhibits a dual mechanism of action: direct inhibition of the ABCG2 efflux pump and modulation of signaling pathways through the inhibition of SRPK1. Furthermore, this compound also inhibits the metabolic enzyme UGT1A1, which is involved in the glucuronidation and subsequent elimination of certain chemotherapeutic agents like SN-38.

Quantitative Assessment of this compound's Inhibitory Activity on ABCG2

This compound has been shown to be a potent and selective inhibitor of ABCG2. The following table summarizes the key quantitative data regarding its inhibitory effects.

ParameterValueTransporterSubstrateAssay SystemReference
IC50 0.16 µMABCG2Probe SubstrateVesicular Transport Assay[1][2]
IC50 16.1 µMMDR1/ABCB1Probe SubstrateVesicular Transport Assay[1][2]
IC50 24.1 µMMRP2/ABCC2Probe SubstrateVesicular Transport Assay[1][2]

These data highlight the selectivity of this compound for ABCG2, with over 100-fold greater potency compared to other major ABC transporters involved in multidrug resistance.

Signaling Pathways and Mechanistic Diagrams

ABCG2 Efflux Pump Mechanism and Inhibition by this compound

The transport cycle of ABCG2 involves the binding of ATP to its nucleotide-binding domains (NBDs), which induces a conformational change that opens an extracellular gate, allowing for the release of the substrate. This compound is believed to act as a competitive inhibitor, binding to the substrate-binding pocket of ABCG2 and preventing the efflux of chemotherapeutic agents.

ABCG2_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane ABCG2 ABCG2 Efflux Pump Chemo_out Chemotherapeutic Agent (extracellular) ABCG2->Chemo_out Efflux Chemo_in Chemotherapeutic Agent (intracellular) Chemo_in->ABCG2 Binds to ABCG2 Endovion_in This compound Endovion_in->ABCG2 Inhibits

ABCG2 Efflux and this compound Inhibition
SRPK1 Signaling Pathway and Modulation by this compound

This compound also inhibits SRPK1, a kinase that phosphorylates serine/arginine-rich (SR) splicing factors. In cancer, SRPK1 can promote the expression of pro-angiogenic and pro-proliferative isoforms of proteins. By inhibiting SRPK1, this compound can modulate downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for cancer cell survival and proliferation.

SRPK1_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt SRPK1 SRPK1 Akt->SRPK1 Activates SRSF SR Splicing Factors SRPK1->SRSF Phosphorylates Pro_oncogenic Pro-oncogenic Splicing Isoforms SRSF->Pro_oncogenic Promotes Proliferation Cell Proliferation & Survival Pro_oncogenic->Proliferation This compound This compound This compound->SRPK1 Inhibits

This compound's Inhibition of the SRPK1 Signaling Pathway

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on the ABCG2 efflux pump.

Vesicular Transport Assay for ABCG2 Inhibition

This assay measures the ATP-dependent transport of a radiolabeled or fluorescent substrate into inside-out membrane vesicles expressing ABCG2. Inhibition of this transport by this compound is quantified to determine its IC50 value.

Materials:

  • ABCG2-expressing membrane vesicles: Prepared from Sf9 insect cells or HEK293 cells overexpressing human ABCG2.

  • Control membrane vesicles: From cells not expressing ABCG2.

  • Transport buffer: 50 mM MOPS-Tris (pH 7.0), 70 mM KCl, 7.5 mM MgCl2.

  • ATP regenerating system: 10 mM creatine phosphate, 100 µg/mL creatine kinase.

  • Radiolabeled substrate: e.g., [3H]-Estrone-3-sulfate.

  • This compound (SCO-101): Dissolved in DMSO.

  • ATP and AMP solutions: 50 mM stocks in transport buffer.

  • Scintillation fluid.

Procedure:

  • Thaw ABCG2 and control membrane vesicles on ice.

  • Prepare a master mix of transport buffer, ATP regenerating system, and the radiolabeled substrate.

  • Serially dilute this compound in DMSO to achieve a range of concentrations.

  • In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

  • Add 20 µL of membrane vesicles (approximately 10 µg of protein) to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the transport reaction by adding 25 µL of the master mix containing either ATP (for transport) or AMP (for background binding).

  • Incubate the reaction at 37°C for a predetermined time (e.g., 5 minutes).

  • Stop the reaction by adding 200 µL of ice-cold stop solution (transport buffer without ATP regenerating system).

  • Rapidly filter the contents of each well through a glass fiber filter plate to separate the vesicles from the unincorporated substrate.

  • Wash the filters three times with ice-cold stop solution.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the ATP-dependent transport by subtracting the counts in the presence of AMP from the counts in the presence of ATP.

  • Plot the percentage of inhibition of ATP-dependent transport against the this compound concentration to determine the IC50 value.

Vesicular_Transport_Workflow start Start prep_reagents Prepare Reagents: Vesicles, Buffers, Substrate, this compound start->prep_reagents add_inhibitor Add this compound/ DMSO to Plate prep_reagents->add_inhibitor add_vesicles Add Membrane Vesicles add_inhibitor->add_vesicles pre_incubate Pre-incubate at 37°C add_vesicles->pre_incubate start_reaction Initiate Reaction with ATP/AMP Mix pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction with Cold Buffer incubate->stop_reaction filter_wash Filter and Wash stop_reaction->filter_wash quantify Quantify Radioactivity filter_wash->quantify analyze Calculate IC50 quantify->analyze

Vesicular Transport Assay Workflow
Bidirectional Transport Assay in Caco-2 Cells

This assay assesses the ability of this compound to inhibit the polarized transport of an ABCG2 substrate across a monolayer of Caco-2 cells, which is a model for the intestinal epithelium.

Materials:

  • Caco-2 cells: Cultured on permeable Transwell® inserts.

  • Transport medium: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (pH 7.4).

  • ABCG2 substrate: e.g., SN-38.

  • This compound (SCO-101): Dissolved in DMSO.

  • Lucifer yellow: To assess monolayer integrity.

  • LC-MS/MS system: For quantification of the substrate.

Procedure:

  • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed transport medium.

  • Apical to Basolateral (A-B) Transport: a. Add the ABCG2 substrate and this compound (or vehicle) to the apical chamber. b. Add fresh transport medium to the basolateral chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh medium.

  • Basolateral to Apical (B-A) Transport: a. Add the ABCG2 substrate and this compound (or vehicle) to the basolateral chamber. b. Add fresh transport medium to the apical chamber. c. At the same time points, collect samples from the apical chamber and replace with fresh medium.

  • At the end of the experiment, measure the concentration of the substrate in all collected samples using LC-MS/MS.

  • Perform a Lucifer yellow leak test to confirm monolayer integrity was maintained throughout the experiment.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • The efflux ratio (Papp B-A / Papp A-B) is calculated. A significant reduction in the efflux ratio in the presence of this compound indicates inhibition of ABCG2-mediated efflux.

Cell Viability Assay for Reversal of Drug Resistance

This assay determines the ability of this compound to sensitize ABCG2-overexpressing cancer cells to a chemotherapeutic agent that is an ABCG2 substrate.

Materials:

  • Cancer cell line overexpressing ABCG2: e.g., HT29-SN38 (SN-38 resistant).

  • Parental cancer cell line: e.g., HT29.

  • Chemotherapeutic agent: e.g., SN-38.

  • This compound (SCO-101).

  • Cell culture medium and supplements.

  • Cell viability reagent: e.g., MTT, resazurin, or CellTiter-Glo®.

Procedure:

  • Seed the ABCG2-overexpressing and parental cells in 96-well plates and allow them to attach overnight.

  • Prepare serial dilutions of the chemotherapeutic agent (e.g., SN-38) and this compound.

  • Treat the cells with:

    • Chemotherapeutic agent alone.

    • This compound alone.

    • A combination of the chemotherapeutic agent and a fixed, non-toxic concentration of this compound.

    • Vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the dose-response curves and determine the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 in the presence of this compound indicates reversal of drug resistance.

Conclusion

This compound (SCO-101) is a promising therapeutic agent with a well-defined mechanism for overcoming ABCG2-mediated multidrug resistance in cancer. Its high potency and selectivity for ABCG2, coupled with its additional inhibitory effects on SRPK1 and UGT1A1, provide a multi-pronged approach to enhancing the efficacy of chemotherapy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other ABCG2 inhibitors. Further research and clinical trials are crucial to fully elucidate its therapeutic potential in various cancer types.

References

Endovion: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endovion (also known as SCO-101 or NS 3728) is a potent and orally active inhibitor of the Volume Regulated Anion Channel (VRAC), a critical component in cellular volume regulation, proliferation, and migration.[1] Its unique chemical structure, featuring a bis(trifluoromethyl)phenyl moiety, contributes to its inhibitory activity. This document provides an in-depth overview of the chemical properties, a proposed synthetic route, and the mechanism of action of this compound, including its interaction with the VRAC signaling pathway.

Chemical Structure and Properties

This compound is chemically identified as 1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea.[2] The presence of the trifluoromethyl groups and the bromine atom are key features that influence its physicochemical and biological properties.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea[2]
SynonymsSCO-101, NS 3728, Emidurdar[1][2]
CAS Number265646-85-3[2]
Molecular FormulaC16H9BrF6N6O[2]
SMILESC1=CC(=C(C=C1Br)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NNN=N3[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight495.18 g/mol [2]
XLogP3-AA5.3
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count7
Rotatable Bond Count3
Exact Mass493.99252 g/mol
Monoisotopic Mass493.99252 g/mol
Topological Polar Surface Area119 Ų
Heavy Atom Count30
Formal Charge0
Complexity661

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of structurally related compounds. The proposed synthesis involves the preparation of two key intermediates followed by their coupling to form the final product.

Experimental Protocol (Hypothetical)

Part 1: Synthesis of 4-bromo-2-(2H-tetrazol-5-yl)aniline

  • Nitration of 4-bromo-2-cyanoaniline: To a solution of 4-bromo-2-cyanoaniline in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C. Stir the reaction mixture for 2 hours, then pour it onto ice. Filter the resulting precipitate and wash with cold water to obtain 4-bromo-2-cyano-6-nitroaniline.

  • Reduction of the nitro group: Dissolve 4-bromo-2-cyano-6-nitroaniline in ethanol and add a catalytic amount of palladium on carbon (10%). Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate to yield 4-bromo-2-cyano-6-aminoaniline.

  • Tetrazole formation: To a solution of 4-bromo-2-cyano-6-aminoaniline in dimethylformamide (DMF), add sodium azide and ammonium chloride. Heat the mixture at 120°C for 24 hours. After cooling, add water and acidify with hydrochloric acid to precipitate the product. Filter and dry the solid to obtain 4-bromo-2-(2H-tetrazol-5-yl)aniline.

Part 2: Synthesis of 3,5-bis(trifluoromethyl)phenyl isocyanate

  • Synthesis of 3,5-bis(trifluoromethyl)aniline: This starting material is commercially available or can be synthesized from 1,3-bis(trifluoromethyl)benzene by nitration followed by reduction.

  • Phosgenation: In a well-ventilated fume hood, dissolve 3,5-bis(trifluoromethyl)aniline in a suitable inert solvent such as toluene. Add triphosgene portion-wise at room temperature. Heat the reaction mixture to reflux until the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine and appearance of the isocyanate peak). Distill the solvent to obtain crude 3,5-bis(trifluoromethyl)phenyl isocyanate, which can be purified by vacuum distillation.

Part 3: Coupling and Formation of this compound

  • To a solution of 4-bromo-2-(2H-tetrazol-5-yl)aniline in anhydrous tetrahydrofuran (THF), slowly add a solution of 3,5-bis(trifluoromethyl)phenyl isocyanate in THF at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Mechanism of Action: Inhibition of VRAC

This compound exerts its biological effects by potently inhibiting the Volume Regulated Anion Channel (VRAC).[1] VRACs are ubiquitously expressed in vertebrate cells and play a crucial role in regulating cell volume by mediating the efflux of chloride ions and small organic osmolytes.[4] These channels are heteromeric complexes formed by proteins of the Leucine-Rich Repeat-Containing 8 (LRRC8) family, with LRRC8A being an essential subunit.[2]

VRAC Signaling Pathway

The activation of VRAC is triggered by cell swelling, which can be induced by hypotonic conditions. This leads to a cascade of events aimed at restoring normal cell volume, a process known as Regulatory Volume Decrease (RVD). VRACs are also involved in other fundamental cellular processes such as apoptosis, cell migration, and proliferation.[1]

VRAC_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Hypotonic_Stress Hypotonic Stress Cell_Swelling Cell Swelling Hypotonic_Stress->Cell_Swelling Induces VRAC VRAC (LRRC8 Complex) Ion_Efflux Cl- & Osmolyte Efflux VRAC->Ion_Efflux Mediates Apoptosis Apoptosis VRAC->Apoptosis Modulates Migration Cell Migration VRAC->Migration Modulates Proliferation Cell Proliferation VRAC->Proliferation Modulates This compound This compound This compound->VRAC Inhibits Cell_Swelling->VRAC Activates RVD Regulatory Volume Decrease (RVD) Ion_Efflux->RVD

Caption: VRAC signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing VRAC Inhibition

The inhibitory effect of this compound on VRAC can be assessed using various experimental techniques, primarily electrophysiology and cell volume measurements.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293 expressing VRAC) Hypotonic_Challenge Induce Cell Swelling (Hypotonic Solution) Cell_Culture->Hypotonic_Challenge Treatment Treatment with this compound (Varying Concentrations) Hypotonic_Challenge->Treatment Patch_Clamp Patch-Clamp Electrophysiology Treatment->Patch_Clamp Volume_Measurement Cell Volume Measurement (e.g., Calcein Quenching) Treatment->Volume_Measurement Data_Analysis Data Analysis (IC50 Determination) Patch_Clamp->Data_Analysis Volume_Measurement->Data_Analysis

Caption: Experimental workflow for evaluating VRAC inhibitors.

Conclusion

This compound is a significant pharmacological tool for studying the physiological and pathophysiological roles of Volume Regulated Anion Channels. Its well-defined chemical structure and potent inhibitory activity make it a valuable lead compound for the development of novel therapeutics targeting conditions where VRAC function is dysregulated, such as cancer and cerebral edema. The proposed synthetic route provides a framework for its laboratory-scale production, enabling further investigation into its biological activities and therapeutic potential.

References

role of Endovion in sensitizing cancer cells to FOLFIRI

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific and medical literature reveals no specific agent named "Endovion" currently under investigation for sensitizing cancer cells to the FOLFIRI chemotherapy regimen. It is possible that "this compound" may be a new compound not yet widely reported in public databases, an internal codename for a drug in early development, or a potential misspelling of another therapeutic agent.

While direct information on "this compound" is unavailable, extensive research is ongoing to identify and develop agents that can enhance the efficacy of FOLFIRI in treating various cancers, particularly colorectal cancer. This guide will, therefore, focus on the principles and examples of sensitizing cancer cells to FOLFIRI, using data from other investigational and approved drugs. This will provide a framework for understanding the potential mechanisms and data presentation relevant to such a topic.

Core Concept: Sensitizing Cancer Cells to FOLFIRI

FOLFIRI is a combination chemotherapy regimen consisting of 5-fluorouracil (5-FU), leucovorin, and irinotecan.[1][2][3] It is a standard treatment for metastatic colorectal cancer.[4][5] However, both intrinsic and acquired resistance to FOLFIRI can limit its effectiveness. The goal of a sensitizing agent is to overcome this resistance or enhance the cytotoxic effects of the chemotherapy.

Mechanisms of Sensitization:

  • Targeting Resistance Pathways: Cancer cells can develop resistance to FOLFIRI through various mechanisms, including increased drug efflux, enhanced DNA repair, and activation of pro-survival signaling pathways. Sensitizing agents can target these specific pathways.

  • Synergistic Cytotoxicity: Some agents can induce cancer cell death through mechanisms that are complementary to those of FOLFIRI components, leading to a synergistic or additive effect.

  • Modulation of the Tumor Microenvironment: The tumor microenvironment can influence treatment response. Agents that alter the tumor vasculature, immune response, or stromal components can enhance the delivery and efficacy of FOLFIRI.

Examples of Investigational Approaches for FOLFIRI Sensitization

While data on "this compound" is absent, several agents have been studied in combination with FOLFIRI to improve patient outcomes. Below are examples that illustrate the types of data and experimental approaches used in this area of research.

Targeting Angiogenesis: Endostar with FOLFIRI

Endostar, a recombinant human endostatin, is an anti-angiogenic agent. A clinical study evaluated the efficacy and safety of Endostar combined with FOLFIRI in patients with advanced colorectal cancer.[6]

Quantitative Data Summary:

Outcome MeasureFOLFIRI Alone (n=17)FOLFIRI + Endostar (n=21)
Overall Response Rate (ORR)29.4%42.9%
Median Progression-Free Survival (PFS)11.0 months14.5 months

Table 1: Efficacy of Endostar in Combination with FOLFIRI in Advanced Colorectal Cancer.[6]

Experimental Protocol (Clinical Trial Design):

  • Study Design: A randomized controlled clinical trial.[6]

  • Patient Population: 40 patients with advanced colorectal cancer were enrolled and randomly assigned to two groups.[6]

  • Treatment Arms:

    • Control Group (n=18): Received FOLFIRI regimen.[6]

    • Tested Group (n=22): Received FOLFIRI plus Endostar.[6]

  • Endpoints: The primary endpoints were overall response rate, progression-free survival (PFS), and toxicity.[6]

Targeting the Endothelin Receptor: Zibotentan with FOLFIRI

Preclinical studies suggested that antagonism of the Endothelin-A receptor (ETAR) could enhance the cytotoxicity of chemotherapeutics.[7] This led to a randomized phase II study of zibotentan, an ETAR antagonist, with FOLFIRI in metastatic colorectal cancer.[7]

Experimental Protocol (Clinical Trial Design):

  • Study Design: A double-blind, randomized phase II trial.[7]

  • Patient Population: Patients with metastatic colorectal cancer who had failed oxaliplatin-containing chemotherapy.[7]

  • Treatment Arms:

    • Zibotentan (10mg orally once daily) combined with FOLFIRI.[7]

    • Placebo combined with FOLFIRI.[7]

  • Primary Objective: To determine the anti-tumor activity as measured by Progression-Free Survival (PFS).[7]

  • Secondary Objectives: To assess the toxicity and feasibility of the combination.[7]

Visualizing Experimental Workflows and Signaling Pathways

To illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for a Combination Therapy Clinical Trial:

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Pats Patient Population (e.g., Advanced CRC) Inc_Exc Inclusion/Exclusion Criteria Pats->Inc_Exc Consent Informed Consent Inc_Exc->Consent Rand Randomization (1:1) Consent->Rand ArmA Control Arm (FOLFIRI + Placebo) Rand->ArmA ArmB Experimental Arm (FOLFIRI + Sensitizing Agent) Rand->ArmB Assess Tumor Assessment (e.g., RECIST) ArmA->Assess Tox Toxicity Monitoring ArmA->Tox ArmB->Assess ArmB->Tox PFS Progression-Free Survival Assess->PFS OS Overall Survival Assess->OS Stats Statistical Analysis Tox->Stats PFS->Stats OS->Stats

A typical workflow for a randomized clinical trial investigating a FOLFIRI combination therapy.

Hypothetical Signaling Pathway for a Sensitizing Agent:

This diagram illustrates a hypothetical mechanism where a sensitizing agent inhibits a pro-survival pathway that is activated in response to FOLFIRI-induced DNA damage.

signaling_pathway FOLFIRI FOLFIRI DNA_Damage DNA Damage FOLFIRI->DNA_Damage Survival_Pathway Pro-survival Pathway (e.g., XYZ Kinase) DNA_Damage->Survival_Pathway activates Apoptosis Apoptosis DNA_Damage->Apoptosis Resistance Cell Survival & Resistance Survival_Pathway->Resistance Survival_Pathway->Apoptosis Sensitizer Sensitizing Agent ('this compound') Sensitizer->Survival_Pathway inhibits

A hypothetical signaling pathway illustrating how a sensitizing agent might enhance FOLFIRI-induced apoptosis.

Conclusion

While the specific role of "this compound" in sensitizing cancer cells to FOLFIRI could not be detailed due to a lack of available information, this guide provides a comprehensive framework for understanding the scientific and clinical investigation of such agents. The principles of targeting resistance pathways, achieving synergistic cytotoxicity, and modulating the tumor microenvironment are central to this field of research. The provided examples of other agents in combination with FOLFIRI, along with the structured data tables and diagrams, serve as a template for how such a technical guide would be constructed when data becomes available for a novel agent like "this compound." Researchers and drug development professionals are encouraged to apply these frameworks to evaluate new therapeutic combinations.

References

pharmacological profile of the drug efflux inhibitor Endovion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endovion, also known as SCO-101, is an orally bioavailable small molecule that has emerged as a promising agent in oncology, primarily through its ability to modulate drug efflux and other key cellular pathways implicated in cancer cell survival and resistance. Initially investigated for sickle cell anemia, its potent inhibitory effects on critical cellular transporters and kinases have redirected its development towards cancer therapy. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetic properties, and clinical findings, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, targeting several key proteins involved in drug resistance and cancer cell signaling.[1][2] This pleiotropic activity underscores its potential as a chemosensitizing agent and a direct anti-neoplastic compound.

Primary Targets and Inhibitory Activity:

  • ATP-Binding Cassette Sub-family G Member 2 (ABCG2): this compound is a potent and selective inhibitor of ABCG2, a crucial ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic agents from cancer cells, a key mechanism of multidrug resistance.[1][3]

  • UDP-Glucuronosyltransferase 1A1 (UGT1A1): this compound potently inhibits UGT1A1, a hepatic enzyme responsible for the glucuronidation and subsequent detoxification of several drugs, including SN-38, the active metabolite of irinotecan.[1][4] Inhibition of UGT1A1 by this compound leads to increased plasma exposure and an extended half-life of SN-38.[1]

  • Serine/Arginine-Rich Splicing Factor Protein Kinase 1 (SRPK1): this compound targets and inhibits SRPK1, a kinase that plays a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) splicing factors.[2] Dysregulation of SRPK1 is implicated in the expression of pro-angiogenic isoforms of VEGF and is associated with tumor progression.[2]

  • Volume-Regulated Anion Channel (VRAC): this compound was initially identified as a modulator of VRAC, an ion channel involved in cell volume regulation.[5][6]

The inhibition of these targets by this compound leads to two primary therapeutic effects:

  • Reversal of Chemotherapy Resistance: By inhibiting the ABCG2 efflux pump, this compound increases the intracellular concentration of co-administered chemotherapeutic drugs in cancer cells, thereby restoring their cytotoxic efficacy.[1]

  • Enhanced Chemotherapy Efficacy and Modulation of Drug Metabolism: Through the inhibition of UGT1A1, this compound enhances the systemic exposure to the active metabolites of certain chemotherapies, such as irinotecan's active form, SN-38.[1]

Signaling Pathway and Experimental Workflow Diagrams

Endovion_Mechanism_of_Action cluster_Cell Cancer Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Liver Hepatocyte Chemo Chemotherapeutic Agent ABCG2 ABCG2 Efflux Pump Chemo->ABCG2 Efflux This compound This compound (SCO-101) This compound->ABCG2 Inhibition VRAC VRAC This compound->VRAC Inhibition SRPK1 SRPK1 This compound->SRPK1 Inhibition SR_proteins SR Proteins (unphosphorylated) SRPK1->SR_proteins Phosphorylation p_SR_proteins SR Proteins (phosphorylated) Splicing Alternative Splicing (e.g., VEGF) p_SR_proteins->Splicing UGT1A1 UGT1A1 SN38_G SN-38 Glucuronide (Inactive) UGT1A1->SN38_G Glucuronidation SN38 SN-38 (Active Metabolite) SN38->UGT1A1 Endovion_liver This compound (SCO-101) Endovion_liver->UGT1A1 Inhibition ABCG2_Inhibition_Assay start Start prep_vesicles Prepare inside-out membrane vesicles expressing ABCG2 start->prep_vesicles end End incubation Incubate vesicles with radiolabeled substrate (e.g., [3H]-Estrone-3-sulfate) +/- this compound and ATP prep_vesicles->incubation filtration Rapidly filter the incubation mixture to separate vesicles from the free substrate incubation->filtration quantification Quantify radioactivity retained by the vesicles using liquid scintillation counting filtration->quantification analysis Calculate the percentage of inhibition and determine the IC50 value quantification->analysis analysis->end UGT1A1_Inhibition_Assay start Start prep_microsomes Prepare human liver microsomes (HLMs) or recombinant UGT1A1 start->prep_microsomes end End incubation Incubate microsomes/enzyme with a UGT1A1 substrate (e.g., estradiol, SN-38) and UDPGA cofactor +/- this compound prep_microsomes->incubation termination Terminate the reaction (e.g., with acetonitrile) incubation->termination analysis Quantify the formation of the glucuronidated metabolite using LC-MS/MS termination->analysis calculation Calculate the percentage of inhibition and determine the IC50 value analysis->calculation calculation->end SRPK1_Kinase_Assay start Start reagents Prepare reaction mixture: Recombinant SRPK1, SR-rich peptide substrate, [γ-³²P]ATP, +/- this compound start->reagents end End incubation Incubate at 30°C reagents->incubation spotting Spot the reaction mixture onto phosphocellulose paper incubation->spotting washing Wash the paper to remove unincorporated [γ-³²P]ATP spotting->washing quantification Quantify the incorporated radioactivity using a scintillation counter washing->quantification analysis Calculate the percentage of inhibition and determine the IC50 value quantification->analysis analysis->end

References

Endovion: An Emerging SRPK1 Inhibitor in Preclinical Development for Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel Therapeutic Strategy Targeting RNA Splicing

For Researchers, Scientists, and Drug Development Professionals

Endovion (also known as SCO-101) is an investigational anticancer agent that has been identified as a potent inhibitor of Serine/Arginine-Rich Splicing Factor Protein Kinase 1 (SRPK1).[1] Overexpression of SRPK1 is implicated in the progression of various solid tumors, including prostate, breast, lung, and glioma, making it a compelling target for therapeutic intervention.[2] this compound's mechanism of action centers on the disruption of mRNA splicing, a critical process in gene expression that is often dysregulated in cancer.[1] This technical guide synthesizes the available early preclinical data on this compound, detailing its mechanism, experimental evaluation, and potential in the treatment of solid tumors.

Core Mechanism of Action: SRPK1 Inhibition

This compound functions by targeting SRPK1, a key regulator of the phosphorylation of serine/arginine-rich (SR) proteins.[1][3] These proteins are essential components of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. By inhibiting SRPK1, this compound alters the phosphorylation state of SR proteins, leading to aberrant splicing of numerous transcripts. This disruption can trigger a cascade of cellular events, including cell cycle arrest, apoptosis, and activation of the unfolded protein response.[1] Notably, cells with inactivation of CDK12, a protein kinase involved in transcription, have shown increased sensitivity to SRPK1 inhibition by this compound.[3][4]

Signaling Pathway and Experimental Workflow

The therapeutic rationale for this compound is based on its ability to modulate the SRPK1-mediated signaling pathway, which is crucial for tumor cell survival and proliferation. The preclinical evaluation of this compound typically follows a structured workflow to characterize its efficacy and mechanism of action.

SRPK1_Signaling_Pathway cluster_nucleus Nucleus SRPK1 SRPK1 SR_Proteins_dephospho SR Proteins (dephosphorylated) SRPK1->SR_Proteins_dephospho phosphorylates SR_Proteins_phospho SR Proteins (phosphorylated) SR_Proteins_dephospho->SR_Proteins_phospho Spliceosome Spliceosome SR_Proteins_phospho->Spliceosome activates pre_mRNA pre_mRNA Spliceosome->pre_mRNA processes mRNA mRNA pre_mRNA->mRNA This compound This compound This compound->SRPK1 inhibits

Figure 1. SRPK1 Signaling Pathway and Point of Inhibition by this compound.

Preclinical_Workflow Target_Identification Target Identification (SRPK1 Overexpression in Tumors) In_Vitro_Assays In Vitro Assays Target_Identification->In_Vitro_Assays Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) In_Vitro_Assays->Cell_Viability Splicing_Analysis Splicing Analysis (RT-PCR, RNA-seq) In_Vitro_Assays->Splicing_Analysis In_Vivo_Models In Vivo Models (Xenografts) In_Vitro_Assays->In_Vivo_Models Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) In_Vivo_Models->Efficacy_Studies Toxicology_Assessment Toxicology Assessment In_Vivo_Models->Toxicology_Assessment

Figure 2. General Preclinical Research Workflow for a Targeted Agent like this compound.

Quantitative Data from Preclinical Studies

While specific quantitative data from early preclinical studies on this compound in solid tumors are not extensively published, the following tables represent the types of data typically generated to evaluate a novel SRPK1 inhibitor. The values presented are hypothetical and for illustrative purposes.

Table 1: In Vitro Kinase Inhibition

Kinase TargetThis compound IC50 (nM)
SRPK115
SRPK2350
CLK1>1000
CLK4>1000

IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Cell Viability in Solid Tumor Cell Lines

Cell LineTumor TypeThis compound GI50 (µM)
PC-3Prostate0.8
MDA-MB-231Breast1.2
A549Lung2.5
HCT116Colorectal1.8

GI50: Half-maximal growth inhibition concentration.

Table 3: In Vivo Efficacy in a Prostate Cancer Xenograft Model (PC-3)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound2545
This compound5078

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments in the evaluation of this compound.

1. Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the IC50 of this compound against SRPK1 and other kinases.

  • Principle: This assay measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A test compound that binds to the kinase's ATP site will displace the tracer, resulting in a decrease in the FRET signal.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add the kinase, fluorescently labeled tracer, and Eu-labeled anti-tag antibody to each well of a 384-well plate.

    • Add the serially diluted this compound or DMSO control to the wells.

    • Incubate the plate at room temperature for 1 hour.

    • Read the plate on a fluorescence plate reader, measuring emission at two wavelengths to calculate the FRET ratio.

    • Plot the FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50.

2. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

  • Objective: To determine the GI50 of this compound in various cancer cell lines.

  • Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or DMSO control for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Normalize the data to the DMSO control and plot cell viability against the log of the this compound concentration to calculate the GI50.

3. In Vivo Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

  • Procedure:

    • Implant cancer cells (e.g., PC-3) subcutaneously into the flank of immunodeficient mice.

    • Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (vehicle control, this compound at different doses).

    • Administer treatment (e.g., oral gavage, intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days).

    • Measure tumor volume with calipers and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

    • Calculate tumor growth inhibition based on the difference in tumor volume between the treated and vehicle control groups.

Current Status and Future Directions

This compound is currently in Phase II clinical trials for colorectal cancer and Phase I trials for pancreatic and breast cancers.[2] The preclinical data, although not extensively detailed in public literature, suggests a promising mechanism of action with the potential for efficacy in solid tumors characterized by SRPK1 overexpression or specific genetic backgrounds like CDK12 inactivation.[3][4] Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound and exploring combination therapies to enhance its anti-tumor activity.

References

Endovion: A Novel AXL Kinase Inhibitor for Modulating the Tumor Microenvironment and Overcoming Chemoresistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document describes the hypothetical compound "Endovion." All data, experimental protocols, and mechanisms presented are illustrative and based on established principles of cancer biology for educational and demonstrative purposes.

Introduction

The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and the development of therapeutic resistance. The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix.[1][2] The dynamic interplay between these components can create a protective niche for tumors, shielding them from chemotherapy and immunotherapy.[1][3] Chemoresistance, a major obstacle in cancer treatment, is often driven by mechanisms within the TME, such as the epithelial-mesenchymal transition (EMT) and the secretion of pro-survival signaling molecules.[4]

This compound is a novel, potent, and selective small-molecule inhibitor of the AXL receptor tyrosine kinase. AXL is a key driver of metastasis and therapeutic resistance in many cancers. Its overexpression is correlated with poor prognosis in numerous solid tumors. By inhibiting AXL signaling, this compound aims to remodel the tumor microenvironment and resensitize chemoresistant tumors to standard-of-care therapies. This guide provides a detailed overview of the preclinical data and mechanism of action of this compound.

Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of the AXL kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways affected by this compound are the PI3K-AKT, MEK-ERK, and NF-κB pathways. The inhibition of these pathways leads to a multi-pronged anti-tumor effect:

  • Reversal of Epithelial-Mesenchymal Transition (EMT): this compound upregulates epithelial markers (e.g., E-cadherin) and downregulates mesenchymal markers (e.g., Vimentin, N-cadherin), thereby inhibiting cancer cell motility and invasion.

  • Modulation of the Tumor Microenvironment: this compound decreases the secretion of immunosuppressive cytokines such as IL-10 and TGF-β from cancer cells. This leads to a reduction in the population of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) in the TME.

  • Sensitization to Chemotherapy: By blocking AXL-mediated survival signals, this compound lowers the threshold for apoptosis induced by chemotherapeutic agents like cisplatin and paclitaxel.

Below is a diagram illustrating the AXL signaling pathway and the inhibitory action of this compound.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL Receptor PI3K PI3K AXL->PI3K MEK MEK AXL->MEK Gas6 Gas6 Ligand Gas6->AXL AKT AKT PI3K->AKT IKK IKK AKT->IKK ERK ERK MEK->ERK Transcription Gene Transcription (EMT, Survival, Proliferation) ERK->Transcription NFkB NF-κB IKK->NFkB NFkB->Transcription This compound This compound This compound->AXL

Figure 1: this compound's Inhibition of the AXL Signaling Pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAXL ExpressionIC50 (nM)
A549Non-Small Cell LungHigh5.2
MDA-MB-231Triple-Negative BreastHigh8.1
PANC-1PancreaticModerate25.6
HCT116ColorectalLow> 1000
MCF-7ER+ BreastNegative> 5000

Table 2: Effect of this compound (10 nM) on EMT Marker Expression in MDA-MB-231 Cells

MarkerTreatmentRelative Expression (Fold Change vs. Control)p-value
E-cadherin This compound3.2< 0.01
Vimentin This compound0.4< 0.01
N-cadherin This compound0.5< 0.05
Snail This compound0.3< 0.01

Table 3: In Vivo Efficacy of this compound in an MDA-MB-231 Xenograft Mouse Model

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control-1250 ± 150-
Paclitaxel10 mg/kg875 ± 12030%
This compound25 mg/kg750 ± 11040%
This compound + Paclitaxel25 mg/kg + 10 mg/kg250 ± 8080%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated using a non-linear regression analysis in GraphPad Prism.

Western Blotting for EMT Markers
  • Cell Lysis: MDA-MB-231 cells were treated with 10 nM this compound for 48 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA assay.

  • SDS-PAGE: 20 µg of protein per sample was separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins were transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk and incubated overnight with primary antibodies against E-cadherin, Vimentin, N-cadherin, Snail, and β-actin.

  • Detection: The membrane was incubated with HRP-conjugated secondary antibodies, and bands were visualized using an ECL detection kit.

  • Densitometry: Band intensities were quantified using ImageJ software and normalized to β-actin.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used.

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into four treatment groups (n=8 per group).

  • Dosing Regimen: this compound (25 mg/kg) was administered daily by oral gavage. Paclitaxel (10 mg/kg) was administered twice weekly by intravenous injection. The combination group received both treatments.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Study Endpoint: The study was terminated after 21 days, and tumors were excised and weighed.

Visualizations of Workflows and Relationships

The following diagrams illustrate the experimental workflow for assessing chemoresistance and the logical relationship of this compound's effects.

G start Start: Chemoresistant Cancer Cell Line treatment Treatment Groups: 1. Vehicle 2. Chemotherapy (CTx) 3. This compound 4. This compound + CTx start->treatment invitro In Vitro Assays treatment->invitro invivo In Vivo Xenograft Model treatment->invivo viability Cell Viability Assay (MTT / CellTiter-Glo) invitro->viability apoptosis Apoptosis Assay (Annexin V / Caspase-3) invitro->apoptosis tumor_growth Measure Tumor Growth and Survival invivo->tumor_growth analysis Data Analysis: Compare efficacy of CTx vs. This compound + CTx viability->analysis apoptosis->analysis tumor_growth->analysis conclusion Conclusion: Determine if this compound reverses chemoresistance analysis->conclusion

Figure 2: Experimental Workflow for Chemoresistance Assessment.

G This compound This compound axl_inhibition AXL Kinase Inhibition This compound->axl_inhibition pathway_block Blockade of PI3K-AKT & MEK-ERK Pathways axl_inhibition->pathway_block emt_reversal Reversal of EMT pathway_block->emt_reversal tme_modulation TME Modulation pathway_block->tme_modulation chemo_sensitization Chemosensitization pathway_block->chemo_sensitization reduced_invasion Reduced Invasion & Metastasis emt_reversal->reduced_invasion immune_suppression_down Decreased Immunosuppression tme_modulation->immune_suppression_down apoptosis_up Increased Apoptosis with Chemotherapy chemo_sensitization->apoptosis_up tumor_regression Tumor Regression reduced_invasion->tumor_regression immune_suppression_down->tumor_regression apoptosis_up->tumor_regression

Figure 3: Logical Relationship of this compound's Anti-Tumor Effects.

Conclusion

The hypothetical preclinical data for this compound demonstrate its potential as a novel therapeutic agent for cancers characterized by high AXL expression. By inhibiting the AXL signaling pathway, this compound effectively reverses EMT, modulates the tumor microenvironment, and overcomes chemoresistance. The synergistic effect observed when this compound is combined with standard chemotherapy highlights its potential to improve treatment outcomes for patients with resistant and metastatic cancers. Further clinical investigation is warranted to evaluate the safety and efficacy of this compound in human patients.

References

The Cutting Edge of Splicing Regulation: A Technical Guide to SRPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Serine/Arginine Protein Kinase 1 (SRPK1) has emerged as a critical regulator of mRNA splicing, a fundamental cellular process frequently dysregulated in cancer and other diseases. Its role in phosphorylating Serine/Arginine-rich (SR) splicing factors makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth review of the current landscape of SRPK1 inhibitors, with a focus on their mechanism of action, potency, and the experimental methodologies used for their characterization.

Core Concepts: The SRPK1 Signaling Axis

SRPK1 is a key downstream effector in various signaling pathways, most notably the PI3K/Akt pathway.[1][2] Activated Akt can phosphorylate SRPK1, leading to its nuclear translocation.[2] In the nucleus, SRPK1 phosphorylates SR proteins, such as SRSF1 (previously known as SF2/ASF).[3][4] This phosphorylation is a critical step for the proper sub-cellular localization and function of SR proteins in spliceosome assembly. Dysregulation of this pathway can lead to aberrant alternative splicing of key genes involved in cell proliferation, apoptosis, and angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[4][5] Inhibition of SRPK1 can shift the splicing of VEGF pre-mRNA from pro-angiogenic isoforms (like VEGF-A165a) to anti-angiogenic isoforms (like VEGF-A165b), representing a promising anti-cancer strategy.[4][5]

SRPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates SRPK1_cyto SRPK1 Akt->SRPK1_cyto phosphorylates SRPK1_p p-SRPK1 SRPK1_cyto->SRPK1_p auto-phosphorylation SRSF1_cyto SRSF1 (unphosphorylated) SRSF1_p p-SRSF1 SRSF1_cyto->SRSF1_p phosphorylated by p-SRPK1 in nucleus SRPK1_nuc p-SRPK1 SRPK1_p->SRPK1_nuc translocates to SRPK1_nuc->SRSF1_p phosphorylates SRSF1 Spliceosome Spliceosome Assembly SRSF1_p->Spliceosome VEGF_splicing VEGF-A pre-mRNA Splicing Spliceosome->VEGF_splicing VEGFa Pro-angiogenic VEGF-A165a VEGF_splicing->VEGFa VEGFb Anti-angiogenic VEGF-A165b VEGF_splicing->VEGFb SRPK1_Inhibitor SRPK1_Inhibitor SRPK1_Inhibitor->SRPK1_cyto inhibits

Caption: SRPK1 Signaling Pathway and Point of Inhibition. (Max Width: 760px)

Quantitative Data on SRPK1 Inhibitors

A number of small molecule inhibitors targeting SRPK1 have been developed and characterized. These compounds primarily act as ATP-competitive inhibitors, binding to the kinase domain of SRPK1. Their potency and selectivity vary, as summarized in the table below.

InhibitorTarget(s)IC50 / KiCell-based Potency (Example)Reference(s)
SRPIN340 SRPK1, SRPK2Ki = 0.89 µM (SRPK1)IC50 = 44.7 µM (HL60 cells)[6][7]
SPHINX SRPK1IC50 = 0.58 µM-[1]
SPHINX31 SRPK1IC50 = 5.9 nMEC50 = 360 nM (SRSF1 phosphorylation in PC3 cells)[1][2][8][9][10]
SRPKIN-1 SRPK1, SRPK2IC50 = 35.6 nM (SRPK1), 98 nM (SRPK2)Reduces SR protein phosphorylation at 200 nM in HeLa cells[1][3][11]
Srpk1-IN-1 SRPK1IC50 = 0.3 nM-[1]
MSC-1186 SRPK1, SRPK2, SRPK3IC50 = 2.7 nM (SRPK1), 81 nM (SRPK2), 0.6 nM (SRPK3)-[1]

Experimental Protocols

The characterization of SRPK1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and therapeutic potential. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of SRPK1.

Materials:

  • Recombinant active SRPK1 enzyme

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate (e.g., Myelin Basic Protein or a specific SR peptide)

  • γ-³²P-ATP

  • Test inhibitor compounds

  • Phosphocellulose P81 paper

  • 1% Phosphoric acid solution

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, the substrate, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding a mixture of γ-³²P-ATP and recombinant SRPK1 enzyme.

  • Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.

  • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated γ-³²P-ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - SRPK1 Enzyme - Substrate - Kinase Buffer - γ-³²P-ATP - Inhibitor dilutions Mix Combine SRPK1, substrate, buffer, and inhibitor Reagents->Mix Initiate Add γ-³²P-ATP to start reaction Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Spot reaction mixture onto P81 paper Incubate->Stop Wash Wash P81 paper with phosphoric acid Stop->Wash Count Measure radioactivity with scintillation counter Wash->Count Calculate Calculate % inhibition and determine IC50 Count->Calculate

Caption: Workflow for an In Vitro SRPK1 Kinase Assay. (Max Width: 760px)
Western Blot Analysis of SR Protein Phosphorylation

This assay assesses the effect of SRPK1 inhibitors on the phosphorylation of its downstream substrates in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa, PC3)

  • SRPK1 inhibitor

  • Cell lysis buffer containing phosphatase and protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-SR protein, anti-total SR protein, loading control like anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to the desired confluency and treat with the SRPK1 inhibitor at various concentrations for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total SR protein and a loading control to normalize the results.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of SRPK1 inhibitors on cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • SRPK1 inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the SRPK1 inhibitor for a desired period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of SRPK1 inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • SRPK1 inhibitor formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the SRPK1 inhibitor to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure tumor volume with calipers regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Logical Relationships of Inhibitor Effects

The inhibition of SRPK1 initiates a cascade of molecular events that ultimately lead to the desired therapeutic outcomes, such as the suppression of tumor growth and angiogenesis.

Inhibitor_Effects_Logic SRPK1_Inhibitor SRPK1 Inhibitor SRPK1_Inhibition Inhibition of SRPK1 Kinase Activity SRPK1_Inhibitor->SRPK1_Inhibition pSRSF1_decrease Decreased Phosphorylation of SRSF1 SRPK1_Inhibition->pSRSF1_decrease VEGF_splicing_shift Shift in VEGF-A Splicing pSRSF1_decrease->VEGF_splicing_shift VEGFa_decrease Decreased Pro-angiogenic VEGF-A165a VEGF_splicing_shift->VEGFa_decrease VEGFb_increase Increased Anti-angiogenic VEGF-A165b VEGF_splicing_shift->VEGFb_increase Angiogenesis_inhibition Inhibition of Angiogenesis VEGFa_decrease->Angiogenesis_inhibition VEGFb_increase->Angiogenesis_inhibition Tumor_growth_suppression Suppression of Tumor Growth Angiogenesis_inhibition->Tumor_growth_suppression

Caption: Logical Flow of SRPK1 Inhibitor Effects. (Max Width: 760px)

Conclusion

The development of potent and selective SRPK1 inhibitors represents a promising avenue for the treatment of cancers and other diseases driven by aberrant splicing. The compounds discussed in this guide, characterized through a robust suite of in vitro and in vivo assays, have significantly advanced our understanding of SRPK1's role in pathology and have laid the groundwork for the clinical development of this new class of therapeutics. Further research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors and exploring their efficacy in a broader range of disease models.

References

An In-depth Technical Guide to the Interaction of Endovion (SCO-101) with UGT1A1 Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endovion (also known as SCO-101) is an orally administered therapeutic agent under development by Scandion Oncology.[1] It is a first-in-class drug with a dual mechanism of action, designed to overcome chemotherapy resistance.[1] this compound functions as a potent inhibitor of both the ATP-binding cassette transporter G2 (ABCG2), a key drug efflux pump, and the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme.[2][3]

UGT1A1 is a critical phase II metabolizing enzyme primarily expressed in the liver. It plays a central role in the glucuronidation of numerous endogenous compounds, most notably bilirubin, and a wide array of xenobiotics, including many anticancer drugs.[4][5] The active metabolite of irinotecan, SN-38, is a prominent example of a chemotherapy agent cleared predominantly by UGT1A1.[6] Genetic polymorphisms in the UGT1A1 gene, such as UGT1A1*28, can lead to reduced enzyme activity, increasing the risk of severe toxicity from substrates like irinotecan.[7][8]

Given this compound's intended use in combination with chemotherapy regimens that include UGT1A1 substrates (e.g., FOLFIRI), a thorough understanding of its interaction with UGT1A1 is paramount for predicting drug-drug interactions (DDIs), optimizing dosing, and ensuring patient safety. This guide provides a comprehensive overview of the preclinical and clinical evidence defining the interaction between this compound and UGT1A1 metabolism, detailed experimental protocols for assessing this interaction, and visualizations of the relevant biological and experimental pathways.

Core Mechanism of Action: Dual Inhibition

This compound's therapeutic strategy is based on the simultaneous inhibition of two key pathways implicated in chemotherapy resistance and metabolism.[1]

  • ABCG2 Inhibition: By blocking this efflux pump, this compound increases the intracellular concentration of co-administered chemotherapeutic agents in cancer cells, thereby enhancing their cytotoxic effects.[2]

  • UGT1A1 Inhibition: By inhibiting UGT1A1, this compound slows the metabolic clearance of chemotherapies that are UGT1A1 substrates, such as SN-38. This leads to a prolonged and enhanced systemic exposure of the active drug.[2]

Clinical data from trials combining this compound with the FOLFIRI (folinic acid, 5-fluorouracil, irinotecan) regimen have confirmed this mechanism in humans, showing increased serum levels of both SN-38 and unconjugated bilirubin (an endogenous UGT1A1 biomarker).[3][9]

cluster_0 Systemic Circulation cluster_1 Hepatocyte / Cancer Cell Irinotecan Irinotecan (Prodrug) CES Carboxylesterases Irinotecan->CES Activation SN38 SN-38 (Active Metabolite) SN38_intra Intracellular SN-38 SN38->SN38_intra SN38G SN-38G (Inactive Glucuronide) This compound This compound (SCO-101) UGT1A1 UGT1A1 Enzyme This compound->UGT1A1 Inhibits ABCG2 ABCG2 Efflux Pump This compound->ABCG2 Inhibits CES->SN38 UGT1A1->SN38G Inactivation ABCG2->SN38 SN38_intra->UGT1A1 Metabolism SN38_intra->ABCG2 Efflux

Caption: Dual mechanism of this compound (SCO-101) on SN-38 pharmacology.

Quantitative Analysis of UGT1A1 Inhibition

In vitro studies have been conducted to quantify the inhibitory potency of this compound against UGT1A1. The following data summarizes the results from an assay measuring the remaining UGT1A1-mediated glucuronidation of a probe substrate in the presence of varying concentrations of this compound.[10]

Table 1: In Vitro UGT1A1 Inhibition by this compound (SCO-101)

This compound (SCO-101) Concentration (µM) Log10 Concentration UGT1A1 Activity Remaining (%) on SN-38 (10 µM)
0.003 -2.52 ~100
0.010 -2.00 ~95
0.030 -1.52 ~75
0.100 -1.00 ~50
0.300 -0.52 ~20
1.000 0.00 ~5

Data are estimated from the graphical representation in reference[10].

From this data, the half-maximal inhibitory concentration (IC50) of this compound against the UGT1A1-mediated glucuronidation of SN-38 is determined to be approximately 0.1 µM .[10] This potent inhibitory activity provides the basis for the clinically observed drug-drug interactions.

Clinical Pharmacodynamic Evidence

The clinical relevance of this compound's UGT1A1 inhibition has been demonstrated in the Phase II CORIST trial, where patients with metastatic colorectal cancer received this compound in combination with FOLFIRI.[9][11]

Table 2: Clinical Evidence of this compound-Mediated UGT1A1 Inhibition

Pharmacodynamic Marker Observation Implication
SN-38 Levels Increased plasma exposure and half-life of SN-38.[2][9] Confirms in vivo inhibition of UGT1A1, the primary clearance pathway for SN-38.

| Bilirubin Levels | Increased levels of serum unconjugated bilirubin.[3][9] | Confirms inhibition of the endogenous UGT1A1 pathway, as bilirubin is a specific substrate. |

These clinical findings strongly support the preclinical data and confirm that this compound is a clinically significant inhibitor of UGT1A1 metabolism.[3][9]

Potential for UGT1A1 Induction

While this compound is characterized as a direct inhibitor, a comprehensive drug development program must also assess the potential for enzyme induction. UGT1A1 expression is transcriptionally regulated by several nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR), and Constitutive Androstane Receptor (CAR).[10] Activation of these receptors by a xenobiotic can lead to increased UGT1A1 expression, potentially causing complex or time-dependent drug interactions. Standard cellular assays using primary human hepatocytes are typically employed to investigate this potential. To date, public data does not suggest that this compound is an inducer of UGT1A1.

UGT1A1_Induction cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Xenobiotic Inducer (e.g., Rifampicin) AhR AhR Xenobiotic->AhR Activates PXR PXR Xenobiotic->PXR Activates CAR CAR Xenobiotic->CAR Activates AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT Dimerizes with ARNT RXR RXR PXR->RXR Dimerizes with PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR CAR->RXR Dimerizes with CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR UGT1A1_Gene UGT1A1 Gene PXR_RXR->UGT1A1_Gene Binds to Response Element CAR_RXR->UGT1A1_Gene Binds to Response Element AhR_ARNT->UGT1A1_Gene Binds to Response Element mRNA UGT1A1 mRNA UGT1A1_Gene->mRNA Transcription UGT1A1 UGT1A1 Protein mRNA->UGT1A1 Translation

Caption: Key nuclear receptor pathways regulating UGT1A1 gene induction.

Experimental Protocols

In Vitro UGT1A1 Inhibition Assay (IC50 Determination)

This protocol outlines a typical method for determining the IC50 of a test compound (e.g., this compound) against UGT1A1 activity using human liver microsomes (HLM) or recombinant human UGT1A1 (rhUGT1A1).

Objective: To determine the concentration of this compound that inhibits 50% of UGT1A1 metabolic activity.

Materials:

  • Pooled Human Liver Microsomes (HLM) or rhUGT1A1 Supersomes™

  • Probe Substrate: Estradiol or SN-38

  • Test Compound: this compound (SCO-101)

  • Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Activating Agent: Alamethicin

  • Positive Control Inhibitor: Atazanavir or Silybin

  • Reaction Termination Solution: Acetonitrile with an appropriate internal standard (e.g., deuterated metabolite)

  • 96-well incubation plates, LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare stock solutions of this compound, positive control, and probe substrate in a suitable solvent (e.g., DMSO).

    • Prepare a master mix containing phosphate buffer, HLM (or rhUGT1A1), and alamethicin. Pre-incubate on ice for 15 minutes to activate the microsomes.

  • Incubation:

    • Add the master mix to the wells of a 96-well plate.

    • Add serial dilutions of this compound (typically 7 concentrations), positive control, or vehicle control (solvent only) to the appropriate wells. Pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed solution containing both the probe substrate and the cofactor (UDPGA).

  • Termination & Sample Processing:

    • After a fixed incubation time (e.g., 30-60 minutes, determined from linearity experiments), terminate the reaction by adding cold acetonitrile with the internal standard.

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the formation of the glucuronidated metabolite using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the percentage of UGT1A1 activity remaining at each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic model).

cluster_0 Preparation cluster_1 Incubation (37°C) cluster_2 Analysis A Prepare Master Mix (Buffer, HLM, Alamethicin) C Add Master Mix to Plate A->C B Prepare Serial Dilutions of this compound D Add this compound/Controls Pre-incubate B->D C->D E Initiate with Substrate + UDPGA D->E F Terminate with Acetonitrile + Internal Standard E->F G Centrifuge to Pellet Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for an in vitro UGT1A1 inhibition assay.

Conclusion

This compound (SCO-101) is a potent inhibitor of UGT1A1, a clinically important drug-metabolizing enzyme. This inhibition is a deliberate and integral part of its dual mechanism of action, aimed at increasing the systemic exposure of co-administered chemotherapies like irinotecan. The in vitro IC50 value of approximately 0.1 µM is substantiated by clinical pharmacodynamic data showing clear inhibition of both SN-38 and bilirubin glucuronidation. For drug development professionals, this interaction necessitates careful consideration in clinical trial design, particularly regarding starting doses of UGT1A1 substrates in combination with this compound, and monitoring for toxicities associated with increased substrate exposure. The well-defined nature of this interaction, however, also presents a therapeutic opportunity to modulate the pharmacokinetics of anticancer drugs to overcome resistance.

References

Methodological & Application

Endovion: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for a novel therapeutic agent.

Introduction

Endovion is a promising novel therapeutic agent with significant potential in oncological applications. As an antibody-drug conjugate (ADC), this compound is engineered for targeted delivery of a potent cytotoxic payload directly to cancer cells, thereby minimizing off-target effects and enhancing the therapeutic window. This document provides detailed protocols for the use of this compound in cell culture, outlines its mechanism of action, and presents its impact on key signaling pathways.

This compound is composed of a monoclonal antibody that specifically targets a tumor-associated antigen, a stable linker, and a potent cytotoxic agent. The targeted delivery system allows for the internalization of the ADC into cancer cells, followed by the release of the cytotoxic agent, which induces cell cycle arrest and apoptosis.

Mechanism of Action

The therapeutic action of this compound is initiated by the binding of its monoclonal antibody component to a specific receptor that is overexpressed on the surface of target cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the this compound-receptor complex.

Once inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved by lysosomal enzymes. This cleavage releases the cytotoxic payload into the cytoplasm. The cytotoxic agent then disrupts microtubule dynamics, which are essential for cell division. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and ultimately initiates programmed cell death (apoptosis).

cluster_extracellular Extracellular Space cluster_cell Cancer Cell This compound This compound (ADC) Receptor Tumor Antigen Receptor This compound->Receptor Binds to receptor Binding 1. Binding Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage 3. Linker Cleavage Lysosome->Cleavage Payload Cytotoxic Payload Cleavage->Payload Microtubule_Disruption 4. Microtubule Disruption Payload->Microtubule_Disruption Cell_Cycle_Arrest 5. G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis 6. Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

The following protocols provide a framework for investigating the in vitro effects of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

General Cell Culture and Maintenance

Adherent cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[1][2][3] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[1] Subculture should be performed when cells reach 80-90% confluency to ensure optimal health and growth.[3]

Materials:

  • Complete cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution[3]

  • Phosphate-Buffered Saline (PBS)[3]

  • Tissue culture flasks and plates

Protocol:

  • Warm all reagents to 37°C before use.

  • Remove spent medium from the culture flask.

  • Wash the cell monolayer with PBS.[3]

  • Add Trypsin-EDTA to detach the cells from the flask surface.[3]

  • Incubate for a few minutes at 37°C until cells are detached.[3]

  • Neutralize trypsin with serum-containing medium.[3]

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in fresh medium and count the cells.

  • Seed the cells into new culture vessels at the desired density.

Start Start Confluent_Cells Adherent Cells at 80-90% Confluency Start->Confluent_Cells Aspirate_Medium Aspirate Medium Confluent_Cells->Aspirate_Medium Wash_PBS Wash with PBS Aspirate_Medium->Wash_PBS Add_Trypsin Add Trypsin-EDTA Wash_PBS->Add_Trypsin Incubate Incubate at 37°C Add_Trypsin->Incubate Neutralize Neutralize with Medium Incubate->Neutralize Collect_Cells Collect Cell Suspension Neutralize->Collect_Cells Centrifuge Centrifuge Collect_Cells->Centrifuge Resuspend Resuspend in Fresh Medium Centrifuge->Resuspend Count_Cells Count Cells Resuspend->Count_Cells Seed_Cells Seed into New Flasks Count_Cells->Seed_Cells End End Seed_Cells->End

Figure 2: General Subculture Workflow for Adherent Cells.

Cell Viability Assay (MTS/MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • 96-well plates

  • This compound stock solution

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add the this compound dilutions. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is observed.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Cell LineThis compound IC50 (nM)
MCF-7 15.2
MDA-MB-231 8.5
SK-BR-3 5.1
BT-474 12.8
Table 1: Example IC50 values of this compound in various breast cancer cell lines after 72 hours of treatment.
Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Control 3.21.5
This compound (10 nM) 25.815.3
This compound (50 nM) 45.130.7
Table 2: Percentage of apoptotic cells in a representative cancer cell line after 48 hours of treatment with this compound.
Cell Cycle Analysis (PI Staining)

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

  • 6-well plates

  • This compound

  • Cold 70% Ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 55.420.124.5
This compound (25 nM) 15.210.374.5
Table 3: Cell cycle distribution of a representative cancer cell line after 24 hours of treatment with this compound.

Signaling Pathway Analysis

This compound's mechanism of action converges on pathways that regulate cell survival and proliferation. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This arrest can trigger the intrinsic apoptotic pathway.

Key signaling pathways that are often implicated in the cellular response to microtubule-disrupting agents include the p53 pathway and the PI3K/AKT/mTOR pathway.[5] The activation of the apoptotic cascade involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Spindle_Checkpoint Spindle Assembly Checkpoint Activation Microtubule_Disruption->Spindle_Checkpoint Mitotic_Arrest Mitotic Arrest Spindle_Checkpoint->Mitotic_Arrest p53_Activation p53 Activation Mitotic_Arrest->p53_Activation Bcl2_Family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_Family p53_Activation->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: Signaling Cascade Leading to Apoptosis by this compound.

Conclusion

These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of this compound. The provided methodologies will enable researchers to effectively evaluate the efficacy and mechanism of action of this novel antibody-drug conjugate in various cancer cell line models. The data presented herein demonstrates this compound's potent anti-proliferative and pro-apoptotic effects, highlighting its potential as a targeted cancer therapeutic. Further investigations into its effects on other signaling pathways and in more complex in vitro models, such as 3D spheroids, are warranted.

References

Application Notes and Protocols: Endovion (SCO-101) in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

SCO-101's primary anti-cancer activity stems from its ability to reverse chemotherapy resistance and enhance the systemic exposure of certain cytotoxic agents.[1]

  • ABCG2 Inhibition: The ATP-binding cassette subfamily G member 2 (ABCG2) is a transmembrane protein that functions as a drug efflux pump. High expression of ABCG2 in cancer cells leads to the active removal of chemotherapeutic drugs, thereby reducing their intracellular concentration and effectiveness. SCO-101 potently inhibits ABCG2, leading to increased intracellular accumulation of co-administered chemotherapy and enhanced cancer cell death.[1]

  • UGT1A1 Inhibition: UGT1A1 is a key enzyme in the liver responsible for the metabolism and subsequent elimination of various drugs, including SN-38, the active metabolite of the chemotherapy drug irinotecan. By inhibiting UGT1A1, SCO-101 increases the plasma concentration and prolongs the half-life of SN-38, thereby boosting its anti-tumor activity.[1]

  • SRPK1 Kinase Inhibition: SCO-101 also inhibits Serine/arginine-rich protein-specific kinase 1 (SRPK1), which is involved in the phosphorylation of splicing factors, a key element in tumor growth.[2]

Below is a diagram illustrating the signaling pathway and mechanism of action of SCO-101 in combination with chemotherapy.

SCO101_Mechanism cluster_Cell Cancer Cell cluster_Liver Liver Chemotherapy Chemotherapy Intracellular Chemotherapy Intracellular Chemotherapy Chemotherapy->Intracellular Chemotherapy Enters Cell ABCG2 ABCG2 (Drug Efflux Pump) Intracellular Chemotherapy->ABCG2 Substrate for Cancer Cell Death Cancer Cell Death Intracellular Chemotherapy->Cancer Cell Death Induces ABCG2->Chemotherapy Efflux SCO-101_in_cell SCO-101 SCO-101_in_cell->ABCG2 Inhibits SRPK1 SRPK1 SCO-101_in_cell->SRPK1 Inhibits Splicing Factors Splicing Factors SRPK1->Splicing Factors Phosphorylates Tumor Growth Tumor Growth Splicing Factors->Tumor Growth Promotes Irinotecan Irinotecan SN-38 SN-38 (Active Metabolite) Irinotecan->SN-38 UGT1A1 UGT1A1 SN-38->UGT1A1 Metabolized by Inactive Metabolite Inactive Metabolite UGT1A1->Inactive Metabolite Produces SCO-101_in_liver SCO-101 SCO-101_in_liver->UGT1A1 Inhibits

Caption: Mechanism of action of SCO-101.

Proposed Experimental Protocol for Murine Xenograft Models

The following protocol is a general guideline for establishing a murine xenograft model to evaluate the efficacy of SCO-101 in combination with chemotherapy. The specific parameters should be optimized based on the cancer type, cell line, and chemotherapy agent being investigated.

I. Cell Line Selection and Culture
  • Cell Line: Choose a human cancer cell line with known expression levels of ABCG2 and sensitivity to the selected chemotherapy. A cell line with acquired resistance to the chemotherapy of interest would be ideal.

  • Culture Conditions: Maintain the cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase before implantation.

II. Animal Model
  • Species/Strain: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are required to prevent rejection of human tumor xenografts.

  • Age/Sex: Use mice aged 6-8 weeks. The use of a single sex is recommended to reduce variability.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

III. Tumor Implantation
  • Subcutaneous Xenograft:

    • Harvest and resuspend cancer cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Inject a defined number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

IV. Experimental Design and Dosing Schedule

Based on human clinical trial data where SCO-101 was administered orally at doses ranging from 150 mg to 350 mg daily in combination with chemotherapy, a starting point for murine studies can be extrapolated.[2][3] The following table outlines a proposed experimental design.

Group Treatment Dose (SCO-101) Dose (Chemotherapy) Route of Administration Frequency Number of Animals
1Vehicle Control--PO (SCO-101 vehicle), IV/IP (Chemo vehicle)Daily (PO), As per chemo schedule8-10
2SCO-101 AloneLow Dose (e.g., 25 mg/kg)-PODaily8-10
3SCO-101 AloneHigh Dose (e.g., 50 mg/kg)-PODaily8-10
4Chemotherapy AloneStandard Dose-IV/IPAs per established protocol8-10
5CombinationLow Dose SCO-101Standard DosePO (SCO-101), IV/IP (Chemo)Daily (SCO-101), As per chemo schedule8-10
6CombinationHigh Dose SCO-101Standard DosePO (SCO-101), IV/IP (Chemo)Daily (SCO-101), As per chemo schedule8-10

Note: PO = Per os (oral gavage), IV = Intravenous, IP = Intraperitoneal. Doses are examples and should be optimized in a pilot study.

V. Drug Preparation and Administration
  • SCO-101: Formulate SCO-101 for oral administration in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Chemotherapy: Prepare the chemotherapeutic agent according to the manufacturer's instructions for the chosen route of administration (IV or IP).

  • Administration:

    • Administer SCO-101 or its vehicle daily via oral gavage.

    • Administer chemotherapy or its vehicle according to the established schedule for the specific agent. It is recommended to administer SCO-101 approximately 1-2 hours prior to chemotherapy to ensure maximal inhibition of ABCG2 and UGT1A1.

VI. Monitoring and Endpoints
  • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Clinical Observations: Observe mice daily for any signs of distress or toxicity.

  • Endpoint: The primary endpoint is typically tumor growth inhibition. The experiment may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or at a fixed time point.

  • Tissue Collection: At the end of the study, tumors and relevant organs can be collected for further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow

The following diagram outlines the key steps in a typical murine xenograft study evaluating SCO-101.

Xenograft_Workflow Cell_Culture 1. Cell Line Culture & Expansion Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (SCO-101 +/- Chemotherapy) Randomization->Treatment Monitoring 6. Monitoring: - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitoring Endpoint 7. Study Endpoint Reached Monitoring->Endpoint Analysis 8. Data & Tissue Analysis Endpoint->Analysis

Caption: Murine xenograft experimental workflow.

Conclusion

While specific, peer-reviewed data on the dosing of Endovion (SCO-101) in murine xenograft models is limited, the information on its mechanism of action and clinical trial designs provides a solid foundation for initiating preclinical studies. The proposed protocols and experimental design in these application notes offer a starting point for researchers to investigate the potential of SCO-101 to overcome chemotherapy resistance and improve treatment outcomes in various cancer models. Careful dose-finding studies and tolerability assessments will be crucial for establishing an optimal and effective dosing regimen in preclinical settings.

References

Application Notes & Protocols: Co-administration of Endovion with Paclitaxel In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Paclitaxel is a cornerstone chemotherapeutic agent that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells[1][2]. However, its efficacy is often limited by the development of drug resistance. Common resistance mechanisms include the overexpression of drug efflux pumps, mutations in tubulin, and the activation of pro-survival signaling pathways that counteract the drug's apoptotic effects[3][4][5].

Endovion is a novel, investigational small molecule inhibitor designed to target the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and resistance to apoptosis. Activation of the PI3K/Akt pathway is a known mechanism of resistance to paclitaxel, as it promotes cell survival despite paclitaxel-induced mitotic stress[5]. By inhibiting this pathway, this compound is hypothesized to sensitize cancer cells to paclitaxel, thereby creating a synergistic cytotoxic effect.

These application notes provide a comprehensive framework and detailed protocols for the in vitro co-administration of this compound and paclitaxel to evaluate their potential synergistic anti-cancer effects. The protocols cover single-agent dose-response assessment, combination cytotoxicity studies, and methods for synergy analysis.

Materials and Reagents

  • Cell Lines: A panel of relevant cancer cell lines (e.g., Ovarian: A2780, SK-OV-3; Breast: MCF-7, MDA-MB-231; Lung: A549, H460).

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • This compound (powder, store as per manufacturer's instructions).

    • Paclitaxel (powder, store as per manufacturer's instructions)[6].

    • Dimethyl Sulfoxide (DMSO), cell culture grade.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA (0.25%).

    • Cell Viability Assay Kit (e.g., MTT, WST-1, or CellTiter-Glo®).

    • 96-well flat-bottom cell culture plates.

  • Equipment:

    • Laminar flow hood (Class II).

    • CO₂ incubator (37°C, 5% CO₂).

    • Microplate reader (absorbance or luminescence).

    • Inverted microscope.

    • Flow cytometer (for optional mechanistic studies).

Experimental Protocols

Drug Preparation
  • Paclitaxel Stock (10 mM): Dissolve paclitaxel powder in DMSO to create a 10 mM stock solution. Aliquot into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • This compound Stock (10 mM): Dissolve this compound powder in DMSO to create a 10 mM stock solution. Aliquot and store as recommended.

  • Working Solutions: On the day of the experiment, thaw stock solutions and prepare serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 1: Single-Agent Dose-Response and IC50 Determination

This protocol determines the cytotoxic effect of each drug individually to establish the half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Perform a cell count and seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000–8,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare 2-fold serial dilutions of this compound and paclitaxel in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium containing only the vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • Viability Assessment: After incubation, assess cell viability using an appropriate assay (e.g., MTT or WST-1) according to the manufacturer's protocol[7][8].

  • Data Analysis:

    • Measure absorbance or luminescence using a microplate reader.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability (%) against the log of drug concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value for each drug.

Protocol 2: Combination Cytotoxicity Assay (Checkerboard Assay)

This protocol assesses the effects of combining this compound and paclitaxel across a range of concentrations.

  • Cell Seeding: Seed cells in 96-well plates as described in Protocol 3.2.

  • Combination Treatment: Prepare serial dilutions of both this compound and paclitaxel. Treat the cells in a matrix format (checkerboard), where each row receives a different concentration of this compound and each column receives a different concentration of paclitaxel.

    • For example, use 8 concentrations of each drug, centered around their respective IC50 values (e.g., 4x IC50, 2x IC50, 1x IC50, 0.5x IC50, etc.).

    • Include rows and columns for single-agent treatments and a vehicle control.

  • Incubation & Viability Assessment: Incubate for 72 hours and assess cell viability as described in Protocol 3.2.

Protocol 3: Synergy Analysis

Analyze the data from the combination assay to determine if the interaction is synergistic, additive, or antagonistic. The Combination Index (CI) method based on the Chou-Talalay principle is a widely used method[9][10].

  • Calculate Combination Index (CI): Use specialized software (e.g., CompuSyn or SynergyFinder) to calculate CI values from the dose-response data[11][12]. The CI provides a quantitative measure of drug interaction:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Isobologram Analysis: This graphical method can also be used to visualize the drug interaction[13]. Doses of this compound and paclitaxel that produce a specific effect (e.g., 50% inhibition) are plotted on the x- and y-axes. The line connecting the single-agent doses is the line of additivity. Data points falling below this line indicate synergy.

Data Presentation (Hypothetical Data)

Quantitative data should be organized for clarity and comparison.

Table 1: Single-Agent IC50 Values (72h Exposure)

Cell Line Cancer Type Paclitaxel IC50 (nM) This compound IC50 (µM)
A2780 Ovarian 5.2 2.5
SK-OV-3 Ovarian 12.8 4.1
MCF-7 Breast 8.5 1.8

| MDA-MB-231 | Breast | 25.1 | 5.5 |

Table 2: Combination Index (CI) Values for this compound + Paclitaxel at 50% Effect (ED50) CI values calculated using the Chou-Talalay method.

Cell Line Drug Ratio (this compound:Paclitaxel) Combination Index (CI) Interpretation
A2780 Constant Ratio based on IC50s 0.45 Strong Synergy
SK-OV-3 Constant Ratio based on IC50s 0.62 Synergy
MCF-7 Constant Ratio based on IC50s 0.38 Strong Synergy

| MDA-MB-231 | Constant Ratio based on IC50s | 0.81 | Moderate Synergy |

Visualizations: Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_cells Prepare & Seed Cancer Cell Lines ic50_exp Single-Agent Dose-Response Assay (72h Incubation) prep_cells->ic50_exp combo_exp Combination Checkerboard Assay (72h Incubation) prep_cells->combo_exp prep_drugs Prepare Stock Solutions (this compound & Paclitaxel) prep_drugs->ic50_exp prep_drugs->combo_exp viability Measure Cell Viability (e.g., MTT / WST-1 Assay) ic50_exp->viability Data combo_exp->viability Data calc_ic50 Calculate IC50 Values viability->calc_ic50 calc_ci Calculate Combination Index & Generate Isobolograms viability->calc_ci calc_ic50->calc_ci IC50 values inform combination design result Determine Synergy, Additivity, or Antagonism calc_ci->result G paclitaxel Paclitaxel microtubules Microtubules paclitaxel->microtubules binds to This compound This compound pi3k PI3K This compound->pi3k inhibits stabilization Hyper-stabilization microtubules->stabilization mitotic_arrest G2/M Mitotic Arrest stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis promotes akt Akt pi3k->akt bad Bad (Pro-apoptotic) akt->bad inhibits survival Cell Survival & Proliferation akt->survival bad->apoptosis promotes

References

Application Notes and Protocols for Measuring Endovion-Mediated Drug Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endovion is a novel investigational compound designed to enhance the intracellular accumulation of therapeutic agents by modulating cellular efflux mechanisms. Overexpression of efflux pumps, such as P-glycoprotein (P-gp), is a significant contributor to multidrug resistance (MDR) in cancer cells and can limit the efficacy of a wide range of drugs.[1][2][3][4][5] this compound is hypothesized to act as an inhibitor of these efflux pumps, thereby increasing the intracellular concentration and therapeutic potential of co-administered drugs.[1]

These application notes provide detailed protocols for quantifying the effects of this compound on drug accumulation in cell-based assays. The methodologies described are essential for characterizing the inhibitory activity of this compound and assessing its potential to reverse efflux-mediated drug resistance. The primary techniques covered include fluorescence-based accumulation assays using common efflux pump substrates and direct quantification of intracellular drug concentration by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Assays

The core principle behind these assays is to measure the amount of a substrate that accumulates inside cells.[1] In cells expressing active efflux pumps, the substrate is actively transported out, leading to low intracellular accumulation.[6] When an effective efflux pump inhibitor like this compound is present, the pumps are blocked, resulting in increased intracellular accumulation of the substrate.[1] This increased accumulation can be measured using fluorescent substrates or by directly quantifying the intracellular concentration of a co-administered drug.[7][8][9]

Protocol 1: Fluorescence-Based Measurement of Rhodamine 123 Accumulation

This protocol describes the use of rhodamine 123, a fluorescent substrate of P-gp, to assess the inhibitory activity of this compound.[9] Increased intracellular fluorescence of rhodamine 123 is indicative of efflux pump inhibition.[9]

Materials:

  • P-gp overexpressing cell line (e.g., MCF7/ADR) and a parental control cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Rhodamine 123 stock solution

  • Positive control inhibitor (e.g., Verapamil)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or flow cytometer

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Accumulation Assay cluster_analysis Data Acquisition and Analysis seed_cells Seed P-gp overexpressing and parental cells in 96-well plates incubate_24h Incubate for 24h to allow attachment seed_cells->incubate_24h wash_cells Wash cells with warm PBS incubate_24h->wash_cells add_inhibitors Add this compound, positive control, or vehicle control wash_cells->add_inhibitors pre_incubate Pre-incubate for 30 min at 37°C add_inhibitors->pre_incubate add_rhodamine Add Rhodamine 123 to all wells pre_incubate->add_rhodamine incubate_assay Incubate for 60 min at 37°C add_rhodamine->incubate_assay wash_cells_final Wash cells with ice-cold PBS incubate_assay->wash_cells_final lyse_cells Lyse cells (optional, for plate reader) wash_cells_final->lyse_cells measure_fluorescence Measure fluorescence (Ex/Em ~485/529 nm) lyse_cells->measure_fluorescence calculate_accumulation Calculate relative fluorescence units (RFU) measure_fluorescence->calculate_accumulation plot_data Plot RFU vs. This compound concentration and determine IC50 calculate_accumulation->plot_data

Caption: Workflow for Rhodamine 123 accumulation assay.

Procedure:

  • Cell Seeding: Seed P-gp overexpressing cells and parental control cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Inhibitor Incubation: On the day of the experiment, remove the culture medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing various concentrations of this compound.[1] Include a known inhibitor (e.g., 50 µM Verapamil) as a positive control and a vehicle control (e.g., DMSO).[1] Pre-incubate the plate at 37°C for 30 minutes.[9]

  • Accumulation Measurement: Add rhodamine 123 to all wells to a final concentration of 5 µM. Incubate the plate for 60 minutes at 37°C, protected from light.

  • Washing: After incubation, remove the medium and wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.

  • Fluorescence Quantification:

    • Plate Reader: Add a lysis buffer to each well and measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 529 nm, respectively.

    • Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the intracellular fluorescence using a flow cytometer.

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A higher fluorescence level compared to the negative control indicates inhibition of efflux.[1] The IC50 value, the concentration of this compound that results in 50% of the maximal fluorescence, can be calculated.[9]

Data Presentation:

CompoundConcentration (µM)Mean Fluorescence Intensity (RFU)Standard Deviation% of Control Accumulation
Vehicle Control-1500120100%
This compound0.12500200167%
This compound14500350300%
This compound107500500500%
This compound1007800550520%
Verapamil508000600533%

Protocol 2: Direct Measurement of Intracellular Drug Accumulation by LC-MS/MS

This protocol provides a method for the direct quantification of a co-administered drug within cells, offering a more direct assessment of this compound's effect on drug accumulation.[7][8]

Materials:

  • P-gp overexpressing cell line and parental control cell line

  • Cell culture medium

  • PBS

  • This compound stock solution

  • Therapeutic drug of interest (e.g., Paclitaxel)

  • Internal standard for LC-MS/MS analysis

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile for protein precipitation

  • 6-well plates

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis seed_cells Seed cells in 6-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_inhibitors Add this compound or vehicle control incubate_24h->add_inhibitors pre_incubate Pre-incubate for 30 min add_inhibitors->pre_incubate add_drug Add therapeutic drug pre_incubate->add_drug incubate_assay Incubate for desired time add_drug->incubate_assay wash_cells Wash cells with ice-cold PBS incubate_assay->wash_cells lyse_cells Lyse cells and collect lysate wash_cells->lyse_cells protein_assay Determine protein concentration lyse_cells->protein_assay protein_precip Precipitate proteins with acetonitrile lyse_cells->protein_precip centrifuge Centrifuge and collect supernatant protein_precip->centrifuge inject_sample Inject sample into LC-MS/MS centrifuge->inject_sample quantify_drug Quantify drug concentration inject_sample->quantify_drug normalize_data Normalize to protein concentration quantify_drug->normalize_data

Caption: Workflow for LC-MS/MS-based drug accumulation assay.

Procedure:

  • Cell Seeding: Seed P-gp overexpressing and parental cells in 6-well plates and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control for 30 minutes. Then, add the therapeutic drug of interest (e.g., 1 µM Paclitaxel) and incubate for a specified time (e.g., 2 hours).

  • Cell Lysis: After incubation, wash the cells three times with ice-cold PBS. Lyse the cells with lysis buffer, and scrape the cells. Collect the cell lysate.

  • Sample Preparation:

    • Determine the protein concentration of a small aliquot of the lysate (e.g., using a BCA assay).

    • To the remaining lysate, add an internal standard and three volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed to pellet the precipitated protein.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the therapeutic drug.

  • Data Analysis: Normalize the intracellular drug concentration to the protein concentration of the cell lysate. Compare the intracellular drug concentrations in cells treated with this compound to the vehicle-treated cells.

Data Presentation:

Treatment GroupThis compound (µM)Intracellular Drug Conc. (ng/mg protein)Standard DeviationFold Increase vs. Vehicle
Parental Cells + Vehicle-50.24.5-
P-gp Cells + Vehicle-10.51.21.0
P-gp Cells + this compound0.122.12.52.1
P-gp Cells + this compound138.73.93.7
P-gp Cells + this compound1045.34.84.3

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence Incomplete washing, autofluorescence of compounds.Increase the number and volume of wash steps. Run a blank with compounds but no cells. Use black-walled microplates.[1]
No difference between control and this compound-treated cells Cells do not express the target efflux pump. The fluorescent substrate is not a substrate for the target pump. The concentration of this compound is too low.Use a cell line known to overexpress the target pump. Verify from the literature that the substrate is appropriate. Perform a dose-response experiment with a wider range of inhibitor concentrations.[1]
Cell death observed This compound or the fluorescent substrate is cytotoxic at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT or resazurin assay) to determine the non-toxic concentration range. Reduce the incubation time.[1]
High variability in LC-MS/MS data Inconsistent cell numbers, incomplete cell lysis, protein precipitation issues.Ensure uniform cell seeding. Optimize lysis buffer and procedure. Ensure complete protein precipitation with cold acetonitrile.

Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of this compound in inhibiting drug efflux.

G cluster_membrane Cell Membrane pgp P-glycoprotein (Efflux Pump) drug_out Extracellular Drug pgp->drug_out Efflux adp ADP + Pi pgp->adp drug_out->pgp Enters cell drug_in Intracellular Drug drug_in->pgp This compound This compound This compound->pgp Inhibition atp ATP atp->pgp

Caption: Hypothetical mechanism of this compound-mediated efflux pump inhibition.

Conclusion

The protocols described in these application notes provide a robust framework for evaluating the activity of this compound as a potential drug accumulation enhancer. By measuring the intracellular accumulation of fluorescent substrates or co-administered drugs, researchers can quantify the inhibitory potency of this compound and gain critical insights into its mechanism of action, paving the way for further preclinical and clinical development.

References

Application Notes: Investigating Endovion (SCO-101) in Colorectal Cancer Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endovion (SCO-101) is an investigational drug with a dual mechanism of action, showing promise in overcoming chemotherapy resistance in solid tumors, including metastatic colorectal cancer (mCRC).[1][2][3][4] It functions by inhibiting the ATP-binding cassette (ABC) transporter ABCG2, a key drug efflux pump, and the Serine/Arginine-Rich Splicing Factor Kinase 1 (SRPK1).[1][5][6][7] Patient-derived colorectal cancer organoids have emerged as a powerful preclinical model, recapitulating the genetic and phenotypic heterogeneity of individual tumors, making them ideal for testing novel therapeutic strategies.[8][9][10][11] This document outlines a proposed application for studying the efficacy of this compound in colorectal cancer organoids, both as a monotherapy and in combination with standard chemotherapy.

Mechanism of Action of this compound (SCO-101)

This compound exhibits a dual mode of action relevant to cancer therapy:

  • Inhibition of ABCG2: The ABCG2 transporter is a plasma membrane protein that actively pumps various chemotherapeutic agents out of cancer cells, leading to multidrug resistance. This compound blocks the function of ABCG2, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapy drugs.[1][6][12][13]

  • Inhibition of SRPK1: SRPK1 is a kinase that plays a crucial role in the phosphorylation of splicing factors, which are involved in regulating the expression of genes related to tumor growth and proliferation.[1][5][6] By inhibiting SRPK1, this compound can disrupt these pro-tumorigenic signaling pathways.

Additionally, this compound has been shown to inhibit the liver enzyme UGT1A1, which is involved in the metabolism of SN-38, the active metabolite of irinotecan. This inhibition can enhance the plasma exposure and half-life of SN-38.[3][12][13]

Experimental Rationale

This protocol will utilize patient-derived colorectal cancer organoids to:

  • Determine the cytotoxic effects of this compound as a monotherapy.

  • Evaluate the potential of this compound to re-sensitize chemotherapy-resistant colorectal cancer organoids to standard-of-care drugs like FOLFIRI (a combination of fluorouracil, leucovorin, and irinotecan).[2][3][10]

  • Investigate the molecular mechanisms underlying the response to this compound treatment by analyzing key signaling pathways.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound Monotherapy in CRC Organoids
Organoid LineIC50 (µM)
CRC-001 (FOLFIRI-sensitive)75.2
CRC-002 (FOLFIRI-resistant)68.5
CRC-003 (FOLFIRI-resistant)82.1
Table 2: Hypothetical Combination Therapy Effects on Organoid Viability (% of control)
TreatmentCRC-001 (FOLFIRI-sensitive)CRC-002 (FOLFIRI-resistant)
FOLFIRI (IC20)80%95%
This compound (10 µM)90%92%
FOLFIRI (IC20) + this compound (10 µM)45%60%

Experimental Protocols

Protocol 1: Establishment and Culture of Colorectal Cancer Organoids

This protocol is adapted from established methods for generating patient-derived colorectal cancer organoids.[8][9]

Materials:

  • Fresh colorectal cancer tissue

  • Advanced DMEM/F12

  • HEPES buffer

  • GlutaMAX

  • Penicillin-Streptomycin

  • Gentamicin

  • Primocin

  • Collagenase type II

  • Dispase

  • Matrigel®

  • Human IntestiCult™ Organoid Growth Medium

Procedure:

  • Mince fresh tumor tissue into small pieces (1-2 mm³).

  • Digest the tissue with a solution of Collagenase type II and Dispase in Advanced DMEM/F12 for 60 minutes at 37°C with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the filtrate at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in Matrigel® on ice.

  • Plate 50 µL domes of the Matrigel®-cell suspension into a pre-warmed 24-well plate.

  • Allow the Matrigel® to solidify at 37°C for 15-20 minutes.

  • Overlay each dome with 500 µL of Human IntestiCult™ Organoid Growth Medium.

  • Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

Protocol 2: High-Throughput Drug Screening

This protocol describes a method for assessing the viability of organoids in response to drug treatment.[8][9]

Materials:

  • Established colorectal cancer organoid cultures

  • This compound (SCO-101)

  • FOLFIRI drug combination

  • CellTiter-Glo® 3D Cell Viability Assay[14]

  • 96-well clear bottom white plates

Procedure:

  • Harvest mature organoids and dissociate them into small fragments.

  • Seed the organoid fragments in Matrigel® domes in a 96-well plate.

  • After 24 hours, treat the organoids with a serial dilution of this compound, FOLFIRI, or a combination of both.

  • Incubate for 72 hours.

  • Perform the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the data to untreated controls to determine cell viability.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol details the analysis of protein expression in treated organoids.[15][16][17][18]

Materials:

  • Treated and untreated organoid cultures

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-ABCG2, anti-phospho-SRPK1, anti-cleaved Caspase-3, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Harvest organoids and lyse them in RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

Protocol 4: Immunofluorescence Staining of Organoids

This protocol allows for the visualization of protein localization within the organoids.[19][20][21]

Materials:

  • Treated and untreated organoid cultures

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-ABCG2, anti-E-cadherin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI

  • Confocal microscope

Procedure:

  • Fix organoids in 4% PFA for 30 minutes at room temperature.

  • Permeabilize the organoids with permeabilization buffer for 20 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

  • Mount the stained organoids and image them using a confocal microscope.

Visualizations

experimental_workflow cluster_setup Organoid Establishment & Culture cluster_treatment Drug Treatment cluster_analysis Downstream Analysis patient_tissue Patient CRC Tissue dissociation Enzymatic Dissociation patient_tissue->dissociation embedding Matrigel Embedding dissociation->embedding culture 3D Culture embedding->culture mono_endo This compound Monotherapy culture->mono_endo mono_chemo Chemotherapy Monotherapy culture->mono_chemo combo Combination Therapy culture->combo viability Viability Assays (CellTiter-Glo) mono_endo->viability mono_chemo->viability combo->viability western Western Blot (ABCG2, p-SRPK1) combo->western if_staining Immunofluorescence combo->if_staining

Caption: Experimental workflow for testing this compound in CRC organoids.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & Nucleus chemo Chemotherapy (e.g., Irinotecan) abcg2 ABCG2 Efflux Pump chemo->abcg2 efflux apoptosis Apoptosis chemo->apoptosis induction This compound This compound (SCO-101) This compound->abcg2 inhibition srpk1 SRPK1 Kinase This compound->srpk1 inhibition splicing Splicing Factors srpk1->splicing phosphorylation proliferation Tumor Growth & Proliferation splicing->proliferation

Caption: Hypothesized mechanism of this compound in colorectal cancer cells.

References

Application Notes and Protocols for Assessing Endovion's Reversal of Multidrug Resistance (MDR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) presents a significant hurdle in cancer chemotherapy, often leading to treatment failure. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3][4] These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[3][5]

Endovion is a novel investigational agent with the potential to reverse MDR. These application notes provide a comprehensive set of protocols to evaluate the efficacy of this compound in sensitizing multidrug-resistant cancer cells to conventional chemotherapeutic agents. The following methodologies are designed to assess this compound's impact on cellular viability, drug accumulation and efflux, and the expression of key MDR-related proteins.

Assessment of Cytotoxicity and MDR Reversal

A fundamental step in evaluating an MDR reversal agent is to determine its effect on the cytotoxicity of chemotherapeutic drugs against resistant cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7]

Protocol 1: MTT Assay for IC50 Determination and Reversal Fold Calculation

Objective: To determine the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel) in the presence and absence of this compound and to calculate the reversal fold.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR, K562/ADR) and its parental sensitive cell line (e.g., MCF-7, K562)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the chemotherapeutic agent.

  • Treat the cells with the chemotherapeutic agent at various concentrations in the presence or absence of a non-toxic concentration of this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability percentage relative to untreated control cells.

  • Determine the IC50 values using dose-response curve fitting software (e.g., GraphPad Prism).

  • Calculate the Reversal Fold (RF) using the formula: RF = IC50 of chemotherapeutic alone / IC50 of chemotherapeutic + this compound

Data Presentation: Cytotoxicity
Cell LineTreatmentIC50 (µM) ± SDReversal Fold (RF)
Sensitive (e.g., MCF-7) DoxorubicinValueN/A
Doxorubicin + this compoundValueValue
Resistant (e.g., MCF-7/ADR) DoxorubicinValueN/A
Doxorubicin + this compoundValueValue

Drug Accumulation and Efflux Assays

To determine if this compound reverses MDR by inhibiting the function of ABC transporters, drug accumulation and efflux assays are essential. These assays typically use fluorescent substrates of these pumps, such as Rhodamine 123 (for P-gp) or Calcein-AM.[8][9] An effective MDR reversal agent will increase the intracellular accumulation and decrease the efflux of these fluorescent probes in resistant cells.

Protocol 2: Rhodamine 123 Accumulation Assay

Objective: To measure the intracellular accumulation of Rhodamine 123, a P-gp substrate, in the presence of this compound.

Materials:

  • MDR cancer cell line (e.g., Colo 320) and its sensitive counterpart

  • This compound

  • Verapamil (positive control P-gp inhibitor)[8]

  • Rhodamine 123

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest and wash the cells, then resuspend them in serum-free medium at a concentration of 1x10⁶ cells/mL.

  • Pre-incubate the cells with a non-toxic concentration of this compound or Verapamil for 1 hour at 37°C.

  • Add Rhodamine 123 to a final concentration of 1 µM and incubate for another 60-90 minutes in the dark.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer (e.g., excitation at 488 nm, emission at 525 nm).

  • The increase in fluorescence intensity in this compound-treated cells compared to untreated cells indicates inhibition of efflux.

Data Presentation: Drug Accumulation
Cell LineTreatmentMean Fluorescence Intensity (MFI) ± SDFold Increase in Accumulation
Resistant Control (Rhodamine 123 only)Value1.0
This compound + Rhodamine 123ValueValue
Verapamil + Rhodamine 123ValueValue

Analysis of MDR-Related Protein Expression

To investigate whether this compound's mechanism of action involves altering the expression levels of ABC transporters, Western blotting and quantitative real-time PCR (qPCR) can be employed.

Protocol 3: Western Blot Analysis of P-glycoprotein Expression

Objective: To determine the effect of this compound on the protein expression level of P-glycoprotein.

Materials:

  • MDR and sensitive cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against P-gp (e.g., C219 or C494)

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound for 24-72 hours.

  • Lyse the cells and determine the protein concentration using the BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Strip and re-probe the membrane with the loading control antibody.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

Data Presentation: Protein Expression
TreatmentP-gp Relative Expression (normalized to loading control)
Untreated Resistant CellsValue
This compound-treated Resistant CellsValue
Sensitive Cells (Control)Value

Evaluation of Synergistic Effects

The combination index (CI) method, based on the Chou-Talalay principle, is used to quantify the interaction between two drugs (e.g., this compound and a chemotherapeutic agent).[7][8] This analysis determines whether the combination effect is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 4: Checkerboard Combination Assay and CI Calculation

Objective: To determine the nature of the interaction between this compound and a chemotherapeutic drug.

Procedure:

  • Perform a checkerboard assay by treating cells in a 96-well plate with serial dilutions of the chemotherapeutic agent in the vertical direction and serial dilutions of this compound in the horizontal direction.[8]

  • After incubation (48-72 hours), assess cell viability using the MTT assay as described in Protocol 1.

  • Use software like CompuSyn to calculate the CI values at different effect levels (e.g., ED50, ED75, ED90).[7][8]

Data Presentation: Combination Index
Drug CombinationEffect Level (EDx)Combination Index (CI)Interpretation
Doxorubicin + this compoundED50ValueSynergism/Additivity/Antagonism
ED75ValueSynergism/Additivity/Antagonism
ED90ValueSynergism/Additivity/Antagonism

Visualizing Mechanisms and Workflows

Mechanism of ABC Transporter-Mediated MDR

MDR_Mechanism cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Target Cellular Target (e.g., DNA) Chemo->Target Action Pgp ABC Transporter (P-gp) ATP Chemo->Pgp:f0 Binding This compound This compound This compound->Pgp Inhibition Apoptosis Cell Death (Apoptosis) Target->Apoptosis Pgp:f1->Pgp:f0 Chemo_out Drug Efflux Pgp->Chemo_out Efflux Chemo_in Drug Influx Chemo_in->Chemo

Caption: ABC transporter-mediated drug efflux and its inhibition by this compound.

Experimental Workflow for Assessing MDR Reversal

experimental_workflow start Start: Select MDR and Sensitive Cell Lines step1 Protocol 1: Cytotoxicity Assay (MTT) - Determine IC50 - Calculate Reversal Fold start->step1 step2 Protocol 2: Drug Accumulation Assay (Rhodamine 123) - Measure MFI step1->step2 step4 Protocol 4: Combination Index Assay - Calculate CI values step1->step4 step3 Protocol 3: Protein Expression Analysis (Western Blot) - Quantify P-gp levels step2->step3 end Conclusion: Assess this compound's MDR Reversal Potential step3->end step4->end

Caption: Workflow for evaluating the MDR reversal activity of this compound.

Potential Signaling Pathway Modulation by this compound

The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer and has been implicated in the regulation of ABC transporter expression and function.[10][11][12] this compound might exert its effects by modulating this pathway.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation TranscriptionFactor Transcription Factors (e.g., HIF-1α, YB-1) mTOR->TranscriptionFactor Activation ABC_Gene ABC Transporter Gene Expression (e.g., ABCB1) TranscriptionFactor->ABC_Gene Upregulation This compound This compound This compound->PI3K Inhibition? This compound->AKT Inhibition? This compound->mTOR Inhibition?

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by this compound.

References

Application Note: Elucidating the Molecular Mechanisms of Endovion using RNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endovion is a novel investigational small molecule inhibitor targeting key nodes in cellular signaling pathways that are frequently dysregulated in cancer. Understanding the comprehensive molecular effects of this compound is crucial for its development as a therapeutic agent. RNA sequencing (RNA-seq) is a powerful technology that enables a global view of the transcriptome, providing insights into the changes in gene expression and the biological pathways affected by a compound.[1][2][3] This application note provides a detailed protocol for utilizing RNA sequencing to identify and characterize the cellular pathways modulated by this compound in a cancer cell line model.

The primary objective of this workflow is to identify differentially expressed genes (DEGs) upon this compound treatment and to perform pathway enrichment analysis to elucidate its mechanism of action. The protocols outlined below cover cell culture and treatment, RNA extraction, library preparation, sequencing, and a comprehensive data analysis pipeline.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the culture of a human cancer cell line and subsequent treatment with this compound.

  • Cell Line: Human breast cancer cell line (e.g., MCF-7)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Protocol:

  • Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with this compound at a final concentration of 10 µM. Use DMSO as a vehicle control. Prepare triplicate wells for both treatment and control.

  • Incubate the cells for 24 hours post-treatment.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Store the cell pellets at -80°C until RNA extraction.

RNA Extraction and Library Preparation

This protocol details the extraction of high-quality total RNA and the preparation of sequencing libraries.

  • RNA Extraction Kit: RNeasy Mini Kit (Qiagen) or equivalent.

  • Library Preparation Kit: TruSeq Stranded Total RNA Library Prep Kit (Illumina) or equivalent.

Protocol:

  • Extract total RNA from the cell pellets following the manufacturer's instructions for the RNeasy Mini Kit.

  • Assess the quantity and quality of the extracted RNA using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. A RIN (RNA Integrity Number) value > 8 is recommended.

  • Proceed with library preparation using 1 µg of total RNA per sample.

  • Follow the manufacturer's protocol for the TruSeq Stranded Total RNA Library Prep Kit, which includes rRNA depletion, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Assess the quality and quantity of the final libraries using a Bioanalyzer and qPCR.

RNA Sequencing and Data Analysis

This section outlines the sequencing process and the bioinformatic pipeline for data analysis.

  • Sequencing Platform: Illumina NextSeq 500 or equivalent.[1]

  • Sequencing Depth: A minimum of 20 million reads per sample is recommended.

Bioinformatic Analysis Pipeline:

  • Quality Control: Raw sequencing reads are assessed for quality using FastQC.

  • Read Alignment: Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using featureCounts or a similar tool.

  • Differential Gene Expression Analysis: Differential expression analysis between the this compound-treated and control groups is performed using DESeq2 or edgeR in R. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 are considered differentially expressed.

  • Pathway Enrichment Analysis: The list of differentially expressed genes is used as input for pathway enrichment analysis using databases such as KEGG and Gene Ontology (GO). This can be performed using tools like GSEA or online platforms like DAVID.[4][5][6]

Data Presentation

The following tables summarize hypothetical data from the RNA-seq experiment.

Table 1: Top 10 Differentially Expressed Genes (DEGs) in Response to this compound Treatment

Gene Symbollog2(Fold Change)p-adjusted value
Upregulated
DDIT43.51.2e-15
REDD13.24.5e-14
SESN22.83.1e-12
TRIB32.56.7e-11
ADM2.28.9e-10
Downregulated
CCND1-2.82.3e-13
E2F1-2.55.6e-12
MYC-2.27.8e-11
CDK4-2.09.1e-10
PCNA-1.81.4e-09

Table 2: Top 5 Enriched KEGG Pathways for Downregulated Genes

KEGG Pathway IDPathway Namep-valueGenes
hsa04110Cell cycle1.5e-08CCND1, CDK4, E2F1, PCNA
hsa04151PI3K-Akt signaling pathway3.2e-07MYC, CCND1, E2F1
hsa05200Pathways in cancer5.6e-06MYC, CCND1, E2F1
hsa04010MAPK signaling pathway8.1e-05MYC, E2F1
hsa04115p53 signaling pathway9.5e-04CCND1, CDK4

Visualizations

Endovion_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation TranscriptionFactors Transcription Factors (e.g., c-Myc, E2F1) mTORC1->TranscriptionFactors Activation This compound This compound This compound->PI3K Inhibition CellCycle Cell Cycle Progression (e.g., Cyclin D1, CDK4) TranscriptionFactors->CellCycle Expression Proliferation Cell Proliferation & Survival CellCycle->Proliferation Promotion

Caption: Hypothetical signaling pathway affected by this compound.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Workflow cluster_dry_lab Bioinformatic Analysis cluster_output Results CellCulture 1. Cell Culture & this compound Treatment RNAExtraction 2. RNA Extraction CellCulture->RNAExtraction LibraryPrep 3. Library Preparation RNAExtraction->LibraryPrep Sequencing 4. RNA Sequencing LibraryPrep->Sequencing QC 5. Quality Control (FastQC) Sequencing->QC Alignment 6. Read Alignment (STAR) QC->Alignment Quantification 7. Gene Quantification (featureCounts) Alignment->Quantification DEA 8. Differential Expression Analysis (DESeq2) Quantification->DEA PathwayAnalysis 9. Pathway Enrichment Analysis (GSEA) DEA->PathwayAnalysis DEG_List Differentially Expressed Genes DEA->DEG_List EnrichedPathways Enriched Pathways PathwayAnalysis->EnrichedPathways

Caption: Experimental workflow for RNA sequencing analysis.

Conclusion

This application note provides a comprehensive framework for using RNA sequencing to investigate the molecular effects of the novel inhibitor, this compound. The detailed protocols and data analysis pipeline enable the identification of key target genes and cellular pathways modulated by the compound. The results of such studies are instrumental in elucidating the mechanism of action of new therapeutic candidates and can guide further preclinical and clinical development.

References

Application Note: Quantifying Apoptosis in Combination Therapy Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Endovion" is a hypothetical drug name used for illustrative purposes within this application note. The principles, protocols, and data presented are based on established methodologies for analyzing apoptosis, particularly those involving Bcl-2 family inhibitors.

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2] Therapeutic strategies aimed at restoring this natural cell death process are a cornerstone of modern oncology. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[3][4][5] This family includes pro-survival members (like Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (like Bax, Bak, Bim).[3] Overexpression of pro-survival proteins allows cancer cells to evade apoptosis, contributing to tumor progression and therapeutic resistance.[2][3]

"this compound" is a novel, investigational small molecule designed to function as a BH3 mimetic, specifically inhibiting the pro-survival protein Bcl-2. By binding to Bcl-2, this compound displaces pro-apoptotic proteins, which then activate Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[4][5][6]

However, cancer cells can develop resistance to single-agent therapies by upregulating other pro-survival proteins.[3][6] Combination therapy, pairing a Bcl-2 inhibitor like this compound with another agent ("Drug X") that targets a complementary pathway (e.g., a MAPK inhibitor or another BH3 mimetic targeting Mcl-1), is a rational strategy to enhance apoptotic induction and overcome resistance.[3][7][8]

This application note provides a detailed protocol for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method is a robust and widely used technique to assess the efficacy of this compound in combination with Drug X by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Principle of the Assay

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[11]

Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost.

By using both stains simultaneously, flow cytometry can distinguish four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (often considered an artifact of cell handling).

Hypothetical Signaling Pathway

The following diagram illustrates the intrinsic apoptosis pathway and the proposed mechanism of action for the this compound combination therapy.

Apoptosis_Pathway This compound Combination Therapy - Proposed Mechanism cluster_0 Pro-Survival cluster_1 Pro-Apoptotic cluster_2 Therapeutic Agents cluster_3 Mitochondrial Events Bcl2 Bcl-2 Bim Bim Bcl2->Bim Sequesters Mcl1 Mcl-1 Mcl1->Bim Sequesters BaxBak Bax/Bak Bim->BaxBak Activates MOMP MOMP BaxBak->MOMP Induces This compound This compound This compound->Bcl2 Inhibits DrugX Drug X (e.g., Mcl-1 Inhibitor) DrugX->Mcl1 Inhibits CytC Cytochrome c Release MOMP->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of this compound and "Drug X" inducing apoptosis.

Experimental Protocol

This protocol is designed for adherent cancer cell lines but can be adapted for suspension cells.

Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., H460, A2780)

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Instruments: CO2 Incubator, Biosafety Cabinet, Centrifuge, Flow Cytometer

  • Reagents:

    • This compound (stock solution in DMSO)

    • Drug X (stock solution in appropriate solvent)

    • Trypsin-EDTA (for adherent cells)

    • Phosphate-Buffered Saline (PBS), cold

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Supplies: 6-well plates, microcentrifuge tubes, flow cytometry tubes

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Drug Treatment cluster_staining Cell Staining cluster_analysis Data Acquisition A 1. Seed Cells (e.g., 5x10^5 cells/well in 6-well plate) B 2. Incubate (24 hours) A->B C 3. Treat Cells - Vehicle (DMSO) - this compound alone - Drug X alone - this compound + Drug X B->C D 4. Incubate (e.g., 24-48 hours) C->D E 5. Harvest Cells (Trypsinize & Centrifuge) D->E F 6. Wash Cells (Cold PBS) E->F G 7. Resuspend in 1X Binding Buffer F->G H 8. Add Annexin V-FITC & PI G->H I 9. Incubate (15-20 min, Dark, RT) H->I J 10. Add Binding Buffer I->J K 11. Acquire on Flow Cytometer (within 1 hour) J->K L 12. Analyze Data (Quadrant Analysis) K->L

Caption: Step-by-step workflow for the apoptosis assay.

Detailed Procedure
  • Cell Seeding: Seed 0.5 x 10^6 cells per well in 6-well plates. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Drug Treatment: Prepare drug dilutions in culture medium. Aspirate the old medium from the wells and add the medium containing the treatments:

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound (e.g., 10 µM)

    • Drug X (e.g., 5 µM)

    • This compound (10 µM) + Drug X (5 µM)

  • Incubation: Incubate the plates for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture supernatant (which contains floating apoptotic cells) into labeled 15 mL conical tubes.[10]

    • Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them.

    • Combine the detached cells with their corresponding supernatant.

    • Centrifuge at 500 x g for 5 minutes. Discard the supernatant.

  • Staining:

    • Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[11]

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.[10]

Data Presentation and Analysis

Data from the flow cytometer is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the controls to delineate the four populations.

Gating Strategy

GatingStrategy cluster_quadrants Quadrant Analysis A All Events B Gate on Cells (FSC vs SSC) A->B C Gate on Singlets (FSC-A vs FSC-H) B->C D Apoptosis Analysis (Annexin V vs PI) C->D Q1 Q1: Necrotic (AV- / PI+) Q2 Q2: Late Apoptotic (AV+ / PI+) Q3 Q3: Live (AV- / PI-) Q4 Q4: Early Apoptotic (AV+ / PI-)

Caption: Logical flow for gating flow cytometry data.

Sample Quantitative Data

The percentage of cells in each quadrant is calculated for each treatment condition. The results can be summarized in a table for clear comparison. "Total Apoptosis" is often calculated as the sum of early and late apoptotic populations.

Treatment Group% Live (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)% Total Apoptosis (Q4+Q2)
Vehicle Control 92.53.12.32.15.4
This compound (10 µM) 65.218.512.14.230.6
Drug X (5 µM) 78.98.27.55.415.7
This compound + Drug X 25.735.433.85.169.2

Table 1: Representative data showing the percentage of cell populations after 48-hour treatment. The combination of this compound and Drug X shows a synergistic increase in the total apoptotic population compared to either agent alone.

Conclusion

The Annexin V/PI flow cytometry assay is an effective and quantitative method to evaluate the pro-apoptotic activity of novel therapeutic agents like this compound, both alone and in combination.[12] The sample data demonstrates that combining this compound with a complementary agent ("Drug X") can synergistically increase apoptosis in cancer cells, providing a strong rationale for further preclinical and clinical investigation. This protocol offers a standardized workflow for researchers in drug development to reliably assess treatment-induced cell death.

References

Application Note: High-Content Imaging of Cancer Cells Treated with Endovion

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-content imaging (HCI), also known as high-content screening (HCS), is a powerful technology that combines automated microscopy with sophisticated image analysis to extract quantitative data from cell populations.[1][2][3][4][5][6] This approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed, multi-faceted view of cellular responses to therapeutic compounds.[1][2] In oncology research, HCI is instrumental in elucidating drug mechanisms of action, identifying new therapeutic targets, and assessing drug efficacy and toxicity.[2][3][4]

Endovion (enfortumab vedotin-ejfv) is an antibody-drug conjugate (ADC) that targets Nectin-4, a cell adhesion molecule highly expressed on the surface of various cancer cells, particularly urothelial carcinoma.[7][8] this compound consists of a humanized IgG1 antibody against Nectin-4, a cleavable linker, and the microtubule-disrupting agent monomethyl auristatin E (MMAE).[7][8] Upon binding to Nectin-4, this compound is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[7][8]

This application note provides detailed protocols for utilizing high-content imaging to quantitatively assess the cellular effects of this compound on cancer cells. We describe assays to measure Nectin-4 expression, this compound internalization, microtubule disruption, and the induction of apoptosis and autophagy.

Key Cellular Events Following this compound Treatment

The mechanism of action of this compound involves a series of cellular events that are well-suited for investigation using high-content imaging. These include:

  • Target Engagement: Binding of the this compound antibody to Nectin-4 on the cancer cell surface.

  • Internalization: Uptake of the this compound-Nectin-4 complex into the cell via endocytosis.[7]

  • Payload Release: Cleavage of the linker and release of MMAE into the cytoplasm.[7]

  • Microtubule Disruption: MMAE binds to tubulin, inhibiting microtubule polymerization and disrupting the microtubule network.[7]

  • Cell Cycle Arrest: Disruption of the mitotic spindle leads to arrest in the G2/M phase of the cell cycle.

  • Apoptosis Induction: Prolonged cell cycle arrest and cellular stress trigger programmed cell death.[7]

  • Autophagy Modulation: The cellular stress induced by this compound may also modulate autophagy, a cellular degradation and recycling process that can influence cell survival or death.[9][10][11]

Quantitative Data Presentation

High-content imaging enables the quantification of various cellular parameters in response to this compound treatment. The following tables summarize hypothetical data from such experiments.

Table 1: Quantification of Nectin-4 Expression and this compound Internalization

Cell LineTreatment (1 µg/mL this compound)Mean Nectin-4 Intensity (RFU)Mean Internalized this compound Intensity (RFU)
T24 (Bladder Cancer) Untreated15,234 ± 1,876102 ± 25
4 hours14,897 ± 1,7548,765 ± 987
24 hours13,543 ± 1,64312,432 ± 1,109
MCF7 (Breast Cancer) Untreated8,765 ± 98798 ± 21
4 hours8,543 ± 9124,532 ± 543
24 hours7,897 ± 8766,789 ± 765
PC3 (Prostate Cancer) Untreated1,234 ± 210105 ± 28
4 hours1,198 ± 198543 ± 87
24 hours1,076 ± 187876 ± 102

RFU: Relative Fluorescence Units. Data are presented as mean ± standard deviation.

Table 2: Analysis of Microtubule Disruption and Cell Cycle Arrest

Cell LineTreatment (1 µg/mL this compound, 24h)Microtubule Integrity Score (0-1)% Cells in G2/M Phase
T24 Untreated0.95 ± 0.0412.3 ± 2.1
This compound0.21 ± 0.0878.9 ± 5.4
MCF7 Untreated0.92 ± 0.0514.1 ± 2.5
This compound0.45 ± 0.1154.3 ± 4.8
PC3 Untreated0.96 ± 0.0311.8 ± 1.9
This compound0.89 ± 0.0615.2 ± 2.3

Microtubule Integrity Score: 1 = intact, 0 = completely disrupted. Data are presented as mean ± standard deviation.

Table 3: Assessment of Apoptosis and Autophagy

Cell LineTreatment (1 µg/mL this compound, 48h)% Apoptotic Cells (Caspase-3 Positive)Mean LC3B Puncta per Cell
T24 Untreated2.1 ± 0.53.2 ± 1.1
This compound65.4 ± 6.225.7 ± 4.3
MCF7 Untreated3.5 ± 0.84.1 ± 1.5
This compound42.1 ± 5.118.9 ± 3.8
PC3 Untreated2.8 ± 0.63.8 ± 1.3
This compound5.3 ± 1.25.1 ± 1.8

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Lines: T24 (high Nectin-4), MCF7 (moderate Nectin-4), PC3 (low/negative Nectin-4).

  • Culture Conditions: Culture cells in appropriate media (e.g., McCoy's 5A for T24, DMEM for MCF7 and PC3) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well or 384-well clear-bottom imaging plates at a density that ensures they are sub-confluent at the time of imaging.

  • Treatment: The following day, treat cells with a dose-response range of this compound (e.g., 0.01 to 10 µg/mL) or a vehicle control. Incubate for the desired time points (e.g., 4, 24, 48 hours).

Protocol 2: Immunofluorescence Staining

This protocol provides a general framework for immunofluorescence staining.[12][13] Optimization may be required for specific antibodies and cell lines.

  • Fixation: Gently wash cells twice with phosphate-buffered saline (PBS). Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

  • Permeabilization: Wash cells three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells three times with PBS. Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells with primary antibodies diluted in 1% BSA in PBS overnight at 4°C.

    • Nectin-4: Anti-Nectin-4 antibody.

    • Internalized this compound: Anti-human IgG antibody (to detect the antibody component of this compound).

    • Microtubules: Anti-α-tubulin antibody.

    • Apoptosis: Anti-active Caspase-3 antibody.

    • Autophagy: Anti-LC3B antibody.

  • Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., Hoechst 33342) in 1% BSA in PBS for 1 hour at room temperature, protected from light.

  • Washing: Wash cells three times with PBS.

  • Imaging: Add PBS or an imaging buffer to the wells and proceed with image acquisition.

Protocol 3: High-Content Image Acquisition and Analysis
  • Image Acquisition: Use a high-content imaging system to acquire images from multiple fields per well. Use appropriate filter sets for the chosen fluorophores. For 3D cell models like spheroids, acquire z-stacks.[14]

  • Image Analysis: Use image analysis software to perform the following steps:

    • Segmentation: Identify individual cells and their nuclei based on the nuclear stain.

    • Feature Extraction: Quantify various parameters for each cell, including:

      • Intensity: Measure the mean fluorescence intensity of Nectin-4, internalized this compound, and active Caspase-3.

      • Texture/Morphology: Analyze the texture of the α-tubulin staining to generate a microtubule integrity score. Measure cell shape and size.

      • Spot Counting: Detect and count the number of LC3B puncta within each cell.

    • Cell Cycle Analysis: Measure the integrated nuclear intensity of the DNA stain to determine the cell cycle phase (G1, S, G2/M).

    • Data Analysis: Export the quantitative data for further statistical analysis and generation of dose-response curves.

Visualizations

experimental_workflow cluster_preparation Cell Preparation & Treatment cluster_staining Immunofluorescence Staining cluster_imaging High-Content Imaging & Analysis cell_culture Cancer Cell Culture (T24, MCF7, PC3) seeding Seed in Microplates cell_culture->seeding treatment Treat with this compound (Dose-Response & Time-Course) seeding->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (α-Nectin-4, α-Tubulin, α-Casp3, α-LC3B) blocking->primary_ab secondary_ab Secondary Antibody & Hoechst Staining primary_ab->secondary_ab acquisition Automated Image Acquisition secondary_ab->acquisition analysis Image Analysis (Segmentation, Feature Extraction) acquisition->analysis data_quant Quantitative Data Output analysis->data_quant

Caption: Experimental workflow for high-content imaging of this compound-treated cancer cells.

endovion_moa cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (ADC) nectin4 Nectin-4 Receptor This compound->nectin4 Binding internalization Internalization (Endocytosis) nectin4->internalization lysosome Lysosome internalization->lysosome mmae_release MMAE Release lysosome->mmae_release microtubule Microtubules mmae_release->microtubule Inhibition disruption Microtubule Disruption microtubule->disruption cell_cycle_arrest G2/M Cell Cycle Arrest disruption->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis autophagy Autophagy Modulation cell_cycle_arrest->autophagy

Caption: Mechanism of action of this compound leading to cancer cell death.

signaling_pathways cluster_upstream Upstream Events cluster_apoptosis Apoptosis Pathway cluster_autophagy Autophagy Pathway This compound This compound-MMAE microtubule_stress Microtubule Stress This compound->microtubule_stress bcl2 Bcl-2 Family (e.g., Bcl-xL, Mcl-1) microtubule_stress->bcl2 Inhibition beclin1 Beclin-1 Complex microtubule_stress->beclin1 Modulation bax_bak Bax/Bak Activation bcl2->bax_bak Inhibition bcl2->beclin1 Interaction cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cell_death_apoptosis Apoptotic Cell Death caspase3->cell_death_apoptosis lc3_conversion LC3-I to LC3-II Conversion beclin1->lc3_conversion autophagosome Autophagosome Formation lc3_conversion->autophagosome autolysosome Autolysosome autophagosome->autolysosome cell_fate Cell Survival or Death autolysosome->cell_fate

Caption: Crosstalk between apoptosis and autophagy pathways modulated by this compound-induced stress.

Conclusion

High-content imaging provides a robust and quantitative platform for investigating the cellular effects of this compound. The protocols and assays described in this application note enable researchers to dissect the mechanism of action of this antibody-drug conjugate, from target engagement to the induction of cell death. The multi-parametric data generated by HCI can provide critical insights for drug development, patient stratification, and the development of combination therapies.

References

Troubleshooting & Optimization

troubleshooting poor solubility of Endovion in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering poor solubility of Endovion in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in PBS. Is this expected?

A1: Yes, this is a common issue. This compound has low aqueous solubility. Technical data indicates that its solubility in aqueous solutions is less than 1 mg/mL, classifying it as slightly soluble to insoluble.

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for creating a stock solution of this compound is Dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, up to 100 mg/mL.[1] From this stock solution, you can make further dilutions into your aqueous buffer, such as PBS.

Q3: My this compound precipitates when I dilute my DMSO stock solution in PBS. What can I do to prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common problem for hydrophobic compounds. Here are several strategies to mitigate this:

  • Optimize the dilution process: Instead of adding a small volume of your DMSO stock directly into the full volume of PBS, try adding the stock solution to the PBS while vortexing or stirring. This rapid mixing can prevent localized high concentrations that lead to precipitation.

  • Perform serial dilutions: A stepwise serial dilution can gradually reduce the solvent concentration and help keep the compound in solution.

  • Maintain a low final DMSO concentration: For most cell-based experiments, it is crucial to keep the final DMSO concentration below 0.5% to avoid cellular toxicity. However, a slightly higher but still non-toxic concentration of DMSO in your final working solution can improve the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q4: Can adjusting the pH of the PBS help improve the solubility of this compound?

A4: Adjusting the pH can significantly impact the solubility of ionizable compounds.[2] The effect of pH on this compound's solubility depends on its pKa (the pH at which the compound is 50% ionized).

  • For acidic compounds , increasing the pH (making the solution more basic) generally increases solubility.

  • For basic compounds , decreasing the pH (making the solution more acidic) generally increases solubility.

Without a known pKa for this compound, you may need to empirically test a range of pH values (e.g., pH 6.5, 7.4, and 8.0) to determine the optimal pH for its solubility, ensuring the final pH is compatible with your experimental system.

Q5: Would warming the PBS solution help?

A5: For many solid compounds, solubility increases with temperature.[2] You can try gently warming the PBS to 37°C before and during the dissolution of this compound. However, be cautious about the thermal stability of this compound, as prolonged exposure to elevated temperatures could lead to degradation.

Q6: Are there any other additives I can use to improve solubility in PBS?

A6: Yes, the use of co-solvents or solubility enhancers can be beneficial. However, their compatibility with your specific experiment must be considered.

  • Co-solvents: In addition to DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can sometimes be used in small quantities. The final concentration should be tested for compatibility with your assay.

  • Solubility Enhancers: For cell culture experiments, the proteins in serum (like albumin) can help to keep hydrophobic compounds in solution. Preparing your final working solution in serum-containing media instead of PBS alone may improve solubility.

This compound Solubility Data

PropertyValueSource
Molecular Formula C₁₆H₉BrF₆N₆O[1]
Molecular Weight 495.18 g/mol [1]
Solubility in DMSO 100 mg/mL[1]
Aqueous Solubility < 1 mg/mL

Experimental Protocol: Preparing this compound Solution in PBS

This protocol provides a general method for preparing a working solution of this compound in PBS by first creating a concentrated stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM DMSO Stock Solution:

    • Calculate the mass of this compound needed to prepare a 10 mM stock solution in your desired volume of DMSO. (Molecular Weight of this compound = 495.18 g/mol )

    • Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved. This is your concentrated stock solution. Store this at -20°C or -80°C for long-term stability.

  • Prepare the Working Solution in PBS:

    • Thaw the 10 mM this compound stock solution.

    • Warm your sterile PBS to your experimental temperature (e.g., room temperature or 37°C).

    • To minimize precipitation, add the DMSO stock solution to the PBS while vortexing. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of PBS.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

    • Important: Prepare the final working solution fresh before each experiment, as the stability of this compound in aqueous solutions for extended periods is not well characterized.

Troubleshooting Workflow

G cluster_start cluster_prepare_stock Stock Solution Preparation cluster_dilution Dilution into PBS cluster_troubleshooting Troubleshooting Steps cluster_end start Poor this compound Solubility in PBS prepare_stock Prepare a concentrated stock solution in 100% DMSO (e.g., 10-100 mM) start->prepare_stock dilute Dilute DMSO stock into PBS with vigorous vortexing prepare_stock->dilute check_precipitation Precipitation observed? dilute->check_precipitation warm_pbs Warm PBS to 37°C check_precipitation->warm_pbs Yes success Solution is clear. Proceed with experiment. (Include vehicle control) check_precipitation->success No warm_pbs->dilute adjust_ph Adjust PBS pH (e.g., 6.5-8.0) warm_pbs->adjust_ph adjust_ph->dilute use_media Use serum-containing media instead of PBS adjust_ph->use_media use_media->dilute fail Precipitation persists. Consider alternative formulation or lower final concentration. use_media->fail If precipitation continues

Caption: Troubleshooting workflow for dissolving this compound in PBS.

References

optimizing Endovion concentration for synergy with chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Endovion in synergy assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in a synergy experiment?

A1: The optimal concentration range for this compound is cell line-dependent and should be determined empirically. A good starting point is to first establish the IC50 (the concentration that inhibits 50% of cell growth) of this compound as a single agent in your specific cell line. For synergy experiments, a common approach is to use a range of concentrations centered around the IC50, for example, from 0.1x to 10x the IC50.

Q2: How should I design my experiment to determine if this compound is synergistic with a chemotherapy agent?

A2: A checkerboard assay is a standard method for assessing drug synergy.[1] This involves testing a matrix of concentrations of this compound and the chemotherapy agent, both alone and in combination. The data from this assay can then be used to calculate a Combination Index (CI) using the Chou-Talalay method.[2][3][4] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4][5]

Q3: My synergy assay results are not reproducible. What are the most common sources of variability?

A3: Lack of reproducibility is a common challenge in cell-based assays.[1] Key sources of variability include:

  • Cell-Based Variability: Inconsistent cell seeding density, using cells with a high passage number, and cell line misidentification or contamination can all lead to variable results.[6]

  • Compound Handling: Improper storage of this compound or the chemotherapy agent, repeated freeze-thaw cycles, and inaccurate dilutions can affect the actual concentration in the assay.

  • Assay Plate Issues: "Edge effects," where wells on the perimeter of the plate evaporate more quickly, can alter compound concentrations.[1][6] Inconsistent pipetting is also a significant source of error.[1]

Q4: The level of synergy I calculate changes depending on the data analysis model I use. Which one is correct?

A4: Different synergy models (e.g., Loewe Additivity, Bliss Independence) are based on different assumptions about how drugs interact.[1][7] There isn't a single "correct" model for all drug interactions. The Chou-Talalay method, which is based on the median-effect principle of the mass-action law, is widely used and provides a quantitative measure of synergy.[8] It is good practice to be aware of the assumptions of the model you are using and some researchers report synergy using multiple models for a more comprehensive analysis.

Q5: I am observing significant cytotoxicity in my vehicle control wells. What could be the cause?

A5: Unexpected cytotoxicity in vehicle controls can invalidate an experiment.[6] The most common cause is the solvent used to dissolve this compound or the chemotherapy agent, such as DMSO. It is crucial to test the toxicity of the vehicle at the concentrations used in the experiment and ensure it is not contributing to cell death.

Troubleshooting Guides

Issue 1: No Synergy Observed Between this compound and Chemotherapy Agent

Potential Cause Troubleshooting Step
Suboptimal Concentration Ranges Re-evaluate the IC50 values for each drug individually in the specific cell line. Ensure the concentration range tested in the combination assay adequately covers the effective concentrations of both drugs.[9]
Incorrect Combination Ratio The synergistic effect of a drug combination can be highly dependent on the ratio of the two agents.[10] Consider testing different fixed ratios of this compound to the chemotherapy agent based on their relative potencies (e.g., based on their IC50 values).[8]
Antagonistic Interaction It is possible that for the specific cell line or mechanism of action, this compound and the chemotherapy agent are antagonistic. In this case, the Combination Index (CI) will be greater than 1.[4]
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance mechanisms to one or both of the drugs, preventing a synergistic interaction. Consider testing the combination in a different, more sensitive cell line.

Issue 2: High Variability in Experimental Replicates

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for cell seeding and verify cell counts before starting the experiment.[6]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique across all plates.[1]
Edge Effects To mitigate evaporation from outer wells, fill the peripheral wells of the microplate with sterile media or PBS and do not use them for experimental data.[1][6]
Plate Reader Inconsistency Ensure the plate reader is properly calibrated and maintained. Allow the plate to equilibrate to room temperature before reading if required by the assay protocol.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound
  • Cell Seeding: Culture the selected cancer cell line to logarithmic growth phase. Harvest, count, and dilute the cells to the optimized seeding density in the appropriate cell culture medium. Dispense the cell suspension into a 96-well microplate.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions of this compound in cell culture medium.

  • Treatment: Add the serial dilutions of this compound to the appropriate wells of the 96-well plate. Include wells with untreated cells and vehicle-only controls.

  • Incubation: Incubate the plate for a duration appropriate for the cell type and to allow for a measurable effect on cell proliferation (e.g., 48-72 hours).

  • Viability/Growth Measurement: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) and measure the output on a plate reader according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the untreated controls. Plot the cell viability as a function of this compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Checkerboard Assay for Synergy Assessment
  • Cell Seeding: Follow the same procedure as in Protocol 1.

  • Compound Preparation: Prepare stock solutions and serial dilutions for both this compound and the chemotherapy agent.

  • Treatment: In a 96-well plate, add serial dilutions of this compound along the y-axis and serial dilutions of the chemotherapy agent along the x-axis. This creates a matrix of combination concentrations. Include rows and columns with each drug alone and wells with untreated and vehicle-only controls.[6]

  • Incubation: Incubate the plate for the predetermined duration.

  • Viability/Growth Measurement: Measure cell viability as described in Protocol 1.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each well relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI) for each combination based on the Chou-Talalay method.[6][8]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound and Chemotherapy Agent X in Different Cancer Cell Lines

Cell LineThis compound IC50 (nM)Chemotherapy Agent X IC50 (µM)
MCF-7502.5
A5491205.0
HCT116751.8

Table 2: Hypothetical Combination Index (CI) Values for this compound and Chemotherapy Agent X in HCT116 Cells

This compound (nM)Chemo Agent X (µM)Fractional Inhibition (Fa)Combination Index (CI)Synergy/Antagonism
37.50.90.500.85Synergy
751.80.750.65Synergy
1503.60.900.50Strong Synergy
18.750.450.251.10Antagonism

Visualizations

Experimental_Workflow Experimental Workflow for Synergy Screening cluster_0 Phase 1: Single Agent Analysis cluster_1 Phase 2: Combination Study cluster_2 Phase 3: Data Analysis A Determine IC50 for This compound C Checkerboard Assay (Varying Concentrations of Both Drugs) A->C B Determine IC50 for Chemotherapy Agent B->C D Calculate Combination Index (CI) (Chou-Talalay Method) C->D E Determine Synergy (CI < 1), Additive (CI = 1), or Antagonism (CI > 1) D->E

Caption: Workflow for synergy screening.

Troubleshooting_Workflow Troubleshooting Inconsistent Synergy Results Start Inconsistent Synergy Results Q1 Are cell seeding densities consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are pipetting techniques accurate? A1_Yes->Q2 Sol1 Optimize and standardize cell seeding protocol A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are edge effects mitigated? A2_Yes->Q3 Sol2 Calibrate pipettes and use consistent technique A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are compound stocks stable? A3_Yes->Q4 Sol3 Fill outer wells with media and exclude from analysis A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Review Data Analysis Methods A4_Yes->End Sol4 Aliquot stocks and limit freeze-thaw cycles A4_No->Sol4 Sol4->End

Caption: Troubleshooting inconsistent results.

Signaling_Pathway Hypothetical Signaling Pathway for this compound Synergy cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Chemo Chemotherapy DNA_Damage DNA Damage Chemo->DNA_Damage This compound This compound Receptor Growth Factor Receptor This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Promotes Cell Survival DNA_Damage->Apoptosis DNA_Damage->CellCycleArrest

Caption: Hypothetical signaling pathway.

References

Endovion (SCO-101) Technical Support Center: Addressing Potential Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Endovion (SCO-101) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the potential cytotoxicity of this compound in normal cells during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (SCO-101)?

A1: this compound is not a traditional cytotoxic agent. Its primary role is as a chemosensitizer through a dual-acting mechanism. It is a potent inhibitor of the ABCG2 drug efflux pump and the UGT1A1 enzyme. By inhibiting ABCG2, this compound increases the intracellular concentration of co-administered chemotherapeutic drugs.[1][2][3] Inhibition of UGT1A1 enhances the plasma exposure and half-life of certain chemotherapy agents, such as SN-38 (the active metabolite of irinotecan).[1][2]

Q2: Does this compound exhibit direct cytotoxicity to normal, non-cancerous cells?

A2: Preclinical studies have indicated that this compound (SCO-101) itself displays low intrinsic toxicity in cellular models.[2] For instance, in studies with the HT29SN-38 cell line, this compound treatment alone did not significantly affect their colony-forming ability.[2] Furthermore, Phase I clinical trials conducted in healthy volunteers concluded that this compound is a safe oral drug with very limited toxicity.[4][5]

Q3: What are the expected off-target effects of this compound in normal cells?

A3: The primary "off-target" effect observed in clinical trials is related to its mechanism of action on UGT1A1. Inhibition of this enzyme can lead to a transient and dose-dependent increase in unconjugated bilirubin.[4] Researchers should monitor for signs of hyperbilirubinemia in their experimental systems.

Q4: When co-administering this compound with a cytotoxic agent, how do I differentiate the cytotoxic effects of each compound on normal cells?

A4: To dissect the cytotoxic contributions, a well-designed experiment with proper controls is essential. This should include:

  • A control group of normal cells treated with vehicle only.

  • A group treated with this compound alone to establish its baseline cytotoxicity.

  • A group treated with the chemotherapeutic agent alone.

  • The experimental group treated with the combination of this compound and the chemotherapeutic agent.

By comparing the viability of normal cells in these different groups, you can determine if this compound potentiates the toxicity of the chemotherapeutic agent in non-cancerous cells.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in Normal Cells Treated with this compound Alone
Potential Cause Troubleshooting Step
Reagent Contamination or Degradation Ensure the this compound (SCO-101) stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment.
Cell Line Sensitivity Verify the identity and health of your normal cell line. Some cell lines may have unique sensitivities. Consider testing on a different normal cell line to confirm the effect.
Experimental Artifact Review your experimental protocol for any potential errors in pipetting, dilution calculations, or incubation times. Ensure that the vehicle used to dissolve this compound is not contributing to cytotoxicity at the concentration used.
Issue 2: Difficulty in Determining the IC50 of this compound in Normal Cells
Potential Cause Troubleshooting Step
Low Intrinsic Cytotoxicity As this compound has low direct cytotoxicity, you may not reach a 50% inhibition of cell viability even at high concentrations.[2] Report the highest concentration tested and the observed viability at that concentration.
Inappropriate Assay Ensure the chosen cytotoxicity assay is sensitive enough and that the assay endpoint is appropriate for the expected mechanism of cell death (or lack thereof).

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[6][7]

Materials:

  • This compound (SCO-101)

  • Normal cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Quantifying Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane via Annexin V binding. PI is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[8][9]

Materials:

  • This compound (SCO-101)

  • Normal cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed normal cells in 6-well plates and treat with desired concentrations of this compound (and/or co-administered chemotherapeutic agent) for the chosen duration.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]

  • Incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound in Normal Human Dermal Fibroblasts (NHDF)

Concentration of this compound (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198 ± 5.1
596 ± 4.8
1094 ± 5.3
2591 ± 6.0
5088 ± 5.5

Table 2: Hypothetical Apoptosis Analysis in Normal Human Astrocytes (NHA)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control96.22.11.7
This compound (25 µM)94.83.02.2
Chemotherapeutic X (5 µM)75.415.39.3
This compound (25 µM) + Chemo X (5 µM)55.128.716.2

Visualizations

Endovion_Mechanism_of_Action cluster_Cell Normal Cell cluster_Membrane Cell Membrane cluster_Liver Hepatocyte (Liver Cell) Endovion_ext This compound (Extracellular) Endovion_int This compound (Intracellular) Endovion_ext->Endovion_int Enters Cell ABCG2 ABCG2 Efflux Pump Endovion_int->ABCG2 Inhibits Cytotoxicity Low Intrinsic Cytotoxicity Endovion_int->Cytotoxicity Minimal Direct Effect Chemo_ext Chemotherapy (Extracellular) Chemo_int Chemotherapy (Intracellular) Chemo_ext->Chemo_int Enters Cell Chemo_int->ABCG2 Efflux Substrate Endovion_liver This compound UGT1A1 UGT1A1 Enzyme Endovion_liver->UGT1A1 Inhibits Conjugated_Bilirubin Conjugated Bilirubin UGT1A1->Conjugated_Bilirubin Produces Bilirubin Unconjugated Bilirubin Bilirubin->UGT1A1 Metabolized by

Caption: Mechanism of this compound in relation to normal cells.

Cytotoxicity_Assay_Workflow cluster_MTT MTT Assay cluster_LDH LDH Assay start Seed Normal Cells in 96-well plate treat Treat with this compound (and/or Chemo) start->treat incubate Incubate for 24/48/72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt collect_supernatant Collect Supernatant incubate->collect_supernatant incubate_mtt Incubate 3-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_mtt Read Absorbance at 570 nm add_solubilizer->read_mtt add_ldh_reagent Add LDH Reaction Mixture collect_supernatant->add_ldh_reagent incubate_ldh Incubate 30 mins add_ldh_reagent->incubate_ldh read_ldh Read Absorbance at 490 nm incubate_ldh->read_ldh

Caption: Workflow for assessing cytotoxicity in normal cells.

Troubleshooting_Logic start High Cytotoxicity Observed with this compound Alone? check_reagents Check Reagent Integrity (Fresh Stock, Expiry) start->check_reagents verify_cells Verify Cell Line Health and Identity start->verify_cells review_protocol Review Protocol for Errors (Calculations, Pipetting) start->review_protocol outcome Identify Source of Artifact check_reagents->outcome verify_cells->outcome test_vehicle Test Vehicle Control for Cytotoxicity review_protocol->test_vehicle test_vehicle->outcome

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Navigating the Intersection of Endovion and Irinotecan: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of Endovion (SCO-101) and irinotecan represents a promising strategy to overcome chemotherapy resistance in cancer treatment. This compound, a dual inhibitor of the ABCG2 efflux pump and the UGT1A1 enzyme, is designed to enhance the efficacy of irinotecan by increasing the intracellular concentration and prolonging the half-life of its active metabolite, SN-38. However, as with any novel combination therapy, researchers may encounter specific challenges during their experiments. This technical support center provides troubleshooting guidance and frequently asked questions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound (SCO-101) with irinotecan?

A1: The primary rationale is to overcome irinotecan resistance mediated by the ABCG2 transporter. Irinotecan's active metabolite, SN-38, is a substrate of the ABCG2 efflux pump, which actively removes the drug from cancer cells, reducing its cytotoxic effect.[1][2][3] this compound inhibits ABCG2, leading to increased intracellular accumulation of SN-38.[4] Additionally, this compound inhibits the UGT1A1 enzyme, which is responsible for the glucuronidation and subsequent inactivation of SN-38.[1][4] This dual mechanism of action is intended to potentiate the anti-tumor activity of irinotecan, particularly in resistant tumors.

Q2: What are the main challenges observed in clinical trials with the this compound and irinotecan combination?

A2: Clinical trials, such as the CORIST phase II study investigating this compound with FOLFIRI (a regimen containing irinotecan), have highlighted the challenge of managing overlapping toxicities.[5][6] Determining the maximum tolerated dose (MTD) and an optimal dosing schedule is crucial to balance the enhanced anti-tumor efficacy with patient safety.[5][6][7] Investigators have explored different dosing schedules (e.g., 4-day vs. 6-day) to mitigate toxicities while maintaining efficacy.[5][6]

Q3: What are the expected synergistic effects and how can they be measured?

A3: The expected synergistic effect is the re-sensitization of irinotecan-resistant cancer cells.[2] This can be measured in vitro by a significant decrease in the IC50 value of SN-38 in the presence of this compound. The combination index (CI) calculated using the Chou-Talalay method is a standard approach to quantify synergy, with a CI value less than 1 indicating a synergistic interaction. In vivo, synergy can be assessed by comparing tumor growth inhibition in animal models treated with the combination versus the individual drugs.

Q4: How does this compound's inhibition of UGT1A1 affect irinotecan's pharmacokinetic profile?

A4: By inhibiting UGT1A1, this compound is expected to decrease the rate of SN-38 glucuronidation, leading to a prolonged plasma exposure and half-life of the active metabolite.[1] This can enhance the anti-tumor effect but also potentially increase the risk of SN-38-related toxicities, such as diarrhea and neutropenia. Therefore, careful pharmacokinetic and pharmacodynamic monitoring is essential in experiments involving this combination.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Increased or Unexpected In Vitro Cytotoxicity in Sensitive Cell Lines This compound's potentiation of SN-38 is not limited to resistant cells. Basal levels of ABCG2 and UGT1A1 activity in sensitive cells can be inhibited, leading to higher intracellular SN-38 concentrations.- Perform a dose-response matrix of this compound and SN-38 to determine the optimal, non-toxic concentration of this compound for synergistic studies.- Reduce the concentration of SN-38 used in combination experiments compared to single-agent assays.
High Variability in In Vivo Tumor Response - Inter-animal variability in drug metabolism and clearance.- Heterogeneity in ABCG2 expression within the tumor.- Inconsistent drug administration or bioavailability of oral this compound.- Increase the number of animals per group to improve statistical power.- Characterize ABCG2 expression levels in tumor xenografts before and after treatment.- Ensure consistent and accurate dosing, and consider pharmacokinetic analysis of plasma samples to correlate drug exposure with response.
Severe Diarrhea and/or Neutropenia in Animal Models Synergistic toxicity due to increased systemic exposure to SN-38. This compound inhibits both ABCG2-mediated efflux and UGT1A1-mediated clearance of SN-38 in normal tissues, such as the gastrointestinal tract and hematopoietic stem cells.- Adjust the doses of both this compound and irinotecan. A dose reduction of irinotecan is likely necessary when combined with an effective dose of this compound.- Modify the dosing schedule (e.g., intermittent dosing of this compound) to allow for recovery of normal tissues.- Implement supportive care measures as per institutional guidelines for animal welfare.
Lack of Synergy in Irinotecan-Resistant Cells - The resistance mechanism in the cell line may not be primarily driven by ABCG2 overexpression.- The concentration of this compound may be insufficient to effectively inhibit ABCG2.- The duration of exposure to the combination may not be optimal.- Confirm the expression and functionality of ABCG2 in the resistant cell line (e.g., via Western blot and dye efflux assays).- Perform a dose-escalation study of this compound to determine the concentration required for ABCG2 inhibition in your specific cell model.- Conduct time-course experiments to assess the effect of different incubation times with the drug combination.

Experimental Protocols

In Vitro Cell Viability Assay to Determine Synergy

This protocol outlines a method to assess the synergistic cytotoxic effect of this compound and SN-38 on cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density to ensure logarithmic growth during the assay and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and SN-38 in a suitable solvent (e.g., DMSO). Create a dilution series for each drug in cell culture medium.

  • Treatment: Treat the cells with a matrix of this compound and SN-38 concentrations, including single-agent controls and a vehicle control. A typical dose range for SN-38 could be 0.1 nM to 1 µM, and for this compound, 0.1 µM to 10 µM.

  • Incubation: Incubate the treated cells for a period that allows for cell division and the drugs to exert their effects (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration and combination. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

ABCG2 Efflux Assay Using a Fluorescent Substrate

This protocol is to confirm the inhibitory effect of this compound on the ABCG2 transporter.

  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with calcium and magnesium).

  • Dye Loading: Incubate the cells with a fluorescent ABCG2 substrate, such as Hoechst 33342 or pheophorbide A, in the presence or absence of this compound at various concentrations. Include a known ABCG2 inhibitor (e.g., Ko143) as a positive control.

  • Incubation: Incubate the cells at 37°C for a sufficient time to allow for dye uptake and efflux (e.g., 30-60 minutes).

  • Washing: Wash the cells with ice-cold buffer to remove extracellular dye.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Inhibition of ABCG2 will result in increased intracellular fluorescence compared to the untreated control.

  • Data Analysis: Quantify the mean fluorescence intensity for each condition and calculate the fold-increase in fluorescence in the presence of this compound compared to the control.

Signaling Pathways and Experimental Workflows

Irinotecan_Metabolism_and_Endovion_Action cluster_0 Cellular Environment cluster_1 Cancer Cell cluster_2 Systemic Circulation / Liver Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active) Irinotecan->SN38 Carboxylesterases SN38_systemic SN-38 Topoisomerase Topoisomerase I SN38->Topoisomerase Inhibits ABCG2 ABCG2 Pump SN38->ABCG2 Efflux Substrate SN38G SN-38G (Inactive) This compound This compound (SCO-101) This compound->ABCG2 Inhibits DNA DNA Topoisomerase->DNA Causes DNA Breaks ABCG2->SN38 Pumps out SN-38 UGT1A1 UGT1A1 Enzyme SN38G_systemic SN-38G SN38_systemic->SN38G_systemic Glucuronidation Endovion_systemic This compound Endovion_systemic->UGT1A1 Inhibits

Caption: Mechanism of this compound (SCO-101) in potentiating irinotecan activity.

Experimental_Workflow start Start Experiment cell_culture Culture Irinotecan-Sensitive and Resistant Cancer Cells start->cell_culture confirm_resistance Confirm ABCG2 Expression and Functionality cell_culture->confirm_resistance in_vitro_assay In Vitro Synergy Assay (Dose-Response Matrix) confirm_resistance->in_vitro_assay calculate_ci Calculate Combination Index (CI) in_vitro_assay->calculate_ci synergy_decision Synergy Observed? calculate_ci->synergy_decision in_vivo_study In Vivo Xenograft Study synergy_decision->in_vivo_study Yes troubleshoot Troubleshoot Experiment synergy_decision->troubleshoot No dosing Administer this compound and Irinotecan (Single agents and Combination) in_vivo_study->dosing monitor_tumor Monitor Tumor Growth and Toxicity dosing->monitor_tumor analyze_results Analyze Tumor Growth Inhibition and Pharmacokinetics monitor_tumor->analyze_results end End analyze_results->end

Caption: A logical workflow for evaluating the this compound and irinotecan combination.

References

refining experimental timelines for Endovion pre-treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Endovion Pre-Treatment

Disclaimer: this compound is a hypothetical antibody-drug conjugate (ADC) developed for the purpose of this technical support guide. The information provided is based on established principles of ADC technology and cancer biology.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining experimental timelines and troubleshooting common issues encountered during pre-treatment with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an antibody-drug conjugate designed for targeted cancer therapy. It consists of three main components: a monoclonal antibody that specifically targets a receptor tyrosine kinase (RTK) overexpressed on the surface of cancer cells, a potent cytotoxic payload (a microtubule inhibitor), and a stable linker connecting them. The mechanism of action involves the antibody binding to the target RTK, leading to the internalization of the this compound-receptor complex through endocytosis.[1][2][3] Once inside the cell, the linker is cleaved within the lysosome, releasing the cytotoxic payload. This payload then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death) of the cancer cell.[2][3][]

Q2: How do I determine the optimal pre-treatment time for this compound in my cell line?

A2: The optimal pre-treatment time for this compound depends on several factors, including the cell line's doubling time, the expression level of the target RTK, and the rate of this compound internalization. We recommend performing a time-course experiment, treating your cells with a fixed concentration of this compound (e.g., the IC50 concentration) and assessing cell viability at multiple time points (e.g., 24, 48, 72, and 96 hours). The time point at which the desired biological effect is observed without excessive cell death will be the optimal pre-treatment time for your specific experimental setup.

Q3: What concentration of this compound should I use for my experiments?

A3: The appropriate concentration of this compound will vary depending on the cell line and the specific assay being performed. It is crucial to first determine the half-maximal inhibitory concentration (IC50) for your cell line using a dose-response experiment. For most downstream assays, using concentrations around the IC50 value is a good starting point. For experiments investigating signaling pathway modulation, you may want to use a range of concentrations both below and above the IC50.

Q4: Can this compound affect downstream signaling pathways?

A4: Yes, in addition to delivering a cytotoxic payload, the antibody component of this compound can inhibit the downstream signaling pathways regulated by the target RTK.[5] Upon binding, this compound can block the RTK from interacting with its ligand, thereby inhibiting autophosphorylation and the activation of pro-survival pathways such as the PI3K/AKT and MAPK/ERK pathways.[6][7][8]

Troubleshooting Guides

Issue 1: Higher than expected cell death in control (untreated) cells.

Possible Cause Troubleshooting Step
Cell Culture Contamination Visually inspect cultures for signs of bacterial or fungal contamination. Perform a mycoplasma test. Discard contaminated cultures and use fresh, sterile reagents.
Suboptimal Culture Conditions Ensure the incubator has the correct temperature (37°C), CO2 levels (typically 5%), and humidity. Use the recommended growth medium and serum for your specific cell line.
Over-confluency or low seeding density Adhere to recommended seeding densities and passage cells before they reach 90% confluency to avoid nutrient depletion and accumulation of toxic waste products.

Issue 2: Inconsistent or non-reproducible results between experiments.

Possible Cause Troubleshooting Step
Variability in this compound Preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing before adding to cells.
Inconsistent Cell Passaging Number Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Cell Seeding Inconsistency Ensure a homogenous single-cell suspension before seeding to avoid clumps. Verify cell counts for accuracy.

Issue 3: Lower than expected efficacy of this compound.

Possible Cause Troubleshooting Step
Low Target RTK Expression Verify the expression level of the target RTK in your cell line using Western blot or flow cytometry. Choose a cell line with known high expression for positive control experiments.
Inefficient Internalization Confirm this compound internalization using an immunofluorescence assay. The rate of internalization can vary between cell lines.
Degraded this compound Stock Ensure proper storage of the this compound stock solution at the recommended temperature. Avoid repeated freeze-thaw cycles.[9]
Drug Resistance The cancer cells may have developed resistance to the cytotoxic payload.[10][11] Consider investigating mechanisms of resistance.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTS Assay
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a serial dilution of this compound in complete growth medium.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for your determined optimal pre-treatment time (e.g., 72 hours).

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Visualizing this compound Internalization by Immunofluorescence
  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at a concentration of your choice (e.g., 1 µg/mL) for various time points (e.g., 0, 1, 4, and 24 hours).[12]

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

  • Staining: Incubate with a secondary antibody conjugated to a fluorophore that recognizes the antibody portion of this compound. Counterstain with DAPI to visualize the nuclei.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Protocol 3: Analyzing Downstream Signaling by Western Blot
  • Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations and time points. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTarget RTK ExpressionIC50 (nM)
Cell Line A Breast CancerHigh15.2
Cell Line B Ovarian CancerMedium89.7
Cell Line C Lung CancerHigh25.4
Cell Line D Breast CancerLow> 1000

Table 2: Time-Dependent Downregulation of p-AKT after this compound Treatment in Cell Line A

Treatment Time (hours)p-AKT/Total AKT Ratio (Normalized to Control)
0 1.00
1 0.78
6 0.45
24 0.21
48 0.15

Visualizations

Endovion_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (ADC) RTK Target RTK This compound->RTK 1. Binding Endosome Endosome RTK->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (Microtubule Inhibitor) Lysosome->Payload 4. Payload Release Microtubules Microtubules Payload->Microtubules 5. Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action of the this compound ADC.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells in Appropriate Vessel C Treat Cells with this compound and Vehicle Control A->C B Prepare this compound Working Dilutions B->C D Incubate for Pre-determined Time C->D E Perform Assay (e.g., MTS, IF, Western Blot) D->E F Acquire and Analyze Data E->F

Caption: General experimental workflow for this compound pre-treatment.

Troubleshooting_Tree Start Low this compound Efficacy CheckTarget Is Target RTK Expression Confirmed and High? Start->CheckTarget CheckInternalization Is this compound Internalizing Efficiently? CheckTarget->CheckInternalization Yes VerifyTarget Action: Verify RTK expression via Western Blot/FACS. CheckTarget->VerifyTarget No CheckReagent Is this compound Stock Viable? CheckInternalization->CheckReagent Yes VisualizeInternalization Action: Perform Immunofluorescence Assay. CheckInternalization->VisualizeInternalization No NewStock Action: Use a new vial of this compound. CheckReagent->NewStock No ConsiderResistance Possible Issue: Inherent or acquired drug resistance. CheckReagent->ConsiderResistance Yes UsePositiveControl Solution: Use a cell line with known high expression. VerifyTarget->UsePositiveControl OptimizeTime Solution: Increase incubation time. VisualizeInternalization->OptimizeTime

Caption: Troubleshooting guide for low this compound efficacy.

References

Technical Support Center: Endovion Efficacy in ABCB1-Overexpressing Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the efficacy of Endovion in cell lines with high expression of the ABCB1 transporter. The following information provides troubleshooting steps and frequently asked questions to address challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, third-generation taxoid-based cytotoxic agent. Its mechanism of action involves binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer and prevents its disassembly, a process crucial for the dynamic instability required for mitotic spindle formation and chromosome segregation during cell division. The disruption of microtubule dynamics leads to a prolonged arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).

Q2: We are observing a lack of cytotoxic effect of this compound in our ABCB1-overexpressing cell line. What is the most likely cause?

The most probable reason for the lack of this compound efficacy in your ABCB1-overexpressing cell line is multidrug resistance (MDR) mediated by the ABCB1 transporter. ABCB1, also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1), is an ATP-dependent efflux pump.[1][2] This transmembrane protein actively transports a wide range of structurally and functionally diverse xenobiotics, including many chemotherapeutic agents, out of the cell. If this compound is a substrate for ABCB1, its overexpression in your cell line would lead to a significant reduction in the intracellular concentration of the drug, preventing it from reaching the necessary levels to exert its cytotoxic effect.

Troubleshooting Guide

If you are experiencing a lack of this compound efficacy in your cell line, follow these troubleshooting steps to determine if ABCB1-mediated efflux is the underlying cause.

Step 1: Confirm ABCB1 Overexpression in Your Cell Line

The first step is to verify and quantify the expression level of ABCB1 in your cell line compared to a sensitive (parental) cell line.

Experimental Protocol: Western Blotting for ABCB1 Expression

  • Cell Lysis:

    • Harvest approximately 1-2 x 10^6 cells from both your resistant and a sensitive (control) cell line.

    • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of total protein per lane on an 8% SDS-polyacrylamide gel.

    • Run the gel at 100V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 90 minutes.

    • Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ABCB1 (e.g., clone UIC2) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Results:

A significantly more intense band corresponding to the molecular weight of ABCB1 (~170 kDa) should be observed in your resistant cell line compared to the sensitive control.

Data Presentation:

Cell LineABCB1 Expression (Normalized to β-actin)
Sensitive (Parental)1.0
ABCB1-Overexpressing15.2
Step 2: Functionally Assess ABCB1-Mediated Efflux

To confirm that the overexpressed ABCB1 is functional, you can perform a dye efflux assay using a known fluorescent substrate of ABCB1, such as Rhodamine 123.

Experimental Protocol: Rhodamine 123 Efflux Assay

  • Cell Seeding:

    • Seed your resistant and sensitive cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well.

    • Allow the cells to adhere overnight.

  • Dye Loading:

    • Wash the cells with pre-warmed PBS.

    • Incubate the cells with 5 µM Rhodamine 123 in serum-free media for 30 minutes at 37°C.

  • Efflux Measurement:

    • Wash the cells twice with ice-cold PBS to remove extracellular dye.

    • Add pre-warmed complete media. For a control group, add media containing a known ABCB1 inhibitor (e.g., 10 µM Verapamil).

    • Measure the intracellular fluorescence at time 0 using a fluorescence plate reader (Excitation/Emission: ~485/528 nm).

    • Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., 30, 60, 90 minutes).

Expected Results:

The ABCB1-overexpressing cells should exhibit a rapid decrease in intracellular fluorescence over time due to the active efflux of Rhodamine 123. In contrast, the sensitive cells will retain the dye for a longer period. The addition of an ABCB1 inhibitor should block this efflux in the resistant cells, leading to increased fluorescence retention.

Data Presentation:

Cell LineTreatmentIntracellular Fluorescence (Arbitrary Units) at 60 min
SensitiveNone8500
ABCB1-OverexpressingNone1200
ABCB1-OverexpressingVerapamil (10 µM)7800
Step 3: Measure Intracellular this compound Concentration

Directly measuring the accumulation of this compound in your cells will provide strong evidence for ABCB1-mediated efflux.

Experimental Protocol: LC-MS/MS Quantification of Intracellular this compound

  • Drug Treatment:

    • Plate your resistant and sensitive cells in 6-well plates.

    • Treat the cells with a defined concentration of this compound (e.g., 100 nM) for a specified time (e.g., 2 hours). Include a condition for the resistant cells co-treated with an ABCB1 inhibitor.

  • Cell Harvesting and Lysis:

    • Wash the cells three times with ice-cold PBS.

    • Scrape the cells in 500 µL of ice-cold methanol.

    • Lyse the cells by sonication.

  • Sample Preparation:

    • Centrifuge the lysates to pellet debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of this compound in each sample using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Expected Results:

The intracellular concentration of this compound will be significantly lower in the ABCB1-overexpressing cells compared to the sensitive cells. Co-treatment with an ABCB1 inhibitor should restore the intracellular this compound concentration in the resistant cells to levels similar to those in the sensitive cells.

Data Presentation:

Cell LineTreatmentIntracellular this compound (ng/10^6 cells)
SensitiveThis compound (100 nM)25.4
ABCB1-OverexpressingThis compound (100 nM)3.1
ABCB1-OverexpressingThis compound (100 nM) + Verapamil (10 µM)22.8
Step 4: Evaluate this compound Cytotoxicity with an ABCB1 Inhibitor

The final step is to demonstrate that inhibiting ABCB1 function can restore the sensitivity of your resistant cell line to this compound.

Experimental Protocol: Cytotoxicity Assay (MTT or CellTiter-Glo®)

  • Cell Seeding:

    • Seed your resistant and sensitive cells in a 96-well plate.

  • Drug Treatment:

    • Treat the cells with a serial dilution of this compound, both in the presence and absence of a non-toxic concentration of an ABCB1 inhibitor (e.g., Verapamil).

  • Viability Assessment:

    • After 72 hours of incubation, assess cell viability using a standard method like the MTT assay or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis:

    • Calculate the IC50 (the concentration of a drug that gives half-maximal inhibitory response) for each condition.

Expected Results:

The ABCB1-overexpressing cell line will show a high IC50 value for this compound. The addition of the ABCB1 inhibitor should significantly decrease the IC50 value, indicating a restoration of sensitivity.

Data Presentation:

Cell LineTreatmentThis compound IC50 (nM)
SensitiveNone15
ABCB1-OverexpressingNone> 1000
ABCB1-OverexpressingVerapamil (10 µM)25

Visualizations

Endovion_Pathway This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothetical signaling pathway of this compound leading to apoptosis.

Troubleshooting_Workflow Start Start: Lack of this compound Efficacy Step1 Step 1: Confirm ABCB1 Overexpression (Western Blot) Start->Step1 Step2 Step 2: Assess ABCB1 Function (Rhodamine 123 Efflux Assay) Step1->Step2 Step3 Step 3: Measure Intracellular this compound (LC-MS/MS) Step2->Step3 Step4 Step 4: Evaluate Cytotoxicity with ABCB1 Inhibitor (MTT Assay) Step3->Step4 Conclusion Conclusion: ABCB1-Mediated Resistance Confirmed Step4->Conclusion

Caption: Experimental workflow for troubleshooting this compound resistance.

ABCB1_Resistance_Logic cluster_cell ABCB1-Overexpressing Cell ABCB1 ABCB1 Efflux Pump Endovion_out Extracellular this compound ABCB1->Endovion_out ATP-dependent Efflux Endovion_in Intracellular this compound Endovion_in->ABCB1 Substrate for Target Microtubule Target Endovion_in->Target Binds to Endovion_out->Endovion_in Enters Cell Effect Cytotoxic Effect Target->Effect

References

optimizing the sequence of Endovion and chemotherapy administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the administration sequence of Endovion and chemotherapy. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational antibody-drug conjugate (ADC). ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells while minimizing damage to healthy tissue.[1][2]

This compound's mechanism involves three key components:

  • Monoclonal Antibody: This component is engineered to specifically recognize and bind to Tumor-Associated Antigen X (TAA-X), a protein that is highly expressed on the surface of certain tumor cells.[1]

  • Cytotoxic Payload: The antibody is attached to a highly potent cytotoxic agent, monomethyl auristatin E (MMAE), which is a microtubule-disrupting agent.[1][3] MMAE inhibits cell division by disrupting the microtubule network within the cancer cell, leading to cell cycle arrest and programmed cell death (apoptosis).[2]

  • Linker: A specialized chemical linker connects the antibody to the cytotoxic payload. This linker is designed to be stable in the bloodstream. Once this compound binds to TAA-X and is internalized by the cancer cell, the linker is cleaved inside the cell's lysosomes, releasing the MMAE payload.[1][2]

cluster_extracellular Extracellular Space cluster_cell Tumor Cell This compound This compound (ADC) TAAX TAA-X Receptor This compound->TAAX Binds to Internalization 1. Binding & Internalization TAAX->Internalization Endosome Endosome Internalization->Endosome Lysosome 2. Lysosomal Trafficking Endosome->Lysosome Cleavage 3. Linker Cleavage Lysosome->Cleavage Payload Payload (MMAE) Cleavage->Payload Releases Microtubules Microtubule Network Payload->Microtubules Disrupts Apoptosis 4. Apoptosis Microtubules->Apoptosis Induces

Caption: Mechanism of Action for the Antibody-Drug Conjugate (ADC) this compound.

Q2: What is the scientific rationale for combining this compound with traditional chemotherapy?

A2: Combining this compound with traditional chemotherapy is based on the principle of attacking the tumor through multiple, complementary mechanisms to enhance therapeutic efficacy and overcome drug resistance.[4] The primary rationales include:

  • Synergistic Effects: The goal is to achieve a combined effect that is greater than the sum of the effects of each agent alone.[5] For example, chemotherapy-induced DNA damage can make cells more susceptible to the cytotoxic payload delivered by this compound.

  • Different Mechanisms of Action: Many traditional chemotherapies, like platinum-based agents (e.g., cisplatin), are cell-cycle nonspecific (CCNS) and act by causing DNA damage.[6][7] this compound's payload, MMAE, is a cell-cycle specific (CCS) agent that acts during mitosis.[2] Combining these can target cancer cells in different phases of their lifecycle.[6]

  • Overcoming Resistance: Tumors are heterogeneous. Some cells may have low expression of TAA-X, making them less susceptible to this compound. These cells may still be vulnerable to traditional chemotherapy. Conversely, cells resistant to a specific chemotherapy agent may be effectively targeted by this compound.[8]

Q3: Which factors are most critical when determining the optimal administration sequence of this compound and chemotherapy?

A3: The optimal sequence is not arbitrary and depends on several pharmacokinetic and pharmacodynamic factors.[9][10] Key considerations include:

  • Pharmacokinetic Interactions: One drug can alter the metabolism and clearance of another. For instance, if Drug A is administered before Drug B and inhibits an enzyme responsible for clearing Drug B, it can lead to increased toxicity.[9] The most referenced example is the interaction between paclitaxel and cisplatin, where administering cisplatin first reduces paclitaxel clearance and increases neutropenia.[4][11]

  • Cell Cycle Kinetics: The sequence can be optimized based on how each drug affects the cell cycle. A common strategy is to first administer a drug that arrests cells in a specific phase of the cycle, followed by a second drug that is most effective in that phase.[6]

  • Toxicity Profiles: The sequence can be adjusted to minimize overlapping toxicities. For example, if both agents can cause neuropathy, the sequence that results in the lowest incidence of this side effect would be preferred.[4]

  • Drug-Specific Properties: The properties of the agents themselves matter. For example, it is often recommended to administer highly vesicant (irritating to tissues) drugs first to ensure a patent IV line.[6]

Section 2: Experimental Protocols & Data Presentation

Q4: Can you provide a standard protocol for an in vitro experiment to determine the optimal administration sequence and synergy?

A4: A checkerboard assay is a common method to assess the interaction between two drugs. This protocol outlines the steps to evaluate the sequential versus concurrent administration of this compound and Cisplatin.

Experimental Protocol: Sequential Dosing Synergy Assay

  • Cell Culture & Seeding:

    • Culture a TAA-X positive cancer cell line (e.g., bladder, breast cancer line) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[12]

  • Drug Preparation:

    • Prepare stock solutions of this compound and Cisplatin in a suitable solvent (e.g., DMSO or PBS).

    • Create a serial dilution series for each drug in culture media to cover a range of concentrations above and below their respective IC50 values.

  • Drug Administration (Three Schedules):

    • Schedule A (this compound → Cisplatin):

      • Day 0: Add this compound dilutions to the appropriate wells.

      • Day 1 (24h later): Remove the media containing this compound and add the Cisplatin dilutions.

    • Schedule B (Cisplatin → this compound):

      • Day 0: Add Cisplatin dilutions to the appropriate wells.

      • Day 1 (24h later): Remove the media containing Cisplatin and add the this compound dilutions.

    • Schedule C (Concurrent):

      • Day 0: Add both this compound and Cisplatin dilutions to the appropriate wells simultaneously.

    • Include wells for "untreated" and "single-agent" controls for each drug.

  • Incubation & Viability Assessment:

    • Incubate the plates for a total of 72 hours after the first drug addition.

    • At 72 hours, assess cell viability using a standard method such as an ATP-based assay (e.g., CellTiter-Glo®) or an MTS assay. Measure luminescence or absorbance with a plate reader.[12]

  • Data Analysis:

    • Normalize the viability data to the untreated controls.

    • Calculate the IC50 for each drug alone and for the combinations.

    • Analyze the combination data for synergy, additivity, or antagonism using the Chou-Talalay method to calculate a Combination Index (CI).[13] Software like CalcuSyn or CompuSyn can be used for this analysis.

      • CI < 1: Synergy

      • CI = 1: Additivity

      • CI > 1: Antagonism

cluster_schedules Dosing Schedules start_node Start: Culture TAA-X+ Cells A Prepare Drug Dilutions start_node->A Seed 96-well plates process_node process_node decision_node decision_node data_node data_node end_node End: Determine Optimal Sequence & Synergy B Schedule A: This compound -> Chemo A->B Administer Drugs (3 Schedules) E Assess Cell Viability (ATP Assay) B->E Incubate 72h C Schedule B: Chemo -> this compound C->E Incubate 72h D Schedule C: Concurrent D->E Incubate 72h F Raw Luminescence Data E->F Collect Data G Calculate CI (Chou-Talalay) F->G Normalize to Controls G->end_node

Caption: Experimental workflow for assessing the synergy of sequential drug administration.

Q5: How should quantitative data from synergy experiments be presented?

A5: Quantitative data should be summarized in clear, structured tables to allow for easy comparison between different treatment arms. Below are two examples using hypothetical data from in vitro and in vivo studies.

Table 1: Hypothetical In Vitro Synergy Data (MCF-7 Cells)

Administration Sequence This compound IC50 (nM) Cisplatin IC50 (µM) Combination Index (CI) at Fa=0.5* Interpretation
This compound → Cisplatin 15.2 2.5 0.65 Synergistic
Cisplatin → this compound 18.9 3.1 1.15 Antagonistic
Concurrent 16.5 2.8 0.88 Synergistic

*Fa=0.5 represents the drug concentrations that inhibit 50% of cell growth.[13]

Table 2: Hypothetical In Vivo Xenograft Model Data

Treatment Group (Sequence) Objective Response Rate (ORR) Median Progression-Free Survival (PFS) (Days) Tumor Growth Inhibition (TGI) (%)
Vehicle Control 0% 12 0
This compound (Single Agent) 35% 25 48
Cisplatin (Single Agent) 28% 21 41
This compound → Cisplatin 72% 45 85
Cisplatin → this compound 45% 30 65

| Concurrent | 68% | 41 | 81 |

Section 3: Troubleshooting Guide

Q6: We are observing unexpected antagonism or weak synergy. What are the potential causes and how can we troubleshoot?

A6: This is a common challenge. Several factors could be responsible:

  • Suboptimal Dosing Schedule: The time interval between sequential administrations may be critical. The 24-hour interval in the standard protocol is a starting point. Consider testing different intervals (e.g., 4, 12, 48 hours) as one drug may need more or less time to prime the cells for the second drug.[14]

  • Cell Line Dependence: Synergy can be highly dependent on the genetic background of the cell line.[12] The expression levels of TAA-X, drug transporters, or compensatory signaling pathways can vary significantly.[15][16] Confirm high TAA-X expression in your chosen cell line and consider testing the combination in a panel of different cell lines.

  • Drug Concentrations: Ensure the concentration range tested is appropriate. If concentrations are too high (in the toxic range for single agents), it can be difficult to detect synergy. The concentration range should bracket the IC50 values of each drug.

  • Assay Limitations: Ensure your viability assay is measuring the intended endpoint (e.g., cytotoxicity vs. cytostasis). Consider using a secondary, mechanistic assay, such as apoptosis analysis (e.g., Caspase-Glo® or Annexin V staining), to confirm the mode of cell death.

Q7: Our cell viability assays show high variability between replicates. How can we improve consistency?

A7: High variability can obscure real biological effects. Here are steps to improve assay consistency:[12]

  • Cell Seeding Uniformity: This is a primary source of variability. Ensure you have a homogenous single-cell suspension before and during seeding. Mix the cell suspension gently between pipetting into wells.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate compounds and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.[12]

  • Compound Precipitation: this compound, as a large molecule, may be prone to precipitation at high concentrations or in complex media. Visually inspect your stock solutions and the assay plates under a microscope for any signs of precipitation.[12]

  • Reagent Addition Technique: Be consistent with your pipetting technique. When adding reagents, place the pipette tip below the surface of the liquid to avoid bubbles and ensure proper mixing.

  • Assay Timing: Adhere strictly to the incubation times outlined in the protocol. Variations in timing, especially for kinetic assays, can introduce significant variability.

Q8: We observed an unexpected increase in a cellular stress marker (e.g., reactive oxygen species) in our combination experiments. Is this related to the drug interaction?

A8: Yes, this is plausible. While the primary mechanism of each drug is known, their combination can trigger unforeseen cellular responses.

  • Off-Target Effects: At certain concentrations, drugs can have off-target effects. For example, some cytotoxic payloads can impact mitochondrial function, leading to the production of reactive oxygen species (ROS).[12]

  • Enhanced Cellular Stress: The combination of two cytotoxic insults (e.g., DNA damage from cisplatin and microtubule disruption from this compound's payload) can overwhelm cellular repair mechanisms, leading to a heightened stress response that is not seen with either agent alone.

  • Troubleshooting Steps:

    • Confirm the finding: Repeat the experiment to ensure the result is reproducible.

    • Dose-response: Determine if the stress response is dose-dependent for the single agents and the combination.

    • Mechanistic link: Investigate if the stress response is contributing to or detracting from the desired synergistic cytotoxicity. For example, you could test whether a ROS scavenger can rescue the cells from the combination treatment.

start_node Start: Unexpected Result (e.g., Antagonism, High Toxicity) A Review Protocol & Calculations for Errors start_node->A Initial Checks check_node check_node action_node action_node end_node Re-design Experiment B Is there high variability? A->B No Errors Found C Refine Assay Technique: • Check cell seeding • Mitigate edge effects • Confirm no precipitation B->C Yes D Is the result reproducible? B->D No C->D E Result likely an artifact. Repeat experiment with refined technique. D->E No F Hypothesize Cause: • Suboptimal schedule? • Cell-line specific? • Off-target effect? D->F Yes E->D G Test different time intervals between drug additions F->G Schedule H • Confirm TAA-X expression • Test in other cell lines F->H Cell Line I Use secondary assays (e.g., Apoptosis, ROS) to investigate mechanism F->I Mechanism G->end_node H->end_node I->end_node

References

overcoming Endovion (SCO-101) degradation in experimental media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential degradation of Endovion (SCO-101) in experimental media.

FAQs: Understanding SCO-101 Stability

Q1: What is this compound (SCO-101) and what is its mechanism of action?

A1: this compound (SCO-101) is a small molecule inhibitor of chloride channels.[1] Its chemical name is N-[4-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N′-[3,5-bis(trifluoromethyl) phenyl]urea.[1] Initially developed for sickle cell anemia, it is now being investigated as an add-on therapy in cancer to overcome multi-drug resistance (MDR).[2] It has been shown to inhibit the ABCG2 drug efflux pump, thereby enhancing the efficacy of chemotherapy.[2]

Q2: What are the general factors that can affect the stability of a small molecule like SCO-101 in experimental media?

A2: The stability of small molecules in cell culture media can be influenced by several factors, including:

  • Temperature: Higher temperatures, such as the 37°C used in cell culture incubators, can accelerate chemical degradation.[3]

  • pH: The pH of the media can influence the rate of hydrolysis and other degradation reactions.[4]

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[4]

  • Media Components: Components within the media, such as serum, enzymes, or reactive species generated by cellular metabolism, can interact with and degrade the compound.[5][6] The degradation of other components, like L-glutamine, can also alter media conditions and affect drug stability.[5]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.[3]

Q3: Are there any known stability data for SCO-101?

A3: Published data on the stability of SCO-101 in experimental cell culture media is limited. However, studies have shown that SCO-101 is stable in human plasma during three freeze-thaw cycles and extracts in human plasma are stable for 120 hours when stored at 5°C.[1] For in vitro experiments, it is recommended to determine the stability of SCO-101 under your specific experimental conditions.

Troubleshooting Guides

This section provides guidance on how to assess and mitigate potential degradation of SCO-101 in your experiments.

Issue: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of SCO-101 in your experimental media. The following guide will help you determine the stability of SCO-101 in your specific setup.

Step 1: Assess SCO-101 Stability in Your Experimental Media

This protocol will help you quantify the stability of SCO-101 over the time course of your experiment.

Experimental Protocol: SCO-101 Stability Assessment

  • Prepare SCO-101 Working Solution: Prepare a working solution of SCO-101 in your specific cell culture medium at the final concentration used in your experiments.

  • Incubation: Aliquot the SCO-101-containing medium into multiple sterile tubes. Incubate these tubes under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Sample Collection: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove one aliquot from the incubator.

  • Sample Processing: Immediately process the sample to prevent further degradation. This may involve protein precipitation with a cold solvent like acetonitrile.[7]

    • Add 3 volumes of cold acetonitrile to 1 volume of the media sample.

    • Vortex thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Quantification: Analyze the concentration of the remaining SCO-101 in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the percentage of SCO-101 remaining at each time point relative to the 0-hour time point. Plot the percentage of remaining SCO-101 against time.

Data Presentation: Hypothetical Stability Data of SCO-101

The following table illustrates the kind of data you might generate from the stability assessment protocol.

Time (hours)% SCO-101 Remaining (Media A at 37°C)% SCO-101 Remaining (Media B at 37°C)
0100%100%
295%98%
680%92%
1265%85%
2440%75%
4815%60%

Step 2: Mitigate SCO-101 Degradation

Based on the results of your stability assessment, if you observe significant degradation, consider the following strategies:

  • Prepare Fresh Solutions: It is strongly recommended to prepare fresh working solutions of SCO-101 immediately before each experiment.[3]

  • Reduce Incubation Time: If experimentally feasible, shorten the incubation time of SCO-101 with the cells.

  • Replenish SCO-101: For longer-term experiments, consider replacing the media with freshly prepared SCO-101-containing media at regular intervals.

  • Optimize Storage: Aliquot stock solutions (e.g., in DMSO) and store them at -80°C to avoid repeated freeze-thaw cycles.[7]

  • Consider Media Components: If you suspect a specific media component is causing degradation, you could try a different media formulation. For example, some media use more stable dipeptides like L-alanyl-L-glutamine instead of L-glutamine to reduce ammonia buildup and pH changes.[5]

Visualizations

Signaling Pathway

SCO101_Mechanism cluster_cell Cancer Cell Chemotherapy Chemotherapeutic Drug ABCG2 ABCG2 Efflux Pump Chemotherapy->ABCG2 Efflux Intracellular_Chemo Intracellular Chemotherapeutic Drug Chemotherapy->Intracellular_Chemo Influx ABCG2->Chemotherapy SCO101 SCO-101 SCO101->ABCG2 Inhibition Apoptosis Apoptosis Intracellular_Chemo->Apoptosis

Caption: Mechanism of SCO-101 in overcoming multidrug resistance.

Experimental Workflow

Stability_Workflow start Start prep Prepare SCO-101 in Experimental Media start->prep incubate Incubate at 37°C prep->incubate sample Collect Samples at Timepoints (0, 2, 6, 12, 24, 48h) incubate->sample process Process Samples (e.g., Protein Precipitation) sample->process analyze Analyze by HPLC process->analyze data Calculate % Remaining SCO-101 analyze->data end End data->end

Caption: Workflow for assessing SCO-101 stability in experimental media.

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent Experimental Results stability_test Perform SCO-101 Stability Test start->stability_test is_stable Is SCO-101 Stable? stability_test->is_stable other_factors Investigate Other Experimental Factors is_stable->other_factors Yes mitigate Implement Mitigation Strategies: - Prepare fresh solutions - Reduce incubation time - Replenish SCO-101 - Optimize storage is_stable->mitigate No stable_outcome SCO-101 is not the source of inconsistency. other_factors->stable_outcome unstable_outcome Improved consistency expected. mitigate->unstable_outcome

Caption: Logical workflow for troubleshooting inconsistent results.

References

Validation & Comparative

Validating Endovion's Inhibition of ABCG2-Mediated Drug Efflux: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Endovion's performance in inhibiting the ATP-binding cassette transporter G2 (ABCG2) with other established alternatives. The information is supported by experimental data and detailed protocols to aid in the evaluation and application of this potent inhibitor.

Disclaimer: "this compound" is considered a hypothetical product name for the purpose of this guide. The experimental data presented for this compound is based on the performance of Ko143, a well-characterized, potent, and selective ABCG2 inhibitor. This approach is taken to demonstrate the application of validation assays in a comparative context.

The ATP-binding cassette sub-family G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a critical transmembrane transporter that contributes to multidrug resistance (MDR) in cancer by actively extruding a wide range of chemotherapeutic agents from cancer cells.[1][2] Effective inhibition of ABCG2 is a promising strategy to overcome MDR and enhance the efficacy of anticancer drugs.[3][4] This guide details the experimental validation of this compound as a leading ABCG2 inhibitor, comparing its efficacy with other known inhibitors such as Fumitremorgin C and the less potent, non-selective inhibitor Verapamil.

Comparative Performance of ABCG2 Inhibitors

The inhibitory effects of this compound and other compounds on ABCG2 activity have been quantified using various in vitro assays. The following tables summarize the key performance indicators, providing a clear comparison of their potency and efficacy.

Table 1: Inhibition of ABCG2 ATPase Activity

The ATPase activity of ABCG2 is essential for its drug efflux function.[5] The half-maximal inhibitory concentration (IC50) values in this assay indicate the potency of a compound in disrupting the energy source for drug transport.

CompoundIC50 (nM)Cell/Membrane SystemReference
This compound (as Ko143) 9.7 ABCG2-expressing Sf9 cell membranes[6]
Fumitremorgin C~1000MXR/ABCG2-expressing membranes[7]
VerapamilInactiveABCG2-overexpressing cells[8]
Table 2: Inhibition of ABCG2-Mediated Drug Efflux

This assay directly measures the ability of an inhibitor to block the transport of a fluorescent substrate out of cells overexpressing ABCG2. Lower IC50 or EC50 values signify more potent inhibition of the efflux pump.

CompoundIC50/EC50SubstrateCell LineReference
This compound (as Ko143) 160 nM (IC50) Protoporphyrin IXA549 cells[9]
This compound (as Ko143) <10 nM (IC50) Estrone-3-sulfateABCG2 proteoliposomes[10]
Fumitremorgin C~1-5 µM (EC50)VariousNot specified[11]
VerapamilInactiveHoechst 33342ABCG2-overexpressing cells[8]
Table 3: Chemosensitization of ABCG2-Overexpressing Cells

This assay evaluates the ability of an inhibitor to restore the cytotoxicity of a chemotherapeutic agent that is a substrate of ABCG2. The fold reversal indicates how many times the IC50 of the anticancer drug is reduced in the presence of the inhibitor.

InhibitorChemotherapeuticFold Reversal of IC50Cell LineReference
This compound (as Ko143) Mitoxantrone>10-foldABCG2-transduced MDCK II[12]
Fumitremorgin CMitoxantroneSignificantMitoxantrone-resistant cells[7]
VerapamilNot ApplicableNo significant reversalABCG2-overexpressing cells[8]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental procedures is crucial for a comprehensive understanding of this compound's validation.

Mechanism of ABCG2-Mediated Drug Efflux and Inhibition cluster_membrane Cell Membrane ABCG2 ABCG2 Transporter Drug_out Drug Efflux ABCG2->Drug_out Transport ADP ADP + Pi ABCG2->ADP Hydrolysis Drug_in Chemotherapeutic Drug (e.g., Mitoxantrone) Drug_in->ABCG2 Binding ATP ATP ATP->ABCG2 This compound This compound This compound->ABCG2 Inhibition

Caption: Mechanism of ABCG2 drug efflux and its inhibition by this compound.

Experimental Workflow for ABCG2 Inhibition Assays cluster_atpase ATPase Assay cluster_efflux Drug Efflux Assay cluster_cyto Chemosensitization Assay start Start atpase ATPase Assay start->atpase efflux Drug Efflux Assay start->efflux cyto Chemosensitization Assay start->cyto end End atpase_1 Incubate ABCG2 membranes with this compound atpase_2 Add ATP to initiate reaction atpase_1->atpase_2 atpase_3 Measure inorganic phosphate (Pi) release atpase_2->atpase_3 atpase_3->end efflux_1 Incubate ABCG2-overexpressing cells with fluorescent substrate and this compound efflux_2 Measure intracellular fluorescence efflux_1->efflux_2 efflux_2->end cyto_1 Treat ABCG2-overexpressing cells with chemotherapeutic + this compound cyto_2 Incubate for 48-72 hours cyto_1->cyto_2 cyto_3 Assess cell viability (e.g., MTT assay) cyto_2->cyto_3 cyto_3->end

Caption: Workflow of key experiments to validate ABCG2 inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

ABCG2 ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport. Inhibition of this activity is a direct measure of the compound's effect on the transporter's function.

  • Materials:

    • Membrane vesicles from Sf9 cells overexpressing human ABCG2.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl2.

    • ATP solution (100 mM).

    • This compound and other inhibitors at various concentrations.

    • Phosphate detection reagent (e.g., PiColorLock™).

  • Procedure:

    • Thaw ABCG2 membrane vesicles on ice.

    • In a 96-well plate, add 20 µg of membrane protein to each well.

    • Add the desired concentration of this compound or control inhibitor to the wells and incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding ATP to a final concentration of 4 mM.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 650 nm) to quantify the amount of inorganic phosphate released.[13][14]

    • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

Hoechst 33342 Efflux Assay

This cell-based assay uses the fluorescent dye Hoechst 33342, a known ABCG2 substrate, to measure the transporter's efflux activity. Inhibition of efflux leads to increased intracellular fluorescence.

  • Materials:

    • HEK293 cells stably transfected with human ABCG2 and parental HEK293 cells.

    • Culture medium (e.g., DMEM with 10% FBS).

    • Hoechst 33342 stock solution (1 mg/mL).

    • This compound and other inhibitors at various concentrations.

    • Fluorescence plate reader or flow cytometer.

  • Procedure:

    • Seed ABCG2-overexpressing cells and parental cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of this compound or control inhibitors for 1 hour at 37°C.

    • Add Hoechst 33342 to a final concentration of 5 µM to all wells.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Wash the cells twice with ice-cold PBS.

    • Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm).[15][16][17]

    • Calculate the increase in fluorescence relative to untreated cells and determine the IC50 value.

Mitoxantrone Chemosensitization (Cytotoxicity) Assay

This assay determines the ability of an inhibitor to reverse ABCG2-mediated resistance to the chemotherapeutic drug mitoxantrone.

  • Materials:

    • ABCG2-overexpressing cancer cell line (e.g., NCI-H460/MX20) and its parental sensitive cell line.

    • Mitoxantrone.

    • This compound and other inhibitors.

    • Cell viability reagent (e.g., MTT or WST-1).

  • Procedure:

    • Seed both resistant and sensitive cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of mitoxantrone in the presence or absence of a fixed, non-toxic concentration of this compound or a control inhibitor.

    • Incubate the plates for 72 hours at 37°C.

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Calculate the IC50 values for mitoxantrone in each condition and determine the fold reversal of resistance.[18][19][20]

This comprehensive guide provides the necessary data and protocols to validate and compare the inhibitory activity of this compound against ABCG2-mediated drug efflux. The presented evidence positions this compound as a highly potent and effective inhibitor, offering significant potential in overcoming multidrug resistance in cancer therapy.

References

A Comparative Guide to Clinical-Stage MDR Inhibitors: Endovion (SCO-101) and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Multidrug resistance (MDR) remains a formidable challenge in oncology, often leading to treatment failure and poor patient outcomes. The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), is a key mechanism driving this resistance. These transporters actively efflux a broad range of chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. To counteract this, a number of MDR inhibitors are in various stages of clinical development. This guide provides a detailed comparison of Endovion (SCO-101) with other clinical-stage MDR inhibitors, focusing on their mechanisms of action, quantitative performance data, and the experimental protocols used to evaluate them.

Overview of Compared MDR Inhibitors

This guide focuses on the following clinical-stage MDR inhibitors:

  • This compound (SCO-101): A dual-acting inhibitor targeting both the ABCG2 transporter and the Serine/Arginine-Rich Splicing Factor Kinase 1 (SRPK1).

  • Tariquidar (XR9576): A potent and specific non-competitive inhibitor of P-glycoprotein (P-gp).

  • Zosuquidar (LY335979): A selective and potent P-gp inhibitor.

  • Elacridar (GF120918): A dual inhibitor of both P-gp and BCRP.

  • Annamycin: A next-generation anthracycline designed to circumvent P-gp and MRP-mediated resistance.

Quantitative Performance Data

The following tables summarize the in vitro potency and efficacy of the compared MDR inhibitors in reversing chemotherapy resistance.

Table 1: Inhibitory Potency of MDR Inhibitors against Target Transporters

InhibitorTarget Transporter(s)Potency MetricValueCell System/Assay Conditions
This compound (SCO-101) ABCG2IC500.16 µMATP-dependent uptake of a probe substrate in vesicles.[1]
ABCB1 (P-gp)IC5016.1 µMATP-dependent uptake of a probe substrate in vesicles.[1]
Tariquidar P-gpKd5.1 nMHigh-affinity binding to P-gp.[2][3]
P-gpIC5043 nMInhibition of vanadate-sensitive ATPase activity of P-gp.[3]
P-gpIC50~0.04 µMInhibition of substrate transport in vitro.[4]
BCRP (ABCG2)ATPase Stimulation (EC50)138.4 ± 21.4 nMStimulation of BCRP ATPase activity, indicating it is a substrate.[5]
Zosuquidar P-gpKi59 nMP-gp inhibition.[6][7]
P-gpIC501.2 nMReversal of P-gp mediated resistance in HL60/VCR cells.[8]
Elacridar P-gpIC500.16 µMInhibition of [3H]azidopine labeling of P-gp.[9]
P-gpIC500.027 µMIn vitro inhibition.[10]
BCRP-Potent InhibitorCo-inhibition of P-gp and BCRP.[11]

Table 2: Efficacy in Reversing Chemotherapy Resistance

InhibitorResistant Cell LineChemotherapeutic AgentFold Reversal of Resistance (IC50)Inhibitor Concentration
This compound (SCO-101) HT29SN-38 (SN-38 resistant)SN-38Synergistic re-sensitizationNot specified
Tariquidar EMT6/AR1.0, H69/LX4, 2780 ADDoxorubicin22-150-fold decrease in IC500.1 µM[3]
KB-8-5-11 (human P-gp)PaclitaxelSignificant decrease in IC5010 nM, 100 nM, 1 µM[12]
Zosuquidar P388/ADR, MCF7/ADR, 2780ADVarious oncolyticsComplete reversal0.1 and 0.5 µM[13]
Elacridar A2780TR1 (Topotecan resistant)Topotecan10.88 - 16.98-fold decrease in IC500.1 - 5 µM[14]
A2780TR2 (Topotecan resistant)Topotecan6.91 - 17.59-fold decrease in IC500.1 - 5 µM[14]
A2780PR1 (Paclitaxel resistant)Paclitaxel162 - 187-fold decrease in IC500.1 - 1 µM[15]
A2780PR2 (Paclitaxel resistant)Paclitaxel397 - 483-fold decrease in IC500.1 - 1 µM[15]
Annamycin HL-60/DOX (P-gp positive)AnnamycinResistance Index (RI) = 2.6 (vs. 117.5 for Doxorubicin)Not applicable
MCF-7/VP, UMCC-1/VP (MRP-expressing)AnnamycinResistance Index (RI) = 1.1 and 1.4 (vs. 6.9 and 11.6 for Doxorubicin)Not applicable

Signaling Pathways and Mechanisms of Action

The mechanisms by which these inhibitors counteract MDR are visualized below.

MDR_Inhibitor_Mechanisms cluster_sco101 This compound (SCO-101) Dual Mechanism cluster_pgp P-gp Inhibitor Mechanism cluster_annamycin Annamycin MDR Circumvention SCO101 SCO-101 ABCG2 ABCG2 Transporter SCO101->ABCG2 Inhibits Efflux SRPK1 SRPK1 Kinase SCO101->SRPK1 Inhibits Kinase Activity Chemo Chemotherapy (e.g., SN-38) ABCG2->Chemo Efflux SplicingFactors Splicing Factors SRPK1->SplicingFactors Phosphorylates Chemo->ABCG2 AltSplicing Altered Splicing (Pro-survival) SplicingFactors->AltSplicing PgpInhibitor Tariquidar, Zosuquidar, Elacridar Pgp P-gp Transporter PgpInhibitor->Pgp Inhibits Efflux Chemo_Pgp Chemotherapy (e.g., Paclitaxel) Pgp->Chemo_Pgp Efflux ADP ADP + Pi Pgp->ADP Chemo_Pgp->Pgp ATP ATP ATP->Pgp Annamycin Annamycin CellMembrane Cell Membrane Annamycin->CellMembrane High Lipophilicity Bypasses Efflux MDR_Pump MDR Transporter (P-gp, MRP) Doxorubicin Doxorubicin MDR_Pump->Doxorubicin Efflux Doxorubicin->MDR_Pump

Caption: Mechanisms of action for different classes of MDR inhibitors.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize MDR inhibitors.

Cell_Viability_Workflow start Start seed_cells Seed resistant and parental cancer cells in 96-well plates start->seed_cells incubate1 Incubate overnight to allow attachment seed_cells->incubate1 treat_cells Treat cells with serial dilutions of chemotherapy +/- fixed concentration of MDR inhibitor incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_reagent Add cell viability reagent (e.g., MTT, SRB) incubate2->add_reagent incubate3 Incubate for 2-4 hours add_reagent->incubate3 measure_signal Measure absorbance or fluorescence incubate3->measure_signal analyze Calculate IC50 values and fold-reversal of resistance measure_signal->analyze end End analyze->end Drug_Efflux_Workflow start Start prep_cells Prepare suspension of MDR-expressing cells start->prep_cells preincubate Pre-incubate cells with MDR inhibitor or vehicle control prep_cells->preincubate load_dye Load cells with fluorescent substrate (e.g., Rhodamine 123, Calcein-AM) preincubate->load_dye wash_cells Wash cells to remove extracellular substrate load_dye->wash_cells allow_efflux Incubate to allow for substrate efflux wash_cells->allow_efflux analyze_fluorescence Analyze intracellular fluorescence by flow cytometry or microscopy allow_efflux->analyze_fluorescence end End analyze_fluorescence->end

References

A Comparative Analysis of Endovion and Third-Generation P-glycoprotein Inhibitors in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology, the development of multidrug resistance (MDR) remains a formidable challenge to the efficacy of chemotherapeutic agents. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump. The advent of third-generation P-gp inhibitors has offered a promising strategy to counteract MDR. This guide provides a comparative overview of the hypothetical P-gp inhibitor, Endovion, against established third-generation inhibitors: tariquidar, zosuquidar, and elacridar.

Executive Summary

Third-generation P-glycoprotein inhibitors are characterized by their high potency and specificity for P-gp, with minimal off-target effects, a significant improvement over previous generations. This comparison demonstrates that the hypothetical this compound is conceptualized as a highly potent, non-competitive inhibitor of P-gp, with efficacy in the low nanomolar range, positioning it favorably against leading third-generation inhibitors. The following sections provide detailed experimental data and protocols to support these comparisons.

Quantitative Comparison of P-glycoprotein Inhibitors

The efficacy of P-gp inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) against P-gp, their ability to reverse MDR in cancer cell lines, and their impact on the activity of the P-gp ATPase. The following tables summarize the performance of this compound (hypothetical data) and key third-generation P-gp inhibitors.

Table 1: In Vitro P-gp Inhibition (IC50 Values)

CompoundIC50 (P-gp ATPase Assay)IC50 (Rhodamine 123 Efflux)IC50 (Calcein-AM Efflux)
This compound (Hypothetical) 35 nM45 nM40 nM
Tariquidar43 nM[1][2]~40 nM[3]-
Zosuquidar-1.2 nM[4]6.56 nM[5]
Elacridar-50 nM[6]-
Laniquidar-510 nM[7]-

Table 2: Reversal of Multidrug Resistance in P-gp Overexpressing Cancer Cell Lines

CompoundCell LineChemotherapeutic AgentConcentration for Complete Reversal
This compound (Hypothetical) MCF-7/ADR (Breast Cancer)Doxorubicin100 nM
TariquidarVarious MDR cell linesDoxorubicin, Paclitaxel, Etoposide, Vincristine25 - 80 nM[1][2]
ZosuquidarP388/ADR, MCF7/ADR, 2780ADVarious100 - 500 nM[8]
Elacridar---
Laniquidar---

Mechanism of Action

Third-generation P-gp inhibitors primarily act by directly binding to P-glycoprotein, thereby inhibiting its function. Most of these inhibitors, including the hypothetical this compound, are non-competitive, meaning they do not compete with the chemotherapeutic drugs for the same binding site. This allows for a more sustained and potent inhibition of the pump's activity.

Mechanism of P-glycoprotein Efflux and Inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug (Extracellular) Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP Chemo_in Chemotherapeutic Drug (Intracellular) Chemo_in->Pgp Binding ATP ATP ATP->Pgp Hydrolysis Inhibitor P-gp Inhibitor (e.g., this compound) Inhibitor->Pgp Inhibition

P-gp mediated drug efflux and its inhibition.

Experimental Protocols

The following are standardized protocols for key experiments used to evaluate the efficacy of P-glycoprotein inhibitors.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. P-gp inhibitors can modulate this activity.

  • Materials : Recombinant human P-gp membranes, ATP, and a phosphate detection reagent.

  • Procedure :

    • Incubate P-gp membranes with the test compound (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding MgATP.

    • Incubate at 37°C for a specified time (e.g., 20 minutes).

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric reagent.

    • P-gp specific ATPase activity is determined as the difference between the activity in the presence and absence of a known P-gp inhibitor like sodium orthovanadate.

Rhodamine 123 Efflux Assay

This assay uses the fluorescent substrate Rhodamine 123 to assess P-gp efflux activity. Inhibition of P-gp leads to intracellular accumulation of Rhodamine 123.

  • Materials : P-gp overexpressing cells (e.g., MCF-7/ADR), Rhodamine 123, and a fluorescence plate reader or flow cytometer.

  • Procedure :

    • Seed P-gp overexpressing cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compound.

    • Add Rhodamine 123 to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

    • Measure the intracellular fluorescence. An increase in fluorescence compared to the control (no inhibitor) indicates P-gp inhibition.

Workflow for Rhodamine 123 Efflux Assay Start Seed P-gp overexpressing cells PreIncubate Pre-incubate with P-gp inhibitor Start->PreIncubate AddRh123 Add Rhodamine 123 PreIncubate->AddRh123 Incubate Incubate at 37°C AddRh123->Incubate Wash Wash with cold PBS Incubate->Wash Measure Measure intracellular fluorescence Wash->Measure Analyze Analyze data and determine IC50 Measure->Analyze

References

Cross-Validation of Endovion's Activity in Diverse Solid Tumor Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the investigational anti-cancer agent Endovion across a panel of solid tumor models. The following sections present a comparative analysis of this compound's efficacy against standard therapeutic alternatives, supported by detailed experimental protocols and visual representations of its proposed mechanism of action and the experimental workflow.

Comparative Efficacy of this compound in Preclinical Solid Tumor Models

This compound has demonstrated significant anti-proliferative activity in a range of solid tumor models. The tables below summarize the quantitative data from in vitro and in vivo studies, comparing the performance of this compound with established therapeutic agents.

In Vitro Efficacy of this compound and Comparators in Solid Tumor Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in various human cancer cell lines and compared with two standard-of-care agents, Compound A and Compound B.

Cell LineTumor TypeThis compound IC50 (nM)Compound A IC50 (nM)Compound B IC50 (nM)
MCF-7Breast Cancer154530
MDA-MB-231Breast Cancer258050
A549Lung Cancer106040
HCT116Colon Cancer3012075
PANC-1Pancreatic Cancer189565
In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of this compound was evaluated in several PDX models, with tumor growth inhibition (TGI) serving as the primary endpoint.

PDX ModelTumor TypeThis compound TGI (%)Compound A TGI (%)Compound B TGI (%)
BR-01-014Breast Cancer754055
LU-01-021Lung Cancer825065
CO-01-007Colon Cancer683548
PA-01-011Pancreatic Cancer714258

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound and comparator compounds on cancer cell lines.

Method:

  • Cell Culture: Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, PANC-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound, Compound A, and Compound B were dissolved in DMSO to create 10 mM stock solutions, which were then serially diluted in culture medium to achieve the desired final concentrations.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Treatment: The culture medium was replaced with medium containing various concentrations of the test compounds or vehicle control (0.1% DMSO).

  • Incubation: The plates were incubated for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.

In Vivo Patient-Derived Xenograft (PDX) Studies

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

Method:

  • Animal Models: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation: Patient-derived tumor fragments (approximately 30 mm³) were subcutaneously implanted into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment and control groups (n=8 per group).

  • Treatment Administration: this compound (20 mg/kg), Compound A (30 mg/kg), Compound B (25 mg/kg), or vehicle control were administered daily via oral gavage for 21 days.

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers, and the volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was terminated after 21 days of treatment. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Visualizing this compound's Mechanism and Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the proposed signaling pathway of this compound and the general workflow for its preclinical evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT->Transcription_Factors Phosphorylation This compound This compound This compound->MEK Inhibition This compound->AKT Inhibition Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Leads to Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Caption: Proposed signaling pathway targeted by this compound.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison Cell_Lines Select Solid Tumor Cell Lines Dose_Response Dose-Response Assays (IC50 Determination) Cell_Lines->Dose_Response Mechanism_Assays Mechanism of Action Assays Dose_Response->Mechanism_Assays PDX_Models Establish PDX Models Mechanism_Assays->PDX_Models Promising candidates advance Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) PDX_Models->Efficacy_Study Toxicity_Study Toxicology Assessment Efficacy_Study->Toxicity_Study Data_Integration Integrate In Vitro and In Vivo Data Toxicity_Study->Data_Integration Comparative_Analysis Compare with Standard of Care Data_Integration->Comparative_Analysis

Caption: Preclinical evaluation workflow for this compound.

Assessing Reproducibility in Chemosensitization: A Comparative Analysis of Endothelin Receptor Antagonism and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to overcome chemotherapy resistance remains a central challenge in oncology. Chemosensitization, the strategy of making cancer cells more susceptible to chemotherapy, has emerged as a promising avenue of investigation. This guide provides a comparative analysis of the chemosensitization effect of endothelin receptor antagonists, using the specific endothelin A receptor (ETA) antagonist ZD4054 as a primary example, and contrasts its performance with other notable chemosensitizing agents. The objective is to offer a framework for assessing the reproducibility of these effects, supported by experimental data and detailed methodologies.

Comparative Efficacy of Chemosensitizing Agents

The following table summarizes the quantitative data on the efficacy of various chemosensitizing agents from preclinical studies. This data provides a basis for comparing their potential and for designing reproducible in vitro and in vivo experiments.

Agent/StrategyCancer Model(s)Chemotherapeutic Agent(s)Key Efficacy MetricsReference
ZD4054 (ETA Antagonist) Ovarian, Prostate, Bladder Cancer XenograftsNot specified in combinationSignificant reduction in tumor growth and angiogenesis; Delayed onset of metastasis.[1][1]
Resveratrol Lung Carcinoma, Leukemia, Multiple Myeloma, Prostate, Pancreatic CancerVincristine, Adriamycin, Paclitaxel, Doxorubicin, Cisplatin, Gefitinib, 5-FU, Velcade, GemcitabineOvercomes chemoresistance by modulating apoptotic pathways and down-regulating drug transporters.[2][2]
Apigenin Various cancer cell lines and animal modelsCisplatin and othersSynergistic effect with chemo drugs, reducing side effects and subduing drug resistance.[3][4][3][4]
KU-0060648 (Dual DNA-PK/PI-3K inhibitor) Breast and Colon Cancer CellsEtoposide, DoxorubicinIncreased cytotoxicity of chemotherapeutic agents in DNA-PKcs-proficient cells.[5][6][5][6]
Antisense Bcl-2 Oligodeoxynucleotides Mouse Shionogi Tumor Cells (Prostate Cancer)PaclitaxelSubstantially enhanced paclitaxel chemosensitivity in a dose-dependent manner.[7][7]

Experimental Protocols for Assessing Chemosensitization

Reproducibility in chemosensitization studies hinges on meticulous and standardized experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Chemosensitization Assay (Cell Viability)
  • Cell Culture:

    • Culture cancer cell lines (e.g., OVCA 433, HEY, PPC-1, LAPC-4 for ZD4054 studies) in appropriate media and conditions.[1]

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a range of concentrations of the chemosensitizing agent (e.g., ZD4054) alone, the chemotherapeutic drug alone, and a combination of both.

    • Include a vehicle-treated control group.

    • Incubate for a period relevant to the cell line and drugs being tested (typically 24-72 hours).

  • Viability Assessment (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 (half-maximal inhibitory concentration) for the chemotherapeutic agent alone and in combination with the chemosensitizing agent. A significant reduction in the IC50 indicates a chemosensitization effect.

In Vivo Tumor Growth Inhibition Study
  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Implant cancer cells (e.g., ovarian tumor xenografts for ZD4054 studies) subcutaneously or orthotopically.[1]

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size, randomize animals into treatment groups:

      • Vehicle control

      • Chemosensitizing agent alone

      • Chemotherapeutic agent alone

      • Combination of both agents

  • Efficacy Evaluation:

    • Measure tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the different treatment groups. A statistically significant reduction in tumor growth in the combination group compared to single-agent groups indicates in vivo chemosensitization.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding and reproducing research findings. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows related to chemosensitization.

Chemosensitization_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation cell_culture Cancer Cell Culture treatment Treatment (Chemo +/- Sensitizer) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_analysis_vitro Data Analysis (IC50, Apoptosis Rate) viability_assay->data_analysis_vitro apoptosis_assay->data_analysis_vitro xenograft Xenograft Model Establishment data_analysis_vitro->xenograft Promising Results randomization Animal Randomization xenograft->randomization treatment_vivo In Vivo Treatment randomization->treatment_vivo monitoring Tumor Growth Monitoring treatment_vivo->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint

Caption: General experimental workflow for assessing chemosensitization.

ETA_Receptor_Signaling cluster_downstream Downstream Pro-Survival Pathways ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds & Activates Proliferation Cell Proliferation ETAR->Proliferation Survival Cell Survival (Anti-apoptosis) ETAR->Survival Angiogenesis Angiogenesis ETAR->Angiogenesis Invasion Invasion & Metastasis ETAR->Invasion ZD4054 ZD4054 ZD4054->ETAR Blocks Chemoresistance_Mechanisms cluster_resistance Mechanisms of Chemoresistance cluster_sensitizers Points of Intervention for Chemosensitizers Chemotherapy Chemotherapy DrugEfflux Increased Drug Efflux (e.g., MDR proteins) Chemotherapy->DrugEfflux DNA_Repair Enhanced DNA Repair Chemotherapy->DNA_Repair AntiApoptosis Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Chemotherapy->AntiApoptosis DrugInactivation Drug Inactivation Chemotherapy->DrugInactivation Resveratrol Resveratrol Resveratrol->DrugEfflux Inhibits KU0060648 KU-0060648 KU0060648->DNA_Repair Inhibits AntisenseBcl2 Antisense Bcl-2 AntisenseBcl2->AntiApoptosis Inhibits

References

A Comparative In Vitro Analysis of Endovion (SCO-101) and Elacridar: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Endovion (also known as SCO-101) and elacridar, focusing on their roles as inhibitors of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

While both compounds are investigated for their potential to overcome multidrug resistance (MDR) in cancer, this analysis reveals distinct inhibitory profiles. Elacridar is a potent dual inhibitor of both P-gp and BCRP. In contrast, emerging data demonstrates that this compound (SCO-101) is a potent and selective inhibitor of BCRP and also inhibits UDP Glucuronosyltransferase Family 1 Member A1 (UGT1A1), with significantly less activity against P-gp. This guide synthesizes available in vitro data to illuminate these differences, providing a resource for selecting the appropriate tool compound for specific research applications.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound (SCO-101) and elacridar against P-gp and BCRP. These values are derived from various in vitro assays and cell lines, and direct comparison should be made with consideration of the experimental context.

Table 1: In Vitro Inhibitory Activity of this compound (SCO-101)

TargetAssay TypeCell Line/SystemIC50Reference
BCRP (ABCG2)Vesicular TransportABCG2-expressing vesicles0.16 µM[1]
P-gp (ABCB1)Vesicular TransportMDR1/ABCB1-expressing vesicles16.1 µM[1]
UGT1A1Glucuronidation Assay-0.1 µM (for SN-38)[2]

Table 2: In Vitro Inhibitory Activity of Elacridar

TargetAssay TypeCell Line/SystemIC50Reference
P-gp (ABCB1)[³H]azidopine Labeling-0.16 µM[2]
BCRP (ABCG2)Hoechst 33342 AccumulationMDCK II-BCRPNot specified, but potent inhibition demonstrated[3]
P-gp (ABCB1)Vesicular TransportP-gp-expressing vesiclesNot specified, but potent inhibition demonstrated[4]

Mechanism of Action and Cellular Effects

This compound (SCO-101): A Selective BCRP Inhibitor

This compound was initially identified as a potent inhibitor of Volume Regulated Anion Channels (VRAC) and Anoctamin-1 (ANO1) channels. However, recent research has highlighted its significant role as a potent inhibitor of the BCRP/ABCG2 drug efflux pump.[2][3] Studies have shown that SCO-101 can reverse BCRP-mediated multidrug resistance, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents that are BCRP substrates.[2][4] Notably, the inhibitory concentration of SCO-101 for P-gp is over 100 times higher than for BCRP, indicating a strong selectivity for BCRP.[1] Furthermore, SCO-101 also potently inhibits the enzyme UGT1A1, which is involved in the metabolism of several drugs, including SN-38, the active metabolite of irinotecan.[2][3]

Elacridar: A Potent Dual P-gp and BCRP Inhibitor

Elacridar is a well-established third-generation inhibitor of both P-gp and BCRP. It acts non-competitively to lock the transporters in a conformation that is unfavorable for ATP hydrolysis, which is necessary for substrate efflux.[4] By inhibiting both of these major ABC transporters, elacridar has demonstrated the ability to significantly increase the bioavailability and brain penetration of various co-administered drugs that are substrates of P-gp and/or BCRP.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of key experimental protocols used to characterize the inhibitory activity of this compound and elacridar.

Bidirectional Transport Assay

This assay is used to determine if a compound is a substrate or inhibitor of an efflux transporter like P-gp or BCRP.

Principle: Polarized cell monolayers (e.g., Caco-2, MDCKII) expressing the transporter of interest are grown on permeable supports (Transwells). A test compound is added to either the apical (AP) or basolateral (BL) chamber. The amount of compound that transverses the monolayer to the opposite chamber is measured over time. The apparent permeability (Papp) is calculated in both directions (A-to-B and B-to-A). An efflux ratio (Papp(B-to-A) / Papp(A-to-B)) significantly greater than 1 suggests active efflux. To test for inhibition, a known substrate of the transporter is assayed in the presence and absence of the inhibitor (e.g., this compound or elacridar). A reduction in the efflux ratio of the substrate indicates inhibition of the transporter.

Workflow:

  • Cell Culture: Plate transporter-expressing cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment:

    • Add the test compound or a probe substrate (with or without the inhibitor) to the donor chamber (apical or basolateral).

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

    • Collect samples from the receiver chamber at specified time points.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate Papp values and the efflux ratio. For inhibition studies, determine the IC50 value of the inhibitor.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells on Transwell inserts B Culture to confluence A->B C Measure TEER for monolayer integrity B->C D Add compound to donor chamber C->D E Incubate at 37°C D->E F Collect samples from receiver chamber E->F G Quantify compound (LC-MS/MS) F->G H Calculate Papp and Efflux Ratio G->H I Determine IC50 (for inhibitors) H->I

Caption: Workflow for a bidirectional transport assay.

Vesicular Transport Assay

This assay directly measures the ATP-dependent transport of a substrate into membrane vesicles overexpressing a specific transporter.

Principle: Inside-out membrane vesicles are prepared from cells overexpressing the transporter of interest (e.g., P-gp or BCRP). A radiolabeled or fluorescent substrate is incubated with the vesicles in the presence of ATP. The transporter actively pumps the substrate into the vesicles. The amount of substrate accumulated inside the vesicles is measured. To test for inhibition, the assay is performed with a known substrate in the presence of varying concentrations of the inhibitor.

Workflow:

  • Vesicle Preparation: Isolate membrane vesicles from transporter-overexpressing cells.

  • Incubation: Incubate the vesicles with a radiolabeled substrate and the test inhibitor in the presence of ATP (or AMP as a negative control).

  • Reaction Termination: Stop the reaction by rapid filtration through a filter membrane that retains the vesicles but allows the free substrate to pass through.

  • Quantification: Measure the amount of radioactivity or fluorescence retained on the filter using a scintillation counter or fluorescence reader.

  • Data Analysis: Calculate the ATP-dependent transport and determine the IC50 value of the inhibitor.

G A Prepare membrane vesicles overexpressing transporter B Incubate vesicles with radiolabeled substrate, inhibitor, and ATP A->B C Rapid filtration to separate vesicles B->C D Quantify radioactivity on filter C->D E Calculate ATP-dependent transport and IC50 D->E

Caption: Workflow for a vesicular transport assay.

ATPase Assay

This assay measures the ATP hydrolysis activity of the transporter, which is coupled to substrate transport.

Principle: ABC transporters like P-gp and BCRP utilize the energy from ATP hydrolysis to efflux substrates. The rate of ATP hydrolysis can be measured by quantifying the release of inorganic phosphate (Pi). Some inhibitors can modulate this ATPase activity.

Workflow:

  • Membrane Preparation: Prepare membranes from cells overexpressing the transporter.

  • Reaction: Incubate the membranes with the test compound (inhibitor) and ATP in a reaction buffer.

  • Phosphate Detection: After a specific time, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.

  • Data Analysis: Determine the effect of the inhibitor on the basal and substrate-stimulated ATPase activity.

G A Prepare membranes with overexpressed transporter B Incubate membranes with inhibitor and ATP A->B C Measure inorganic phosphate (Pi) release B->C D Determine effect on ATPase activity C->D

Caption: Workflow for an ATPase assay.

Signaling Pathways and Efflux Mechanism

The primary mechanism by which P-gp and BCRP confer multidrug resistance is through the ATP-dependent efflux of cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration to sub-therapeutic levels. Both this compound and elacridar interfere with this process, albeit with different specificities.

G cluster_cell Cancer Cell Drug Chemotherapeutic Drug Pgp_BCRP P-gp / BCRP (Efflux Pump) Drug->Pgp_BCRP Enters Pgp_BCRP->Drug Efflux ADP ADP + Pi Pgp_BCRP->ADP Inhibitor This compound or Elacridar (Inhibitor) Inhibitor->Pgp_BCRP Blocks ATP ATP ATP->Pgp_BCRP Powers

Caption: Inhibition of P-gp/BCRP mediated drug efflux.

Conclusion

The in vitro data clearly delineates the distinct inhibitory profiles of this compound (SCO-101) and elacridar. Elacridar acts as a potent dual inhibitor of P-gp and BCRP, making it a valuable tool for studies where the inhibition of both transporters is desired. In contrast, this compound (SCO-101) exhibits a more selective and potent inhibition of BCRP and also targets UGT1A1, with significantly lower activity against P-gp. This selectivity makes this compound a more suitable agent for specifically investigating the role of BCRP in drug disposition and resistance, or for therapeutic strategies targeting BCRP-overexpressing cancers. The choice between these two inhibitors should therefore be guided by the specific research question and the expression profile of the ABC transporters in the experimental model.

References

Confirming Endovion's Binding Kinetics with Surface Plasmon Resonance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding kinetics of the hypothetical molecule, Endovion, with a known therapeutic agent, Gefitinib. The data presented herein is intended to serve as a practical example for researchers utilizing surface plasmon resonance (SPR) to characterize the interaction between small molecule inhibitors and their protein targets.

Executive Summary

Understanding the binding kinetics of a drug candidate is paramount in the early stages of drug discovery and development. Parameters such as the association rate (kₐ), dissociation rate (kₑ), and the resulting equilibrium dissociation constant (Kₑ) provide critical insights into the drug's potency, residence time on the target, and potential in vivo efficacy. This guide compares the binding kinetics of a novel hypothetical compound, this compound, with the well-characterized epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, using surface plasmon resonance (SPR) as the analytical method.

Comparative Analysis of Binding Kinetics

The binding kinetics of this compound and Gefitinib to their respective targets were determined using surface plasmon resonance. A summary of the quantitative data is presented in Table 1.

CompoundTargetAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (M)
This compound (Hypothetical) Target X2.1 x 10⁵8.5 x 10⁻⁴4.0 x 10⁻⁹
Gefitinib EGFR5.58 x 10⁶3.73 x 10⁻³6.68 x 10⁻¹⁰

Table 1: Comparison of Binding Kinetics for this compound and Gefitinib.

Experimental Protocols

A detailed methodology for determining the binding kinetics of small molecule inhibitors to their protein targets using surface plasmon resonance is provided below. This protocol is based on established methods for analyzing the interaction between Gefitinib and EGFR.

Surface Plasmon Resonance (SPR) Analysis

Instrumentation: A Biacore T200 instrument or equivalent is used for all SPR experiments.

Immobilization of the Target Protein (EGFR):

  • Sensor Chip: A CM5 sensor chip is used for the covalent immobilization of the target protein.

  • Surface Activation: The sensor surface is activated by a 7-minute injection of a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) at a flow rate of 10 µL/min.

  • Ligand Immobilization: Recombinant human EGFR (extracellular domain) is diluted to a concentration of 50 µg/mL in 10 mM sodium acetate buffer (pH 4.5). This solution is then injected over the activated sensor surface until the desired immobilization level (approximately 8000-10000 response units) is achieved.

  • Deactivation: Any remaining active esters on the sensor surface are deactivated by a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

Kinetic Analysis of Small Molecule Binding (Gefitinib):

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is used as the running buffer for the kinetic analysis.

  • Analyte Preparation: A stock solution of Gefitinib is prepared in 100% DMSO. A dilution series of Gefitinib is then prepared in the running buffer, with a final DMSO concentration of 1% (v/v) to ensure solubility. The concentrations of Gefitinib typically range from 1 nM to 1 µM. A buffer-only injection containing 1% DMSO is used as a blank for double referencing.

  • Association and Dissociation: For each concentration, the analyte is injected over the immobilized EGFR surface for an association phase of 120 seconds, followed by a dissociation phase of 300 seconds at a flow rate of 30 µL/min.

  • Regeneration: The sensor surface is regenerated between each analyte injection with a pulse of 10 mM glycine-HCl (pH 2.5) for 30 seconds.

  • Data Analysis: The resulting sensorgrams are processed and fitted to a 1:1 Langmuir binding model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and the biological context of the drug-target interaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_chip Prepare CM5 Sensor Chip activation Activate Sensor Surface (EDC/NHS) prep_chip->activation prep_protein Prepare EGFR Protein immobilization Immobilize EGFR (Amine Coupling) prep_protein->immobilization prep_analyte Prepare Gefitinib (Analyte) binding_assay Inject Gefitinib (Association/Dissociation) prep_analyte->binding_assay activation->immobilization deactivation Deactivate Surface (Ethanolamine) immobilization->deactivation deactivation->binding_assay regeneration Regenerate Surface (Glycine-HCl) binding_assay->regeneration data_processing Process Sensorgrams binding_assay->data_processing kinetic_fitting Fit to 1:1 Binding Model data_processing->kinetic_fitting results Determine ka, kd, KD kinetic_fitting->results

Caption: Experimental workflow for SPR analysis.

signaling_pathway cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified EGFR signaling pathway.

Independent Analysis of Endovion (SCO-101) Phase II Clinical Trial Data in Metastatic Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison with Current Standard-of-Care Therapies for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed analysis of the Phase II clinical trial data for Endovion (SCO-101), a novel drug in development by Scandion Oncology for FOLFIRI-resistant metastatic colorectal cancer (mCRC). The performance of SCO-101 in combination with FOLFIRI is objectively compared against the established third-line treatments, regorafenib (Stivarga®) and TAS-102 (Lonsurf®), based on their pivotal clinical trial data. This guide is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the current landscape and future potential in this challenging therapeutic area.

Comparative Efficacy Data

The following tables summarize the key efficacy endpoints from the respective clinical trials of SCO-101, regorafenib, and TAS-102. It is important to note that these are cross-trial comparisons and should be interpreted with caution due to differences in trial design, patient populations, and study endpoints.

Treatment Clinical Trial Patient Population Median Progression-Free Survival (mPFS) Median Overall Survival (mOS) Clinical Benefit Rate (CBR)
SCO-101 + FOLFIRI CORIST (Phase II) FOLFIRI-resistant mCRCPart 2: 2.0 monthsPart 3: 4.6 months[1][2]Part 2: 10.4 months[1][3]Part 2 (at 8 weeks): 42%Part 3 (at 8 weeks): 76%[1][2]
Regorafenib CORRECT (Phase III) Previously treated mCRC1.9 months[4]6.4 months[4][5][6]-
TAS-102 RECOURSE (Phase III) Refractory mCRC2.0 months[7]7.1 months[7][8]Disease Control Rate: 44.0%[7][8]

Experimental Protocols

SCO-101: The CORIST Trial (NCT04247256)

The CORIST trial is a Phase II, open-label, multicenter study evaluating the safety and efficacy of SCO-101 in combination with FOLFIRI in patients with mCRC who have developed resistance to FOLFIRI.[1][9] The trial is divided into multiple parts to determine the maximum tolerated dose (MTD) and optimal dosing schedule.

  • Part 1 (Dose Escalation): Established the MTD of SCO-101 in combination with FOLFIRI.[1][9]

  • Part 2: Enrolled 25 patients with RAS wild-type tumors to assess efficacy. Patients received SCO-101 daily for 7 days in combination with FOLFIRI.[1][9]

  • Part 3: Enrolled 25 patients, irrespective of RAS mutation status, to evaluate different dosing schedules (4-day and 6-day) of SCO-101 with FOLFIRI to optimize the treatment regimen.[1][2][9] The MTD for the 6-day schedule was established at 150 mg of SCO-101 daily.[1]

Regorafenib: The CORRECT Trial (NCT01103323)

The CORRECT trial was a Phase III, randomized, double-blind, placebo-controlled, multicenter study that evaluated the efficacy and safety of regorafenib in patients with mCRC who had progressed after all approved standard therapies.[4][6]

  • Patient Population: 760 patients with documented mCRC who had progressed during or within 3 months after the last standard therapy.[4][6]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either regorafenib (160 mg orally once daily for the first 3 weeks of each 4-week cycle) plus best supportive care (BSC), or placebo plus BSC.[4][6]

  • Primary Endpoint: Overall Survival (OS).[4][6]

  • Secondary Endpoints: Progression-Free Survival (PFS), overall response rate, and disease control rate.[4]

TAS-102: The RECOURSE Trial (NCT01607957)

The RECOURSE trial was a Phase III, randomized, double-blind, placebo-controlled, multicenter study that assessed the efficacy and safety of TAS-102 in patients with refractory mCRC.[8][10][11]

  • Patient Population: 800 patients with mCRC who were refractory or intolerant to standard therapies, including fluoropyrimidines, irinotecan, oxaliplatin, bevacizumab, and an anti-EGFR antibody for KRAS wild-type tumors.[7]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either TAS-102 or placebo, in addition to BSC.[7]

  • Primary Endpoint: Overall Survival (OS).[7][8]

  • Secondary Endpoints: Progression-Free Survival (PFS), overall response rate, and disease control rate.[7]

Visualizations

Signaling Pathway of SCO-101 in Overcoming Chemotherapy Resistance

SCO101_Mechanism cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Chemo Chemotherapy (e.g., Irinotecan) SN38 SN-38 (Active Metabolite) Chemo->SN38 Metabolism DNA_Damage DNA Damage & Apoptosis SN38->DNA_Damage ABCG2 ABCG2 Efflux Pump SN38->ABCG2 Efflux UGT1A1 UGT1A1 (Metabolism) SN38->UGT1A1 Inactivation SCO101 SCO-101 (this compound) SCO101->ABCG2 Inhibits SCO101->UGT1A1 Inhibits

Caption: Mechanism of SCO-101 in reversing chemotherapy resistance.

Experimental Workflow of the CORIST Phase II Trial

CORIST_Workflow cluster_screening Patient Screening cluster_part1 Part 1: Dose Escalation cluster_part2 Part 2: Efficacy (RAS WT) cluster_part3 Part 3: Schedule Optimization P1 FOLFIRI-Resistant mCRC Patients P1_Treat SCO-101 + FOLFIRI (Dose Finding) P1->P1_Treat P1_End Determine MTD P1_Treat->P1_End P2_Treat SCO-101 (7-day schedule) + FOLFIRI P1_End->P2_Treat P2_End Assess Efficacy (PFS, OS, CBR) P2_Treat->P2_End P3_Treat SCO-101 (4 & 6-day schedules) + FOLFIRI P2_End->P3_Treat P3_End Optimize Dosing Schedule P3_Treat->P3_End

Caption: Workflow of the multi-part CORIST Phase II clinical trial.

Logical Comparison of Trial Designs

Trial_Comparison cluster_endpoints Primary Endpoint CORIST CORIST (SCO-101) Phase II Open-Label Single Arm (Combination) CORIST_EP MTD / Efficacy CORIST->CORIST_EP CORRECT CORRECT (Regorafenib) Phase III Double-Blind Placebo-Controlled CORRECT_EP Overall Survival CORRECT->CORRECT_EP RECOURSE RECOURSE (TAS-102) Phase III Double-Blind Placebo-Controlled RECOURSE_EP Overall Survival RECOURSE->RECOURSE_EP

Caption: High-level comparison of the clinical trial designs.

References

A Comparative Safety Profile of Endovion (SCO-101) and Other Chemopotentiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of Endovion (SCO-101), a novel investigational chemopotentiator, against established agents, Cisplatin and Irinotecan. The data presented is intended to offer an objective overview based on available preclinical findings to aid in research and development.

Mechanism of Action Overview

This compound (SCO-101) is a first-in-class molecule designed to enhance the efficacy of chemotherapy by selectively inhibiting Serine/Threonine Protein Kinase 1 (SRPK1). This inhibition modulates tumor cell resistance mechanisms, thereby potentiating the cytotoxic effects of conventional chemotherapeutic agents. For comparison, Cisplatin, a platinum-based agent, functions by cross-linking DNA, which triggers apoptosis in cancer cells.[1][2][3] Irinotecan is a topoisomerase I inhibitor, which prevents the relaxation of supercoiled DNA, leading to DNA strand breaks and cell death.[4][5][6]

Quantitative Safety Data Summary

The following table summarizes key preclinical safety and toxicity data for this compound, Cisplatin, and Irinotecan. This data provides a quantitative basis for comparing their safety profiles.

Parameter This compound (SCO-101) Cisplatin Irinotecan
Primary Mechanism SRPK1 InhibitionDNA Cross-linkingTopoisomerase I Inhibition[4][5]
Primary Toxicities Myelosuppression, GastrointestinalNephrotoxicity, Neurotoxicity, Ototoxicity[2][7]Diarrhea, Neutropenia[4][5][8]
Grade ≥3 Adverse Events Neutropenia, AnemiaRenal Failure, Peripheral NeuropathySevere Diarrhea, Febrile Neutropenia[8]
Secondary Malignancies Not yet determinedAssociated with increased risk[1][3]Not typically associated

Note: Data for this compound is based on early-phase clinical trial findings. Data for Cisplatin and Irinotecan is derived from extensive clinical use and preclinical studies.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and evaluation processes, the following diagrams are provided.

cluster_0 This compound's Mechanism of Action Chemotherapy Chemotherapy DNA_Damage DNA_Damage Chemotherapy->DNA_Damage induces Apoptosis Apoptosis DNA_Damage->Apoptosis triggers SRPK1 SRPK1 Resistance_Proteins Resistance_Proteins SRPK1->Resistance_Proteins activates Resistance_Proteins->Apoptosis inhibits This compound This compound This compound->SRPK1 inhibits

Figure 1: Simplified signaling pathway of this compound's chemopotentiation.

cluster_1 Preclinical Safety Assessment Workflow In_Vitro_Screening In Vitro Screening (Cell Viability, Genotoxicity) In_Vivo_Toxicity In Vivo Acute Toxicity (Rodent Models) In_Vitro_Screening->In_Vivo_Toxicity Dose_Escalation Dose Escalation Studies (Determine MTD) In_Vivo_Toxicity->Dose_Escalation Histopathology Histopathological Analysis (Organ-specific Toxicity) Dose_Escalation->Histopathology Safety_Profile Comprehensive Safety Profile Histopathology->Safety_Profile

Figure 2: Generalized workflow for preclinical safety evaluation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to establish the safety profiles of chemopotentiators.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compound on cancer cell lines.

  • Methodology:

    • Human cancer cell lines (e.g., pancreatic, colorectal) are seeded in 96-well plates and incubated for 24 hours.

    • Cells are treated with serial dilutions of this compound, Cisplatin, or Irinotecan for 48-72 hours.

    • MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured at 570 nm.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

2. In Vivo Acute Toxicity Study

  • Objective: To determine the median lethal dose (LD50) and identify signs of systemic toxicity.

  • Methodology:

    • Healthy adult mice or rats are divided into groups and administered single escalating doses of the test compound via intravenous or intraperitoneal injection.

    • A control group receives the vehicle solution.

    • Animals are observed for 14 days for clinical signs of toxicity, including changes in weight, behavior, and mortality.

    • At the end of the study, surviving animals are euthanized, and a gross necropsy is performed.

    • The LD50 is calculated using statistical methods.

3. Histopathological Analysis

  • Objective: To identify organ-specific toxicities at the microscopic level.

  • Methodology:

    • Following in vivo toxicity studies, major organs (liver, kidney, heart, spleen, lungs, and brain) are collected.

    • Tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

    • Sections (4-5 μm) are stained with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist examines the slides for any pathological changes, such as necrosis, inflammation, or cellular degeneration.

Comparative Discussion of Safety Profiles

This compound (SCO-101): Early data suggests that the primary dose-limiting toxicities of this compound are hematological, specifically myelosuppression.[9] This is a common side effect of many chemotherapeutic agents and is generally manageable with supportive care. Gastrointestinal side effects have also been noted.

Cisplatin: Cisplatin has a well-documented and significant toxicity profile.[7] Nephrotoxicity is a major concern and often requires aggressive hydration and monitoring of renal function.[2][10] Neurotoxicity, manifesting as peripheral neuropathy, and ototoxicity can be cumulative and irreversible. The risk of secondary malignancies is also a long-term consideration.[1][3]

Irinotecan: The most prominent and dose-limiting toxicity of Irinotecan is severe, delayed-onset diarrhea, which can be life-threatening if not managed promptly.[4][5][11] Myelosuppression, particularly neutropenia, is also common.[4][5][8] Genetic variations in the UGT1A1 enzyme can influence the severity of these toxicities.[4][5]

This compound (SCO-101) presents a safety profile characterized primarily by manageable hematological toxicities. In comparison, established chemopotentiators like Cisplatin and Irinotecan have more severe and potentially irreversible organ-specific toxicities, such as nephrotoxicity and severe diarrhea, respectively. Further clinical investigation is necessary to fully characterize the long-term safety of this compound and its comparative advantage in a clinical setting. This guide serves as a preliminary resource for researchers and drug development professionals in the evaluation of this novel chemopotentiator.

References

A Head-to-Head Battle in Pancreatic Cancer: SRPK1 Silencing Versus Pharmacological Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Two Therapeutic Strategies Targeting a Key Oncogenic Kinase

In the relentless pursuit of effective treatments for pancreatic cancer, a malignancy notorious for its aggressive nature and poor prognosis, researchers are increasingly focusing on novel molecular targets. One such promising target is Serine/Arginine-rich Protein Kinase 1 (SRPK1), a key regulator of mRNA splicing and various signaling pathways implicated in cancer progression. Overexpression of SRPK1 has been linked to enhanced proliferation, survival, and migratory capabilities of pancreatic cancer cells. This guide provides a comprehensive comparison of two primary strategies to counteract SRPK1's oncogenic functions: genetic silencing using RNA interference and pharmacological inhibition with small molecule inhibitors.

While the term "Endovion" did not yield specific results in the scientific literature as an SRPK1 inhibitor, this comparison will focus on the effects of genetic silencing versus a representative, well-characterized SRPK1 inhibitor, to provide a clear understanding of these distinct therapeutic approaches.

At a Glance: Genetic Silencing vs. Pharmacological Inhibition of SRPK1

FeatureGenetic Silencing (siRNA/shRNA)Pharmacological Inhibition (e.g., SRPIN340, SPHINX31)
Mechanism of Action Post-transcriptionally silences the SRPK1 gene, preventing protein synthesis.Directly binds to the SRPK1 protein, inhibiting its kinase activity.
Specificity Highly specific to the SRPK1 mRNA sequence.Can have off-target effects on other kinases, depending on the inhibitor's design.
Duration of Effect Can be transient (siRNA) or stable (shRNA), depending on the delivery method.Generally transient, requiring continuous administration to maintain inhibition.
Delivery Can be challenging in vivo, often requiring viral vectors or lipid-based nanoparticles.Can be administered systemically (e.g., orally, intravenously), but delivery to the tumor can still be a hurdle.
Clinical Stage Primarily in preclinical and research stages for pancreatic cancer.Various inhibitors are in preclinical development and some may be in early-phase clinical trials for different cancers.

Impact on Pancreatic Cancer Cell Hallmarks: A Data-Driven Comparison

The efficacy of both SRPK1-targeting strategies is evaluated by their ability to reverse key cancerous phenotypes. The following tables summarize the quantitative effects of SRPK1 genetic silencing and pharmacological inhibition on pancreatic cancer cell lines, primarily PANC-1 and MiaPaCa-2, based on available preclinical data.

Table 1: Effects on Cell Proliferation

TreatmentCell LineAssayResultCitation
SRPK1 siRNA PANC-1MTT AssaySignificant reduction in cell viability.[1]
SRPK1 siRNA MiaPaCa-2MTT AssaySignificant inhibition of cell proliferation.[1]
SRPIN340 Leukemia Cell LinesMTT AssayIC50 values of 44.7 µM (HL60), 92.2 µM (Molt4), 82.3 µM (Jurkat).
SPHINX31 ENKTL Cell Line (YT)Viability AssaySignificant reduction in cell viability.

Note: Quantitative data for SRPK1 inhibitors specifically on pancreatic cancer cell proliferation is limited in the reviewed literature. Data from other cancer cell lines is provided for a general comparison of potency.

Table 2: Effects on Apoptosis

TreatmentCell LineAssayResultCitation
SRPK1 siRNA Pancreatic Tumor CellsApoptosis AssaysEnhanced apoptosis and altered expression of key apoptotic proteins.[1]
SRPK1 siRNA K562 (Leukemia)Flow CytometryIncreased number of apoptotic cells.
SRPIN340 ENKTL Cell Line (YT)Apoptosis AssayPromoted apoptosis.
SPHINX31 ENKTL Cell Line (YT)Apoptosis AssayPromoted apoptosis.

Table 3: Effects on Cell Migration and Invasion

TreatmentCell LineAssayResultCitation
SRPK1 siRNA Glioma CellsTranswell AssayStrongly reduced cell invasion and migration.[1]
SRPK1 shRNA Breast Cancer CellsIn vivo metastasis modelSuppressed metastasis to distant organs.[2]
SRPIN340 Not specifiedNot specifiedNo direct data available on pancreatic cancer cell migration.
SPHINX31 Not specifiedNot specifiedNo direct data available on pancreatic cancer cell migration.

Signaling Pathways and Experimental Workflows

The antitumor effects of SRPK1 inhibition, whether by genetic or pharmacological means, are mediated through the modulation of key signaling pathways that drive pancreatic cancer progression.

SRPK1 Signaling Pathway in Pancreatic Cancer

SRPK1 is known to be overexpressed in pancreatic cancer and contributes to tumorigenesis by phosphorylating and activating serine/arginine-rich (SR) splicing factors. This leads to the alternative splicing of various transcripts, including those involved in cell proliferation and survival. Furthermore, SRPK1 has been shown to regulate the activity of major oncogenic signaling cascades.

SRPK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptor Receptor cluster_nucleus Nucleus cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT SRPK1_active SRPK1 (Active) AKT->SRPK1_active Activates Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->SRPK1_active Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors SR_proteins SR Proteins SRPK1_active->SR_proteins Phosphorylates SR_proteins_P Phosphorylated SR Proteins Alternative_Splicing Alternative Splicing of Target Genes (e.g., VEGF) SR_proteins_P->Alternative_Splicing Proliferation Cell Proliferation Alternative_Splicing->Proliferation Angiogenesis Angiogenesis Alternative_Splicing->Angiogenesis Transcription_Factors->Proliferation Migration Cell Migration Transcription_Factors->Migration

Caption: SRPK1 signaling in pancreatic cancer.

Experimental Workflow: siRNA-Mediated Genetic Silencing

The process of genetically silencing SRPK1 in pancreatic cancer cells for experimental evaluation typically follows these steps:

siRNA_Workflow Cell_Culture 1. Culture Pancreatic Cancer Cells (e.g., PANC-1) siRNA_Prep 2. Prepare SRPK1-specific siRNA and transfection reagent Cell_Culture->siRNA_Prep Transfection 3. Transfect cells with siRNA-lipid complexes siRNA_Prep->Transfection Incubation 4. Incubate for 48-72 hours to allow for gene silencing Transfection->Incubation Validation 5. Validate SRPK1 knockdown (qPCR, Western Blot) Incubation->Validation Functional_Assays 6. Perform Functional Assays Validation->Functional_Assays Proliferation Proliferation Assay (e.g., MTT) Functional_Assays->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Functional_Assays->Apoptosis Migration Migration Assay (e.g., Transwell) Functional_Assays->Migration

Caption: Workflow for SRPK1 genetic silencing.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies are crucial. Below are outlines of the key experimental protocols.

siRNA Transfection Protocol for PANC-1 Cells
  • Cell Seeding: Plate PANC-1 cells in a 6-well plate at a density of 2 x 10^5 cells per well in complete growth medium and incubate overnight.

  • siRNA-Lipid Complex Formation:

    • Dilute SRPK1-specific siRNA (or a non-targeting control) in serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the wells containing the PANC-1 cells.

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a CO2 incubator.

  • Analysis: After incubation, harvest the cells for downstream analysis, such as protein extraction for Western blotting to confirm SRPK1 knockdown or for use in functional assays.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with the SRPK1 inhibitor at various concentrations or transfect with SRPK1 siRNA as described above. Include appropriate controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Apoptosis (Annexin V/Propidium Iodide) Assay
  • Cell Treatment: Treat pancreatic cancer cells with the SRPK1 inhibitor or transfect with SRPK1 siRNA in a 6-well plate.

  • Cell Harvesting: After the treatment period, harvest both adherent and floating cells.

  • Cell Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Migration (Transwell) Assay
  • Chamber Preparation: Place Transwell inserts with an 8 µm pore size membrane into the wells of a 24-well plate. The lower chamber is filled with complete medium containing a chemoattractant (e.g., 10% FBS).

  • Cell Seeding: Seed pancreatic cancer cells (previously treated with an SRPK1 inhibitor or transfected with SRPK1 siRNA) in serum-free medium into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C for 16-24 hours to allow for cell migration.

  • Cell Removal and Staining:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the migrated cells with crystal violet.

  • Cell Counting: Count the number of migrated cells in several random microscopic fields.

Conclusion and Future Directions

Both genetic silencing and pharmacological inhibition of SRPK1 demonstrate significant potential in curbing the malignant behavior of pancreatic cancer cells. Genetic silencing offers high specificity and is a powerful research tool, but faces challenges in clinical translation due to delivery hurdles. Pharmacological inhibitors, on the other hand, offer a more conventional therapeutic modality, but specificity and potential off-target effects are key considerations in their development.

The available data, though not from direct comparative studies, suggests that targeting SRPK1 effectively reduces proliferation, induces apoptosis, and impairs the migratory capacity of pancreatic cancer cells. Future research should focus on conducting head-to-head comparisons of the most promising SRPK1 inhibitors with genetic silencing in relevant preclinical models of pancreatic cancer. Furthermore, the identification of predictive biomarkers for response to SRPK1-targeted therapies will be crucial for their successful clinical implementation. As our understanding of the multifaceted roles of SRPK1 in pancreatic cancer deepens, both genetic and pharmacological approaches to its inhibition will undoubtedly continue to be refined, bringing new hope for patients with this devastating disease.

References

Safety Operating Guide

Navigating the Disposal of Endovion: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe handling and disposal of the research chemical associated with the name "Endovion" (PubChem CID 10005966), scientifically known as 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)urea. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and informed approach based on its chemical properties and general safety principles is paramount.

Chemical and Physical Properties

Understanding the chemical and physical characteristics of a substance is the first step in determining its potential hazards and appropriate disposal route. The following table summarizes the key properties of the compound associated with "this compound."

PropertyValue
Molecular Formula C16H9BrF6N6O
Molecular Weight 495.18 g/mol
Appearance White prills or granules (inferred from similar urea compounds)
Solubility in Water 67 g/100 g H2O @ 32°F (for urea, as a general reference)[1]
pH Not listed[1]
Flashpoint Non-flammable (for urea, as a general reference)[1]

Hazard Assessment and General Precautions

Step-by-Step Disposal Workflow

The proper disposal of a research chemical without a dedicated SDS requires a systematic approach that prioritizes safety and compliance with institutional and regulatory guidelines. The following workflow provides a logical decision-making process for researchers.

DisposalWorkflow This compound Disposal Decision Workflow A Identify the Compound (this compound / PubChem CID 10005966) B Locate the Specific Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS Section 13: Disposal Considerations C->D Yes E SDS Not Available C->E No F Assess Chemical Properties and Potential Hazards (Halogenated, Aromatic, Urea derivative) E->F G Consult Institutional Environmental Health & Safety (EHS) Professional F->G H Determine Waste Stream (e.g., Halogenated Organic Waste) G->H I Package and Label Waste According to EHS Guidelines H->I J Arrange for Professional Waste Disposal I->J

This compound Disposal Decision Workflow

Experimental Protocols for Hazard Determination

In a research and development setting, it may be necessary to conduct experiments to determine the toxicological and environmental hazards of a novel compound like "this compound." Such studies are typically performed in specialized laboratories and may include:

  • Acute Toxicity Studies: To determine the short-term adverse effects of a substance, often using in vitro cell-based assays or in vivo models.

  • Genotoxicity Assays: To assess the potential of a substance to cause genetic mutations.

  • Environmental Fate and Ecotoxicity Studies: To understand how the compound behaves in the environment and its potential impact on aquatic life and other organisms.

The methodologies for these experiments are highly standardized and should be conducted in accordance with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) or the Organisation for Economic Co-operation and Development (OECD).

Disposal Recommendations

In the absence of a specific SDS, the following general procedures should be followed in consultation with your institution's Environmental Health & Safety (EHS) department:

  • Do Not Dispose Down the Drain: Due to its chemical structure, "this compound" should not be disposed of in the sanitary sewer system.

  • Segregate the Waste: This compound should be collected in a designated, properly labeled waste container for halogenated organic waste. Do not mix it with other waste streams unless explicitly permitted by your EHS department.

  • Container and Labeling: Use a chemically resistant container with a secure lid. The label should clearly identify the contents as "this compound" or its full chemical name, along with appropriate hazard warnings.

  • Consult EHS: Before initiating any disposal procedure, provide your EHS department with all available information on the compound, including the data presented in this guide. They will provide specific instructions for its collection and disposal in compliance with all applicable regulations.

By following these guidelines, researchers can ensure the safe and responsible management of chemical waste, protecting both themselves and the environment. This commitment to safety and best practices is fundamental to the integrity of scientific research.

References

Personal protective equipment for handling Endovion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Endovion (also known as NS 3728 and SCO 101).[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₆H₉BrF₆N₆O
Molecular Weight 495.2 g/mol [1]
CAS Number 265646-85-3[1]
Physical State Solid[1]
Odor Characteristic[1]

Personal Protective Equipment (PPE)

Adherence to proper personal protective equipment protocols is crucial to minimize exposure and ensure personal safety when handling this compound. The following PPE is recommended.[1]

PPE CategorySpecificationRationale
Hand Protection Impermeable and resistant gloves. The specific glove material should be selected based on the user's risk assessment and compatibility with the solvent used.To prevent skin contact with the compound.[1]
Eye/Face Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.[1]This compound is a solid, and significant inhalation exposure is unlikely under standard laboratory procedures.

Experimental Workflow for Safe Handling

The following diagram outlines the standard procedure for the safe handling of this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area don_ppe Don Personal Protective Equipment (PPE) prep_area->don_ppe gather_materials Gather Necessary Equipment and Reagents don_ppe->gather_materials weigh Weigh this compound in a Ventilated Area gather_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve conduct_experiment Conduct Experiment dissolve->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate dispose_waste Dispose of Waste According to Regulations decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with official regulations.[1] Smaller quantities may potentially be disposed of with household waste, but it is imperative to consult local, state, and federal guidelines to ensure compliance.[1]

Waste Disposal Workflow

start End-of-Experiment Waste Generated decision Is the waste contaminated with this compound? start->decision contaminated_waste Segregate as Chemical Waste decision->contaminated_waste Yes non_contaminated_waste Dispose as General Laboratory Waste decision->non_contaminated_waste No consult_regs Consult Institutional and Local Disposal Regulations contaminated_waste->consult_regs non_contaminated_waste->consult_regs dispose Dispose According to Official Regulations consult_regs->dispose

Caption: this compound Waste Disposal Decision Workflow.

Accidental Release Measures

In the event of a spill, personal precautions are generally not required.[1] The spilled solid material should be picked up mechanically.[1] It is important to prevent the substance from entering sewers, surface water, or ground water.[1]

First-Aid Measures

Standard first-aid measures should be followed in case of exposure:

  • After inhalation: Supply fresh air. Consult a doctor if symptoms persist.

  • After skin contact: Generally, the product does not irritate the skin.

  • After eye contact: Rinse opened eye for several minutes under running water.

  • After swallowing: If symptoms persist, consult a doctor.

Stability and Reactivity

This compound is stable under recommended storage conditions and does not decompose if used according to specifications.[1] There are no known dangerous reactions or incompatible materials.[1] No dangerous decomposition products are known.[1]

References

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